molecular formula C44H82N2O2 B10855893 Lipid 8

Lipid 8

Cat. No.: B10855893
M. Wt: 671.1 g/mol
InChI Key: VXHLVEWQGUIWMM-KWXKLSQISA-N
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Description

Lipid 8 is a useful research compound. Its molecular formula is C44H82N2O2 and its molecular weight is 671.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H82N2O2

Molecular Weight

671.1 g/mol

IUPAC Name

2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate

InChI

InChI=1S/C44H82N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-46(42-43-48-44(47)38-37-39-45(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-43H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

VXHLVEWQGUIWMM-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCN(CCOC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCN(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lipid 8 and its Mechanism of Action in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipid 8

This compound is a synthetic, ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and CRISPR-Cas9 genome editing systems. Its chemical structure is designed to be cationic at a low pH and neutral at physiological pH, a key characteristic that facilitates both the encapsulation of negatively charged nucleic acid cargo and its subsequent release into the cytoplasm of target cells. A notable variant, this compound-O14B, incorporates a bioreducible disulfide bond within its structure, offering a stimulus-responsive mechanism for cargo release in the reductive intracellular environment.

Chemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their function in LNP formulations.

PropertyThis compound (Representative)This compound-O14B (Bioreducible)
CAS Number 2226547-25-51624618-04-7
Molecular Formula C44H82N2O2C37H74N2O6S4
Molecular Weight 671.13 g/mol 771.25 g/mol
Appearance Colorless to light yellow liquidClear yellowish oil
Key Structural Feature Ionizable amino head groupIonizable amino head group with a bioreducible disulfide bond in the hydrophobic tail.[1][2]
Purity ≥95%~98%
Solubility DMSODichloromethane, Chloroform, Methanol, Ethanol (B145695), Acetone

Mechanism of Action

The efficacy of this compound-based LNPs in drug delivery is attributed to a multi-step mechanism that ensures the protection of the cargo, its delivery to the target cell, and its release into the cytoplasm.

LNP Formulation and Cargo Encapsulation

This compound is typically formulated with other lipid components, such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, to form LNPs. During formulation at a low pH, the amino head group of this compound becomes protonated (positively charged), which facilitates the electrostatic complexation with the negatively charged nucleic acid cargo. This process leads to the formation of a stable LNP with the cargo encapsulated within its core.

Cellular Uptake

LNPs containing this compound are primarily taken up by cells through endocytosis.[3] The specific endocytic pathway can be influenced by the overall physicochemical properties of the LNP, such as size and surface charge.

Endosomal Escape: The Key to Delivery

Once inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the ionizable amino head group of this compound. The resulting positive charge on the lipid is thought to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the LNP's cargo into the cytoplasm.

For the bioreducible variant, This compound-O14B , an additional and highly efficient mechanism for endosomal escape exists. The disulfide bond in its structure is susceptible to cleavage in the reductive environment of the cytoplasm and late endosomes, which have a higher concentration of reducing agents like glutathione (B108866) compared to the extracellular environment. This cleavage of the lipid structure further destabilizes the LNP and promotes the release of its cargo.[1][2]

Lipid_8_Delivery_Pathway This compound-Mediated Drug Delivery Pathway cluster_extracellular Extracellular Space (Physiological pH) cluster_cell Target Cell LNP This compound LNP (Neutral Charge) Endosome Early Endosome (Slightly Acidic) LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (Acidic & Reductive) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm (Reductive Environment) Late_Endosome->Cytoplasm This compound-O14B Cleavage (Disulfide Reduction) Cargo_Release Therapeutic Cargo (e.g., siRNA, mRNA) Late_Endosome->Cargo_Release Endosomal Escape (Membrane Destabilization)

This compound Delivery Pathway

Quantitative Data

The following tables summarize the quantitative data reported for the efficiency of this compound and its derivatives in mediating gene silencing and editing.

Table 3.1: In Vitro Gene Editing and Recombination Efficiency of this compound-O14B

Cell LineCargoConcentrationEfficiencyReference
HeLa-DsRed(-27)GFP-Cre25 nM>70% gene recombination[4]
Human CellsCas9:sgRNANot SpecifiedUp to 70% gene knockout[1][2]

Table 3.2: In Vivo Gene Silencing Efficiency of LNP Lipid-8

Animal ModelCargoDoseTarget CellSilencing EfficiencyReference
GFP Transgenic C57BL/6 MousesiGFP0.5 mg/kg (single i.v. dose)T cellsSignificant GFP gene silencing[5]
GFP Transgenic C57BL/6 MousesiGFP1.5 mg/kg (single i.v. dose)Splenic CD3+ T cellsSignificant GFP expression reduction (CD8+ > CD4+ T cells)[5]

Experimental Protocols

Formulation of this compound-Containing Lipid Nanoparticles (LNP)

This protocol describes a general method for preparing LNPs using a microfluidic mixing device.

Materials:

  • This compound (or this compound-O14B)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic acid cargo (siRNA, mRNA, etc.)

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration will depend on the desired final LNP concentration.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Pump the two solutions through the microfluidic device for rapid mixing, which will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the resulting LNP dispersion into a dialysis tube.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Change the PBS buffer at least twice.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow LNP Formulation and Analysis Workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Mixing NA_Stock Prepare Nucleic Acid Stock in Citrate Buffer (pH 3.0) NA_Stock->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis DLS Characterize Size, PDI, Zeta Potential (Dynamic Light Scattering) Dialysis->DLS EE Determine Encapsulation Efficiency (e.g., RiboGreen Assay) Dialysis->EE

LNP Formulation Workflow
Representative Endosomal Escape Assay (Galectin-8 Staining)

This protocol is a representative method for assessing the endosomal escape of LNPs. It relies on the detection of galectin-8, which binds to exposed glycans on the inner leaflet of the endosomal membrane upon its rupture.

Materials:

  • Cells cultured on glass-bottom dishes

  • LNP formulation encapsulating a fluorescently labeled cargo

  • Immunofluorescence-grade anti-Galectin-8 antibody

  • Fluorescently labeled secondary antibody

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat the cultured cells with the LNP formulation for a desired period (e.g., 4-24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Staining: Incubate with the anti-Galectin-8 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

  • Imaging: Wash with PBS and mount the coverslips. Image the cells using a confocal microscope. Co-localization of the fluorescent cargo with galectin-8 puncta indicates endosomal escape.

Conclusion

This compound and its bioreducible variant, this compound-O14B, are potent ionizable lipids that are integral to the development of advanced LNP-based drug delivery systems. Their unique pH-responsive and, in the case of 8-O14B, bioreducible properties, enable the efficient encapsulation and intracellular delivery of nucleic acid therapeutics. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, highlighting the potential of this compound in the next generation of genetic medicines.

References

An In-depth Technical Guide to Lipid 8: Structure, Properties, and Applications in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 8 is a synthetic, ionizable amino lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a critical component of lipid nanoparticles (LNPs) for the systemic delivery of small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of nucleic acids and subsequent release within the target cell's cytoplasm. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound, with a focus on its use in formulating LNPs for therapeutic gene silencing.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tertiary amine head group, which is ionizable at acidic pH, and two long, unsaturated hydrocarbon tails. This amphipathic nature is crucial for the formation of stable lipid nanoparticles and for the endosomal escape of the siRNA payload.

Chemical Identity

  • Chemical Name: (Z,Z)-(((4-(dimethylamino)butanoyl)oxy)azanediyl)bis(ethane-2,1-diyl) bis(dodec-9-enoate)

  • CAS Number: 2226547-25-5[1]

  • Molecular Formula: C₄₄H₈₂N₂O₂[1]

  • Molecular Weight: 671.13 g/mol [1][2]

It is important to note that in some commercial preparations, "this compound" may refer to a mixture where a percentage of the lipid molecules possess the same head group but exhibit variations in their alkyl chain patterns.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its function in LNP formulations, influencing factors such as particle stability, encapsulation efficiency, and biodistribution.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[1]
Density 0.898 ± 0.06 g/cm³[1][3]
Predicted Boiling Point 690.3 ± 55.0 °C[3]
Solubility Soluble in DMSO (100 mg/mL)[1]

Biological Role and Signaling Pathways

The primary biological application of this compound is as a key structural component of LNPs for the delivery of siRNA. These LNPs are particularly effective for targeting the liver.[1] The ionizable nature of this compound is central to its function. At the acidic pH of LNP formulation, the tertiary amine group of this compound becomes protonated, facilitating the encapsulation of negatively charged siRNA. Upon endocytosis into the target cell, the endosome matures and its internal pH drops. This acidification leads to the protonation of this compound within the LNP, which is thought to promote the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.

A notable application of this compound-based LNPs is the delivery of siRNA targeting Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4][5][6][7][8] Inhibition of PLK1 expression disrupts the cell cycle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[5][6][7][8]

PLK1 Silencing and Apoptosis Induction Pathway

The following diagram illustrates the proposed signaling pathway following the delivery of PLK1 siRNA using this compound-based LNPs.

PLK1_Apoptosis_Pathway cluster_Cell Target Cell LNP This compound LNP (siPLK1) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siPLK1 PLK1_mRNA PLK1 mRNA RISC->PLK1_mRNA Cleavage PLK1_Protein PLK1 Protein PLK1_mRNA->PLK1_Protein Translation Mitotic_Arrest Mitotic Arrest PLK1_Protein->Mitotic_Arrest Inhibition of Mitotic Progression Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Workflow of PLK1 silencing by this compound LNP leading to apoptosis.

General Apoptosis Signaling Pathways

The induction of apoptosis following PLK1 inhibition can proceed through intrinsic and extrinsic pathways, culminating in the activation of caspases.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Stress Signals (e.g., Mitotic Arrest) Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Cell_Death Apoptotic Cell Death Caspase3->Cell_Death LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing (1:3 Flow Rate Ratio) Lipid_Stock->Microfluidic_Mixing siRNA_Solution Prepare siRNA Solution in Citrate Buffer (pH 4) siRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization

References

The Pivotal Role of Lipid 8 in the Formulation of Advanced Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical frontrunner, prized for their ability to protect fragile nucleic acid payloads and facilitate their delivery into target cells. A key component underpinning the success of modern LNPs is the ionizable lipid. This in-depth technical guide focuses on the role of a specific and notable ionizable lipid, referred to in scientific literature and commercial sources as "Lipid 8," in the formation and function of LNPs. This guide will also distinguish between different molecules that have been designated as "this compound" to provide a clear and comprehensive overview.

Introduction to this compound and its Variants

The designation "this compound" has been used for at least three distinct molecules, each with unique structural features and applications in LNP-based drug delivery. Understanding these distinctions is crucial for researchers working in this field.

  • This compound (CAS: 2226547-25-5): This ionizable lipid, with the chemical formula C44H82N2O2, has been investigated for its potential in siRNA delivery. It has demonstrated particular efficacy in mediating the delivery of polo-like kinase 1 (Plk1) siRNA to multiple myeloma cells, leading to apoptosis.

  • LNP Lipid-8 (also known as 11-A-M; CAS: 2408140-60-1): This is an ionizable, single-tail, multi-head lipid that has been specifically designed for the targeted delivery of siRNA and sgRNA to T cells.[1] A key advantage of LNP Lipid-8 is its selectivity for T cells over other cell types like hepatocytes.[1]

  • This compound-O14B: This is a bioreducible lipid that incorporates a disulfide bond within its structure. This feature is designed to facilitate endosomal escape, a critical step in the delivery of nucleic acids to the cytoplasm. The disulfide bond is cleaved in the reducing environment of the endosome, leading to a change in the lipid's structure that promotes the disruption of the endosomal membrane. This compound-O14B has been used for the co-delivery of proteins (such as Cre recombinase and Cas9) and guide RNA.

For the remainder of this guide, "this compound" will be used as a general term, with specific variants identified where the data pertains to a particular molecule.

The Core Function of this compound in LNP Formation and Delivery

This compound, as an ionizable lipid, plays a central role in several key stages of LNP formulation and function:

  • Nucleic Acid Encapsulation: At a low pH (typically around 4.0), the amine groups in this compound become protonated, resulting in a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (mRNA, siRNA, etc.), driving the encapsulation of the payload within the LNP core.

  • LNP Stability: In circulation at physiological pH (around 7.4), the ionizable headgroup of this compound is largely neutral. This neutrality is crucial for reducing interactions with serum proteins and minimizing clearance by the immune system, thereby prolonging the circulation time of the LNPs.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis. Once inside the endosome, the pH drops, leading to the protonation of this compound. This positive charge is thought to facilitate the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on this compound-Formulated LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. The following table summarizes available quantitative data for LNPs formulated with variants of this compound. It is important to note that these properties can be significantly influenced by the other lipid components in the formulation, the lipid-to-payload ratio, and the manufacturing process.

LNP FormulationPayloadParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LNP Lipid-8siRNA/sgRNANot SpecifiedNot SpecifiedNot Specified~75[1]
This compound-based LNPsiPLK1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[]

Data for particle size, PDI, and zeta potential for these specific this compound formulations were not available in the reviewed literature. Researchers should expect to characterize these parameters for their specific formulations.

In a comparative study, LNPs formulated with a "lipid-8" demonstrated superior performance in downregulating PLK1 mRNA and inducing apoptosis in myeloma cells compared to LNPs formulated with the well-established ionizable lipid, MC3.[]

Experimental Protocols for LNP Formation with this compound

The following protocols provide a detailed methodology for the preparation of LNPs using an ionizable lipid such as this compound. These protocols are generalizable and can be adapted for specific research needs.

Preparation of Lipid Stock Solutions
  • Ionizable Lipid (this compound) Stock: Prepare a stock solution of this compound in absolute ethanol (B145695). The concentration will depend on the desired final lipid ratios and total lipid concentration.

  • Helper Lipid Stocks: Prepare separate stock solutions of a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] or DMG-PEG 2000) in absolute ethanol.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a widely used method for producing uniform and reproducible LNPs.

  • Lipid Phase Preparation: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer, typically a citrate (B86180) buffer with a pH of 4.0.

  • Microfluidic Mixing: Load the lipid phase and the aqueous phase into separate syringes and connect them to a microfluidic mixing device (e.g., a NanoAssemblr). The rapid and controlled mixing of the two phases at a specific flow rate ratio (e.g., 3:1 aqueous to lipid phase) leads to the self-assembly of the LNPs.

  • Purification: The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the neutralization of the ionizable lipid and the stabilization of the LNPs.

  • Concentration and Sterilization: The purified LNPs can be concentrated using techniques like tangential flow filtration and sterilized by passing through a 0.22 µm filter.

Visualizing the Mechanism of Action and Experimental Workflow

LNP Cellular Uptake and Endosomal Escape

The following diagram illustrates the generally accepted pathway for the cellular uptake and endosomal escape of ionizable lipid-containing LNPs.

LNP_Uptake_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.0-6.5) LNP Lipid Nanoparticle (LNP) Neutral Surface Charge LNP_Endosome Protonated LNP Positive Surface Charge LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane LNP_Endosome->Endosomal_Membrane Membrane Destabilization Payload_Release Nucleic Acid Payload Release Endosomal_Membrane->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of an ionizable LNP.

Experimental Workflow for LNP Formulation

This diagram outlines the key steps in the formulation of LNPs using a microfluidic-based approach.

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing NA_Stock Prepare Nucleic Acid Solution (e.g., mRNA in Citrate Buffer pH 4.0) NA_Stock->Mixing Dialysis Dialysis (vs. PBS pH 7.4) Mixing->Dialysis Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization Final_Product Sterile, Concentrated LNPs Characterization->Final_Product

Caption: Workflow for LNP formulation and characterization.

Conclusion

This compound and its variants represent a significant class of ionizable lipids that are integral to the development of advanced LNP-based nucleic acid delivery systems. Their unique chemical structures are tailored for specific applications, from broad siRNA delivery to targeted T-cell therapies. A thorough understanding of their role in LNP formation, coupled with robust and reproducible formulation protocols, is essential for researchers and drug developers aiming to harness the full potential of nucleic acid therapeutics. The continued exploration and optimization of ionizable lipids like this compound will undoubtedly pave the way for the next generation of safe and effective nanomedicines.

References

Ionizable lipids for mRNA delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ionizable Lipids for mRNA Delivery Systems

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizable lipids are the cornerstone of modern mRNA delivery systems, most notably lipid nanoparticles (LNPs). Their unique pH-dependent charge is the critical feature that enables both the stable encapsulation of negatively charged mRNA during formulation and its efficient release into the cytoplasm of target cells. At a low pH (typically ~4.0) used during the manufacturing process, the amine-containing headgroups of ionizable lipids become protonated, acquiring a positive charge that facilitates the complexation of mRNA. Upon administration and circulation at physiological pH (~7.4), these lipids are largely neutral, which reduces toxicity and premature interactions with biological components. Following cellular uptake into endosomes, the acidic environment (pH 5.0-6.5) again protonates the ionizable lipids. This charge reversal is hypothesized to trigger the disruption of the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm where it can be translated into protein. The precise pKa of the ionizable lipid is a critical parameter, with an optimal range generally considered to be between 6.2 and 6.7 for effective endosomal escape and subsequent in vivo activity. This guide provides a comprehensive overview of the structure, function, and characterization of ionizable lipids for mRNA delivery, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Core Role and Mechanism of Ionizable Lipids

The success of mRNA therapeutics, including the landmark COVID-19 vaccines, is intrinsically linked to the development of advanced delivery vehicles, with lipid nanoparticles (LNPs) at the forefront.[1] Within the multi-component LNP formulation—typically comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a helper phospholipid—the ionizable lipid is arguably the most critical driver of efficacy.[2]

The primary functions of the ionizable lipid are twofold:

  • mRNA Encapsulation: During LNP assembly, which is often performed in an acidic aqueous buffer (pH ~4), the ionizable lipid's headgroup (commonly a tertiary amine) becomes protonated and thus positively charged. This allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation and condensation of the nucleic acid within the lipid core.[3]

  • Endosomal Escape: After the LNP is taken up by a cell via endocytosis, it is trafficked into endosomes. As the endosome matures, its internal pH drops from ~6.5 to ~5.0. This acidification is the key trigger for mRNA release. The ionizable lipid becomes protonated again, leading to a net positive charge on the LNP. It is theorized that these newly cationic lipids then interact with anionic lipids present in the endosomal membrane, inducing a structural transition from a bilayer to a non-bilayer hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.[3][4]

The apparent pKa of the ionizable lipid within the LNP is a crucial determinant of its delivery efficiency. An optimal pKa, typically in the range of 6.2-6.5, ensures the lipid remains relatively neutral at physiological pH 7.4 (minimizing toxicity) but becomes sufficiently protonated in the acidic endosome to facilitate membrane disruption and cargo release.[5]

Quantitative Data and Comparison of Key Ionizable Lipids

The rational design of LNP-based mRNA delivery systems relies on understanding the physicochemical properties of their core components. Below are tables summarizing key quantitative data for several prominent ionizable lipids used in research and clinical applications.

Ionizable Lipid Apparent pKa Encapsulation Efficiency (%) In Vivo Model & Target Effective Dose (ED50) Reference
DLin-MC3-DMA6.44>90%Mouse, FVII siRNA~0.005 mg/kg[6]
SM-1026.68>90%Mouse, Luciferase mRNANot specified[7]
ALC-0315~6.0-6.5>90%Used in Pfizer-BioNTech VaccineNot applicable[8][9]
C12-200~6.2~92.3%Mouse, Luciferase mRNANot specified[9]
LP01Not specified~96-100%In vitro testingNot applicable[7]

Table 1: Comparison of Physicochemical and In Vivo Efficacy Data for Selected Ionizable Lipids.

LNP Formulation Ionizable Lipid Molar Ratio (Ionizable:Helper:Cholesterol:PEG) Particle Size (nm) Polydispersity Index (PDI) Reference
MC3-LNPDLin-MC3-DMA50:10:38.5:1.5~80<0.1[6]
SM-102-LNPSM-10250:10:38.5:1.5~75-90<0.1[7]
ALC-0315-LNPALC-031546.3:9.4:42.7:1.6~80-90<0.1[8][9]
C12-200-LNPC12-20035:16:46.5:2.5~100-120<0.2[9]

Table 2: Formulation Characteristics of LNPs Containing Different Ionizable Lipids.

Detailed Experimental Protocols

Accurate and reproducible characterization of mRNA-LNPs is essential for development. The following sections provide detailed protocols for key experimental procedures.

LNP Formulation via Microfluidic Mixing

Microfluidics offers a rapid and reproducible method for LNP synthesis, providing excellent control over particle size and distribution.[10]

Objective: To formulate mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device and chip (e.g., NanoAssemblr from Precision NanoSystems or a custom setup with a syringe pump and microfluidic chip)[7]

  • Syringes (e.g., 1 mL gas-tight syringes)

  • Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can range from 10-25 mg/mL.

  • Prepare mRNA Solution: Dilute the mRNA stock in the aqueous buffer (e.g., sodium acetate, pH 4.0) to the desired concentration.

  • Setup Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Set the flow rates for the two syringes. A typical flow rate ratio of aqueous to organic phase is 3:1. The total flow rate will influence particle size (higher flow rates generally produce smaller particles).[11]

  • Initiate Mixing: Start the pumps to mix the two streams in the microfluidic chip. The rapid mixing of the ethanol phase with the aqueous phase reduces the solubility of the lipids, causing them to self-assemble into LNPs, encapsulating the mRNA.[10]

  • Collection: Collect the resulting LNP solution from the outlet of the chip.

  • Dialysis: Transfer the collected LNP solution to a pre-wetted dialysis cassette. Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and exchange the buffer.

  • Sterilization and Storage: Recover the dialyzed LNPs and sterile-filter through a 0.22 µm syringe filter. Store at 4°C.

Determination of Apparent pKa using TNS Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a common method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that preferentially binds to the positively charged, hydrophobic environment of the LNP surface, resulting in an increase in fluorescence intensity.[12]

Objective: To measure the apparent pKa of an mRNA-LNP formulation.

Materials:

  • mRNA-LNP sample

  • TNS stock solution (e.g., 150-300 µM in DMSO or water)[5][13]

  • A series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate, phosphate, borate (B1201080) buffers at constant ionic strength)[13]

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Buffers: Create a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from 3.0 to 10.0).

  • Sample Preparation: In each well of the 96-well plate, add a specific volume of each pH buffer.

  • Add LNPs: Add a small volume of the LNP stock solution to each well to a final lipid concentration of approximately 25-75 µM.[13][14]

  • Add TNS Probe: Add the TNS stock solution to each well to a final concentration of approximately 6 µM.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[13]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at which 50% of the maximum fluorescence intensity is observed.[12]

Determination of mRNA Encapsulation Efficiency

The RiboGreen assay is a sensitive method used to quantify the amount of unencapsulated (free) mRNA versus the total mRNA in an LNP sample.

Objective: To calculate the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • mRNA-LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's protocol (typically a 1:200 dilution). Protect from light.

  • Prepare Standard Curve: Create a standard curve using the provided RNA standard or a known concentration of the same mRNA used in the formulation.

  • Measure Unencapsulated mRNA: In a well, dilute the mRNA-LNP sample in TE buffer. Add the diluted RiboGreen reagent. The reagent will bind to any unencapsulated mRNA accessible on the outside of the LNPs.

  • Measure Total mRNA: In a separate well, dilute the mRNA-LNP sample in the 2% Triton X-100 solution. The detergent will lyse the LNPs, releasing all the encapsulated mRNA. Add the diluted RiboGreen reagent.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of all wells (standards and samples) at an excitation of ~480 nm and emission of ~520 nm.[9]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "unencapsulated" and "total" samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:[9] EE (%) = ( [Total mRNA] - [Unencapsulated mRNA] ) / [Total mRNA] * 100

In Vitro mRNA Transfection

This protocol outlines a general procedure for transfecting cultured cells with mRNA-LNPs to assess protein expression.

Objective: To evaluate the transfection efficiency of mRNA-LNPs in a cell culture model.

Materials:

  • mRNA-LNPs (e.g., encapsulating Luciferase or GFP mRNA)

  • Cultured cells (e.g., HeLa, HEK293T, or HepG2)[9]

  • Complete cell culture medium

  • 96-well cell culture plates (white-walled for luminescence assays)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection. Allow cells to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNPs to the desired final concentrations in fresh, complete cell culture medium.

  • Remove Old Medium: Aspirate the old medium from the cells.

  • Add LNP-Containing Medium: Add the LNP-containing medium to the cells. Include a negative control (cells treated with medium only).

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assess Protein Expression:

    • For Luciferase: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.[15]

    • For GFP: Observe the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity using flow cytometry.[16]

In Vivo mRNA Delivery in a Mouse Model

This protocol provides a general framework for assessing the in vivo delivery efficiency of mRNA-LNPs.

Objective: To evaluate the biodistribution and protein expression from mRNA-LNPs following systemic administration in mice.

Materials:

  • mRNA-LNPs (encapsulating a reporter like Luciferase)

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Insulin syringes (29-31G)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

Procedure:

  • Animal Acclimation: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Allow mice to acclimate to the facility for at least one week.

  • Dose Preparation: Dilute the mRNA-LNP stock solution in sterile PBS to the desired final concentration for injection. A typical dose might be 0.1-1.0 mg/kg of mRNA, administered in a 100-200 µL volume.[17]

  • Administration: Administer the LNP solution to the mice via intravenous (tail vein) injection. Include a control group injected with PBS.

  • Imaging: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), anesthetize the mice.

  • Substrate Injection: Administer the D-Luciferin substrate via intraperitoneal (IP) injection (typically 150 mg/kg).

  • Bioluminescence Imaging: After ~10 minutes, place the anesthetized mice in the IVIS chamber. Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.[17]

  • Ex Vivo Analysis (Optional): After the final imaging time point, mice can be euthanized, and major organs (liver, spleen, lungs, etc.) can be harvested for ex vivo imaging or homogenization to quantify protein levels or mRNA expression via qPCR.

Visualizations: Pathways and Workflows

Mechanism of Endosomal Escape

The following diagram illustrates the proposed mechanism by which ionizable lipids facilitate the release of mRNA from the endosome into the cytoplasm.

Endosomal_Escape cluster_cell Cell extracellular Extracellular Space (pH 7.4) cell_membrane Cell Membrane endocytosis Endocytosis extracellular->endocytosis 1. Uptake cytoplasm Cytoplasm (pH 7.2) translation Translation lnp_neutral LNP (Neutral Surface) lnp_neutral->endocytosis early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome 2. Trafficking late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome 3. Maturation & Acidification lnp_protonated LNP Protonation (Positive Surface) late_endosome->lnp_protonated 4. pKa Trigger membrane_fusion Interaction with Endosomal Lipids lnp_protonated->membrane_fusion 5. Destabilization mrna_release mRNA Release membrane_fusion->mrna_release 6. Escape mrna_release->cytoplasm mrna_release->translation protein Protein Synthesis translation->protein 8. Functional Protein

Caption: Cellular uptake and endosomal escape pathway for an mRNA-LNP.

Experimental Workflow for LNP Development

This diagram outlines a typical workflow for the formulation, characterization, and evaluation of novel mRNA-LNP candidates.

LNP_Workflow start Start: Lipid Library & mRNA formulation 1. LNP Formulation (Microfluidics) start->formulation characterization 2. Physicochemical Characterization formulation->characterization size Size (DLS) pka pKa (TNS Assay) ee Encapsulation Efficiency invitro 3. In Vitro Screening size->invitro pka->invitro ee->invitro invivo 4. In Vivo Evaluation invitro->invivo Promising Candidates analysis 5. Data Analysis & Lead Optimization invivo->analysis analysis->formulation Iterative Design finish End: Lead Candidate analysis->finish SAR_Logic lipid_structure Head Group Linker Lipid Tails head_props Amine type (tertiary, etc.) lipid_structure:head->head_props linker_props Biodegradability (e.g., ester vs. ether) lipid_structure:linker->linker_props tail_props Length, Unsaturation, Branching lipid_structure:tails->tail_props function_props pKa Fusogenicity/ Membrane Destabilization In Vivo Potency head_props->function_props:pka Determines linker_props->function_props:potency Impacts Toxicity & Clearance tail_props->function_props:fusogenicity Influences Packing & Phase function_props:pka->function_props:potency Correlates with function_props:fusogenicity->function_props:potency Contributes to

References

An In-Depth Technical Guide to Lipid Nanoparticle (LNP) Applications in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Lipid 8" in the context of gene therapy research did not yield information on a specific, widely recognized lipid with this designation. The scientific literature extensively covers the use of lipid nanoparticles (LNPs) for gene delivery and refers to various specific ionizable lipids by other names, such as DLin-MC3-DMA, SM-102, and ALC-0315. One publication mentions an "L8" lipid in a study on glioblastoma, but this appears to be a study-specific identifier rather than a commonly known compound.

Due to the absence of specific data on a lipid named "this compound," it is not possible to fulfill the request for a detailed technical guide with quantitative data, experimental protocols, and visualizations for this specific topic.

However, a comprehensive guide can be created on the broader and well-documented subject of Lipid Nanoparticles (LNPs) in Gene Therapy , or on a specific, well-characterized lipid if you have an alternative one in mind.

Should you wish to proceed with a guide on the general topic of LNPs in gene therapy, the following structure and content, adhering to your original requirements, can be provided:

This guide would provide researchers, scientists, and drug development professionals with a thorough understanding of the core principles and practical applications of LNPs in gene therapy.

Core Concepts of LNP-Mediated Gene Delivery

Lipid nanoparticles are the leading non-viral vectors for delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2][3] Their success stems from their ability to protect the genetic payload from degradation and facilitate its delivery into target cells.[4] A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipids: These are the most critical component, responsible for encapsulating the negatively charged nucleic acids and enabling their release from the endosome into the cytoplasm.[5] At a low pH (during formulation and within the endosome), these lipids are positively charged, allowing for electrostatic interaction with the genetic material.[5][6] At physiological pH, they are near-neutral, reducing toxicity.[7]

  • Helper Lipids (e.g., DSPC): These are neutral phospholipids (B1166683) that contribute to the structural integrity of the nanoparticle.[8]

  • Cholesterol: This molecule helps to stabilize the LNP structure and can influence its fluidity and in vivo performance.[8]

  • PEGylated Lipids: A polyethylene (B3416737) glycol (PEG) lipid layer on the surface of the LNP prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[4]

Mechanism of LNP-Mediated Gene Delivery

The process of LNP-mediated gene delivery can be visualized as a multi-step pathway.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP Formulation (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) ApoE ApoE Binding LNP->ApoE Receptor Receptor-Mediated Endocytosis ApoE->Receptor Endosome Early Endosome (pH ~6.5) Receptor->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Ionizable Lipid becomes positively charged Endosome->Late_Endosome Release Endosomal Escape & Payload Release Late_Endosome->Release Translation Translation of mRNA into Protein Release->Translation LNP_Formulation_Workflow cluster_mixing Microfluidic Device Lipid_Mix Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Mixer Rapid Mixing Lipid_Mix->Mixer Nucleic_Acid Nucleic Acid in Aqueous Buffer (pH 4.0) Nucleic_Acid->Mixer Dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS pH 7.4) Mixer->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

References

Introduction: The Central Role of Ionizable Lipids in Genomic Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel ionizable lipids for nucleic acid delivery.

The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has been made possible by sophisticated delivery systems.[1][2] At the heart of these systems are lipid nanoparticles (LNPs), which are engineered to encapsulate and protect fragile nucleic acid payloads, such as mRNA or siRNA, and deliver them into target cells.[][4]

An LNP formulation typically comprises four key components:

  • Ionizable Lipid: The cornerstone component that is critical for encapsulating the nucleic acid and facilitating its release into the cell's cytoplasm.[][5] Its unique pH-responsive nature is the key to its function.

  • Helper Phospholipid: A structural lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), that provides integrity to the nanoparticle's structure.[1][6]

  • Cholesterol: Another structural component that helps stabilize the LNP and maintain its integrity.[6][7]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that forms a protective hydrophilic layer on the LNP surface. This layer enhances colloidal stability and increases circulation time in the bloodstream by reducing aggregation and preventing immediate uptake by immune cells.[1][7][8]

Among these, the ionizable lipid is arguably the most critical for the therapeutic success of the LNP.[9] These lipids are designed to have a pH-dependent charge; they are positively charged at an acidic pH during the formulation process to allow for efficient electrostatic complexation with the negatively charged nucleic acid backbone.[][10] However, at physiological pH (around 7.4), they become nearly neutral, which minimizes toxicity and prevents rapid clearance from the bloodstream.[8][11] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of the novel ionizable lipids that are driving the next generation of genomic medicines.

Mechanism of Action: The pH-Responsive Journey of LNP-mRNA

The efficacy of an ionizable lipid is defined by its ability to navigate a series of biological barriers to deliver its mRNA payload to the cytoplasm, where it can be translated into a therapeutic protein. This process is a finely tuned sequence of events governed by the pH-sensitive nature of the ionizable lipid.

The journey begins with cellular uptake, typically through endocytosis. Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 to ~5.5.[11] This acidification is the critical trigger for the ionizable lipid. The lipid's amine head group becomes protonated, causing the LNP to acquire a strong positive charge.[][12]

This charge switch facilitates an interaction between the cationic ionizable lipids of the LNP and the anionic lipids present in the endosomal membrane.[10] This interaction disrupts the endosomal membrane, likely by promoting a transition from a stable bilayer structure to a non-bilayer, inverted hexagonal (HII) phase.[][10] This destabilization ultimately leads to the rupture of the endosome, allowing the mRNA cargo to escape into the cytoplasm before it can be degraded in the lysosome.[10] Once in the cytoplasm, the mRNA is translated by ribosomes, leading to the expression of the encoded protein.[1]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidifying pH 6.5 -> 5.5) cluster_cytoplasm Cytoplasm LNP_neutral 1. LNP in Circulation (Neutral Charge) LNP_uptake 2. Cellular Uptake (Endocytosis) LNP_neutral->LNP_uptake LNP_protonated 3. Lipid Protonation (Positive Charge) LNP_uptake->LNP_protonated pH drop Membrane_disruption 4. Endosomal Membrane Disruption LNP_protonated->Membrane_disruption Interacts with endosomal lipids mRNA_release 5. mRNA Release Membrane_disruption->mRNA_release Endosomal Escape mRNA_translation 6. Protein Translation (Ribosomes) mRNA_release->mRNA_translation Protein Therapeutic Protein mRNA_translation->Protein

Diagram 1: LNP-mediated mRNA delivery pathway.

Discovery of Novel Ionizable Lipids

The identification of new, more potent, and safer ionizable lipids is a primary goal in the field. Early efforts relied on screening small libraries of lipids, but modern approaches have become significantly more systematic and high-throughput, often integrating combinatorial chemistry, automated screening, and computational methods.

High-Throughput Screening (HTS) Workflow

High-throughput screening is the engine of modern ionizable lipid discovery. It allows for the rapid synthesis and evaluation of hundreds or even thousands of lipid candidates to identify leads with desirable properties.[2][13] The general workflow involves synthesizing a large, diverse library of lipids, formulating them into LNPs with a reporter mRNA (e.g., encoding luciferase), and screening these formulations in vitro for protein expression.[2][9] The most promising candidates are then advanced to more complex in vivo studies.[2]

G cluster_discovery Lipid Discovery Pipeline synthesis 1. Combinatorial Synthesis (Large Lipid Library) formulation 2. LNP Formulation (e.g., Microfluidics) synthesis->formulation invitro 3. In Vitro HTS (Reporter mRNA in Cell Lines) formulation->invitro hits 4. Identification of Lead Candidates invitro->hits invivo 5. In Vivo Screening (e.g., Barcoded mRNA in Mice) hits->invivo selection 6. Selection of Top Performing Lipid invivo->selection

Diagram 2: High-throughput screening workflow.
Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of an ionizable lipid and its delivery efficiency is crucial for rational design.[14][15] SAR studies analyze how modifications to different parts of the lipid molecule—the amine-containing head group, the hydrophobic tails, and the linker connecting them—affect key physicochemical properties and biological function.

  • Head Group: The structure of the amine head group is a primary determinant of the lipid's apparent pKa (the pH at which it is 50% ionized). An optimal pKa, typically in the range of 6.2-6.7, is critical for effective endosomal escape.[12][16]

  • Hydrophobic Tails: The length, degree of saturation, and branching of the lipid tails influence the fusogenicity of the LNP and its ability to disrupt the endosomal membrane.[17][18]

  • Linker Group: The linkers connecting the head and tails can incorporate biodegradable moieties, such as ester bonds.[1][] These lipids are designed to be stable at physiological pH but are hydrolyzed inside the cell, leading to faster clearance and an improved safety profile, which is particularly important for therapies requiring repeated dosing.[1][]

G cluster_sar Structure-Activity Relationship Logic Structure Lipid Chemical Structure Head Head Group Structure->Head Linker Linker Structure->Linker Tails Tails Structure->Tails pKa pKa Head->pKa Biodegradability Biodegradability Linker->Biodegradability Fusogenicity Fusogenicity Tails->Fusogenicity Properties Physicochemical Properties Efficacy Delivery Efficacy pKa->Efficacy Safety Safety Profile Biodegradability->Safety Fusogenicity->Efficacy Performance LNP Performance Efficacy->Performance Safety->Performance

Diagram 3: Key structure-activity relationships.

Synthesis and Formulation Protocols

The translation of a promising lipid structure from concept to reality requires robust and scalable chemical synthesis and formulation methods.

Experimental Protocol: Ionizable Lipid Synthesis via Passerini Reaction

Combinatorial chemistry approaches, such as multi-component reactions (MCRs), are highly effective for rapidly generating diverse lipid libraries. The Passerini three-component reaction (P-3CR) is a catalyst-free, one-pot method for synthesizing biodegradable ionizable lipids with high efficiency.[19]

Objective: To synthesize a library of ionizable lipids for high-throughput screening.

Materials:

  • Carboxylic acids (containing the tertiary amine head group)

  • Aldehydes (representing one hydrophobic tail)

  • Isocyanides (representing a second hydrophobic tail)

  • Dichloromethane (DCM) as the solvent

  • 96-well PCR plate with a sealing mat

Methodology:

  • Reactant Preparation: Prepare stock solutions of the carboxylic acid, aldehyde, and isocyanide components in DCM.

  • Reaction Setup: In each well of a 96-well plate, combine equimolar amounts (1:1:1 molar ratio) of a unique combination of the three components.[19]

  • Reaction Incubation: Seal the plate and stir the reaction mixtures at room temperature for 24 hours.[19]

  • Solvent Removal: After the reaction is complete, remove the DCM solvent using a vacuum-heated chamber.

  • Lipid Resuspension: Resuspend the resulting lipid library directly in ethanol (B145695) for immediate use in LNP formulation for in vitro screening.[19]

  • Purification (for lead candidates): For promising lipid candidates identified during screening, perform a larger-scale synthesis followed by purification using flash chromatography.[19]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidics has become the standard method for producing LNPs with controlled and reproducible size and low polydispersity.[1][5] The process involves the rapid mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase.

Objective: To encapsulate mRNA into LNPs using a synthesized ionizable lipid.

Materials:

  • Synthesized ionizable lipid, DSPC, cholesterol, and a PEG-lipid

  • Ethanol (100%)

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[9]

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system for buffer exchange

Methodology:

  • Phase Preparation:

    • Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[9]

    • Aqueous Phase: Dissolve the mRNA payload in the citrate buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the desired flow rates on the microfluidic device. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.[9]

    • Initiate the mixing process. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Buffer Exchange and Concentration:

    • The resulting LNP solution is immediately dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter unit.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization and Quantitative Data

Thorough characterization of LNPs is a critical quality control step to ensure consistency, stability, and efficacy. Several analytical techniques are employed to measure key parameters.

Key LNP Characterization Techniques
ParameterAnalytical TechniqueDescription
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the average hydrodynamic diameter and the width of the size distribution. A low PDI (<0.2) indicates a monodisperse and homogenous formulation.[9][20]
mRNA Encapsulation Efficiency (EE) RiboGreen AssayA fluorescence-based assay that quantifies the amount of mRNA protected within the LNPs compared to the total amount of mRNA used in the formulation.
Apparent pKa 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) AssayA fluorescence-based assay that measures the pH at which the ionizable lipid becomes 50% protonated. This is a critical predictor of endosomal escape capability.[9]
Lipid Component Quantification High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Separates and quantifies the individual lipid components in the final formulation to confirm their molar ratios.[20][21]
Zeta Potential Laser Doppler ElectrophoresisMeasures the surface charge of the LNPs at a given pH. The charge should be close to neutral at pH 7.4.
Table of Representative Novel Ionizable Lipids and LNP Properties

The following table summarizes quantitative data for representative novel ionizable lipids from recent studies, highlighting key physicochemical properties.

Ionizable LipidApparent pKaParticle Size (nm)PDIEncapsulation Efficiency (%)Primary Application/Finding
5D8 N/A~90< 0.1> 95%Superior potency for in vivo gene editing with a favorable safety profile compared to benchmarks.[22][23]
C15-21 N/A~100< 0.2> 90%Developed via in vivo screening; highly potent for transfecting lung endothelial cells.[24]
YK009 N/A90-140N/AN/ADeveloped for SARS-CoV-2 Omicron mRNA delivery; induced a robust immune response in mice.[5]
Alkyne-based ILs (Reduced) 4.8 - 5.7140-180< 0.251-81%High-throughput synthesis via A3 coupling; reduction of alkyne to alkane significantly enhanced mRNA delivery.[9]
S-1 (Cholesterol-based) N/A100-200N/AN/AA novel cholesterol-based lipid showing low cytotoxicity and high transfection efficiency in cell lines.[25]

Note: "N/A" indicates data not available in the cited sources.

Conclusion and Future Directions

The field of ionizable lipid discovery is dynamic and rapidly evolving. The development of modular, high-throughput synthesis platforms and a deeper understanding of structure-activity relationships have dramatically accelerated the identification of next-generation lipids.[26] Future research will likely focus on several key areas:

  • Targeted Delivery: Engineering lipids that direct LNPs to specific tissues or cell types beyond the liver, which is the primary target of current LNP systems.

  • Enhanced Biodegradability: Creating novel biodegradable linkers to further improve the safety and tolerability of LNPs, especially for chronic disease applications.[1][22]

  • Machine Learning and AI: Utilizing computational models to predict the performance of virtual lipid structures, thereby reducing the need for extensive empirical screening and accelerating the design of highly potent lipids.[27]

The continued innovation in the design and synthesis of ionizable lipids will be paramount in unlocking the full therapeutic potential of mRNA and other nucleic acid-based medicines, paving the way for new treatments for a wide array of diseases.[17][28]

References

Navigating the Intricacies of Lipid-Mediated siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lipid 8": Initial literature searches did not yield specific information on a molecule designated as "this compound" for siRNA delivery. The following guide provides a comprehensive overview of the function of lipids in siRNA delivery, drawing on established principles and data from various lipid-based systems. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the absence of specific data on "this compound." Should a more specific chemical identifier or publication reference for "this compound" be available, a more targeted analysis can be provided.

Introduction to Lipid-Based siRNA Delivery

The therapeutic potential of small interfering RNA (siRNA) is vast, offering the ability to silence specific genes involved in a wide range of diseases. However, the clinical translation of siRNA has been significantly hampered by challenges in its delivery to target cells in vivo. Naked siRNA is susceptible to rapid degradation by nucleases, inefficient cellular uptake due to its size and negative charge, and poor pharmacokinetic profiles. Lipid-based delivery systems, particularly lipid nanoparticles (LNPs), have emerged as a leading platform to overcome these barriers, offering protection to the siRNA cargo and facilitating its delivery to the cytoplasm where it can engage with the RNA interference machinery.

Core Components of Lipid Nanoparticles for siRNA Delivery

Lipid nanoparticles are typically composed of four key lipid components, each playing a crucial role in the stability, delivery, and efficacy of the formulation.

  • Ionizable Cationic Lipids: These are the cornerstone of modern LNP formulations. At an acidic pH (typically below 6.5), these lipids are positively charged, which allows for the efficient encapsulation of negatively charged siRNA during the formulation process.[1] At physiological pH (around 7.4), they are nearly neutral, which reduces toxicity and non-specific interactions in the bloodstream.[2][3] Once inside the acidic environment of the endosome, they become protonated, facilitating interaction with the endosomal membrane and promoting the release of siRNA into the cytoplasm.[2][3]

  • Helper Lipids: Neutral phospholipids, such as distearoylphosphatidylcholine (DSPC), are included to stabilize the lipid bilayer of the nanoparticle.[] They contribute to the structural integrity of the LNP and can influence membrane fusion events.[5]

  • Cholesterol: A critical component for the stability and fluidity of the lipid bilayer, cholesterol enhances the structural integrity of the nanoparticles.[] It plays a role in facilitating membrane fusion, which is essential for the endosomal escape of siRNA.[2][6]

  • PEGylated Lipids: Poly(ethylene glycol)-lipids (PEG-lipids) are incorporated to provide a hydrophilic shield on the surface of the LNP.[][7] This PEG layer reduces clearance by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[1][6]

Mechanism of LNP-Mediated siRNA Delivery

The journey of an LNP-encapsulated siRNA from administration to target gene silencing involves a series of steps:

  • Encapsulation: siRNA is encapsulated within the LNP, typically through a rapid mixing process where an ethanolic lipid solution is mixed with an acidic aqueous solution containing the siRNA.[1][8]

  • Systemic Circulation: Following intravenous administration, the PEGylated surface of the LNP minimizes opsonization and clearance, allowing for prolonged circulation and accumulation in target tissues.[1]

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.[6][9]

  • Endosomal Escape: This is a critical and often rate-limiting step.[2][3] Inside the endosome, the acidic environment protonates the ionizable lipid, leading to a positive charge on the LNP surface.[1] This promotes interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases, which facilitates the release of the siRNA into the cytoplasm.[7]

  • RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.[6][7]

Quantitative Data on LNP-siRNA Formulations

The following tables summarize key quantitative data from various studies on LNP-siRNA formulations.

Table 1: Physicochemical Properties of LNP-siRNA Formulations

LNP FormulationIonizable Lipid/LipidoidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SNALPDLin-MC3-DMA~80Near-neutral at pH 7.4>90[][7]
LNP0198N12-5(1)70-100Near-neutral at pH 7.4~95[10]
Lipidoid NanoparticlesVarious50-100Not specified>90[11][12]
Solid Lipid NanoparticlesDOTAP/Tristearin~150Not specified4.4-5.5 (wt% loading)[13][14]

Table 2: In Vivo Gene Silencing Efficacy of LNP-siRNA Formulations

Target GeneAnimal ModelLNP FormulationsiRNA Dose (mg/kg)Gene Silencing (%)Reference
Apolipoprotein B (ApoB)Non-human primateSNALP1>80[7]
Factor VIIMouse86N15–98O13 combination5~85[11]
Factor VIIMouseLNP013>90[10]
Transthyretin (TTR)HumanALN-TTR02 (Patisiran)0.15 - 0.3>80[1][]
Factor VIIMouseCo-formulated siRNA/mRNA LNP0.0387[15]

Experimental Protocols

LNP-siRNA Formulation by Microfluidic Mixing

This protocol describes a common method for preparing LNP-siRNA formulations.

  • Preparation of Solutions:

    • Prepare a lipid solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • Prepare an aqueous solution containing the siRNA in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing device.

    • Set the desired flow rates for the two solutions to achieve rapid mixing and nanoparticle self-assembly.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration.

  • Sterilization:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm filter.

Characterization of LNP-siRNA Formulations
  • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

  • siRNA Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

In Vitro Gene Silencing Assay
  • Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the LNP-siRNA formulation. Include appropriate controls (e.g., untreated cells, cells treated with a non-targeting siRNA LNP).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis of Gene Expression:

    • mRNA levels: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the target gene.

    • Protein levels: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to measure the level of the target protein.

In Vivo Efficacy Study in Mice
  • Animal Model: Use an appropriate mouse model for the disease of interest.

  • Administration: Administer the LNP-siRNA formulation to the mice via the desired route (e.g., intravenous injection).

  • Monitoring: Monitor the health of the animals throughout the study.

  • Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood and/or tissues for analysis.

  • Analysis:

    • Serum protein levels: If the target gene encodes a secreted protein, measure its concentration in the serum by ELISA.

    • Tissue mRNA levels: Extract RNA from the target tissue and perform qRT-PCR to measure target gene expression.

Visualizations

LNP_siRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP-siRNA (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Ionizable lipid protonated) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Target Recognition Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing Result Experimental_Workflow Formulation LNP-siRNA Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization InVitro In Vitro Studies (Cell Culture, Gene Silencing Assay) Characterization->InVitro InVivo In Vivo Studies (Animal Model, Dosing) InVitro->InVivo Promising Candidates Analysis Efficacy & Toxicity Analysis (qRT-PCR, ELISA, Histology) InVivo->Analysis Data Data Interpretation Analysis->Data

References

A Technical Guide to Understanding the pKa of Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are a cornerstone of modern nucleic acid therapies, forming the critical component of lipid nanoparticles (LNPs) that deliver fragile RNA payloads like mRNA and siRNA into target cells. The success of these delivery systems is profoundly influenced by a key physicochemical parameter: the apparent acid dissociation constant (pKa). This guide provides an in-depth exploration of the pKa of ionizable lipids, its importance in drug delivery, methods for its determination, and a summary of values for key lipids, including the emergent "Lipid 8."

The Concept of Apparent pKa in Lipid Nanoparticles

In the context of LNPs, the apparent pKa is the pH at which 50% of the ionizable lipids in the nanoparticle system exist in a protonated (positively charged) state and 50% are in a neutral state[1]. This is distinct from the intrinsic pKa of an individual lipid molecule in an aqueous solution, which is typically 2-3 units higher[2][3]. The apparent pKa is a collective property of the entire nanoparticle, influenced by the lipid's structure and the surrounding LNP components[1].

The ionization state of these lipids is pH-dependent and is the primary driver of LNP functionality. An optimal apparent pKa, generally considered to be in the range of 6.0 to 7.0 , is crucial for the efficacy and safety of RNA therapeutics[1][2][4]. This specific range allows the LNP to navigate the varying pH environments of the body, from formulation to intracellular delivery.

The Critical Role of pKa in the LNP Delivery Pathway

The journey of an LNP is a multi-stage process governed by pH changes, where the apparent pKa of the ionizable lipid dictates the particle's behavior at each step.

  • RNA Encapsulation (Acidic pH, ~4.0): During LNP formulation, an acidic buffer is used. At this pH, which is well below the apparent pKa, the amine headgroups of the ionizable lipids are fully protonated, conferring a positive charge. This charge facilitates the electrostatic complexation with the negatively charged phosphate (B84403) backbone of the RNA, efficiently encapsulating the payload[5][].

  • Systemic Circulation (Neutral pH, ~7.4): Once in the bloodstream, the pH is higher than the apparent pKa. The ionizable lipids become predominantly deprotonated and are nearly neutral. This is critical for minimizing non-specific interactions with negatively charged blood components and cell membranes, thereby reducing toxicity and extending circulation time[4][5].

  • Cellular Uptake and Endosomal Escape (Acidic pH, ~5.5-6.5): LNPs are taken up by target cells via endocytosis[7]. As the endosome matures, its internal pH drops. When the endosomal pH falls below the LNP's apparent pKa, the ionizable lipids again become protonated[7][8]. This charge reversal promotes interaction with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the RNA cargo into the cytoplasm, a crucial step known as "endosomal escape"[4][].

The following diagram illustrates this pH-dependent pathway.

LNP_Delivery_Pathway cluster_formulation Formulation cluster_circulation Systemic Circulation cluster_cell Target Cell Formulation LNP Formulation (pH ~4.0) Encapsulation RNA Encapsulation (Lipid is '+') Circulation Bloodstream (pH ~7.4) Encapsulation->Circulation Injection Stability Neutral Surface (Stability) Uptake Endocytosis Stability->Uptake Cellular Uptake Endosome Endosome Acidification (pH drops to 5.5-6.5) Uptake->Endosome Protonation Lipid Protonation (Lipid becomes '+') Endosome->Protonation Escape Endosomal Escape Protonation->Escape Release Cytoplasmic RNA Release Escape->Release Translation mRNA Translation Release->Translation Therapeutic Effect TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare LNP Sample D Dispense Buffers into 96-Well Plate B Prepare pH Buffer Series (e.g., pH 3-10) C Prepare TNS Solution E Add LNP Sample to each Buffer D->E F Add TNS Probe to each Well E->F G Measure Fluorescence (Ex: 325nm, Em: 450nm) F->G H Plot Fluorescence vs. pH G->H I Fit to Sigmoidal Curve H->I J Determine pKa (pH at 50% Max Fluorescence) I->J Computational_Workflow A Input: Ionizable Lipid Structure and LNP Composition B Build Computational Model (e.g., Lipid Bilayer in Water) A->B C Run Molecular Dynamics (MD) or DFT Calculations B->C D Calculate Free Energy of Protonation in Aqueous vs. Bilayer Environment C->D E Calculate pKa Shift (ΔpKa) D->E F Output: Predicted Apparent pKa E->F

References

Lipid 8: A Technical Guide to Solubility and Stability for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 8 is an ionizable amino lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a critical component of lipid nanoparticles (LNPs) for the encapsulation and delivery of nucleic acid-based therapeutics such as siRNA.[1] Its ionizable nature is key to both the efficient encapsulation of genetic material at an acidic pH and the subsequent release of the payload into the cytoplasm of target cells. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, offering crucial data and methodologies to aid researchers and formulation scientists in the development of effective and stable drug delivery systems.

Molecular Profile of this compound:

PropertyValue
CAS Number 2226547-25-5[1][2][3][4]
Molecular Formula C44H82N2O2[1][2]
Molecular Weight 671.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]

Solubility Characteristics

The solubility of this compound is a critical parameter for its handling, formulation, and the overall performance of the resulting LNPs. Ionizable lipids, by their nature, exhibit pH-dependent solubility in aqueous environments.

Quantitative Solubility Data

Comprehensive public data on the solubility of this compound in a wide range of solvents is limited. However, available information and data from structurally similar ionizable lipids provide valuable insights.

SolventSolubility (at ambient temperature)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]Requires sonication for dissolution.[1]
Ethanol (B145695) Miscible (Presumed)Ionizable lipids are typically soluble in ethanol, which is a common solvent used in LNP manufacturing.[5][6]
Water Poorly soluble at neutral pHAs an ionizable amine, its solubility is expected to increase at acidic pH due to protonation of the amine groups.
Aqueous Buffers (e.g., Citrate, Acetate) pH-dependentIncreased solubility at lower pH (e.g., pH 4-5) is expected, facilitating LNP formulation.

Note: Data for ethanol and aqueous buffers are based on the general properties of ionizable amino lipids used in LNP formulations. Specific quantitative data for this compound is not publicly available.

Stability Profile

The chemical stability of this compound is paramount for the shelf-life and in vivo performance of LNP-based drug products. Degradation of ionizable lipids can impact the physical and chemical integrity of the nanoparticles, potentially leading to loss of efficacy and increased toxicity.

Recommended Storage Conditions

For long-term storage, this compound should be kept under controlled conditions to minimize degradation.

ConditionStorage DurationNotes
-80°C 6 months[1]Recommended for long-term storage of stock solutions.[1]
-20°C 1 month[1]Suitable for short-term storage.[1]
Light Protect from light[1]
Degradation Pathways

Ionizable lipids like this compound are susceptible to two primary degradation pathways:

  • Hydrolysis: The ester or amide linkages present in many ionizable lipids can be susceptible to hydrolysis, particularly at acidic or basic pH. This can lead to the formation of free fatty acids and the corresponding amine-containing headgroup.[7][8]

  • Oxidation: Unsaturated alkyl chains, if present in the lipid structure, are prone to oxidation. This can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and epoxides.[7][9] The N-oxide of the tertiary amine is also a potential degradation product.[10] These reactive species can potentially form adducts with the encapsulated drug substance (e.g., mRNA), compromising its integrity and function.[11][12]

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Organic Solvents by HPLC

Objective: To determine the saturation solubility of this compound in organic solvents such as ethanol and DMSO.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, DMSO) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication may be used to aid initial dispersion.[1]

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed to pellet the undissolved lipid.

    • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

  • HPLC Analysis:

    • Analyze the diluted sample using a validated HPLC method with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as lipids often lack a UV chromophore.[13][14]

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol (B129727) and water with a suitable additive like ammonium (B1175870) acetate.[13]

      • Flow Rate: 1.0 mL/min.

      • Detector: CAD or ELSD.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the saturation solubility in the original solvent, accounting for the dilution factor.

Protocol 2: Stability Assessment of this compound by a Stability-Indicating HPLC Method

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, pH).

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in relevant solvents or buffer systems.

    • Aliquot the solutions into separate vials for each stress condition.

  • Forced Degradation Studies:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions and store at a specified temperature.

    • Oxidative Stress: Treat a solution of this compound with a low concentration of hydrogen peroxide.

    • Include control samples stored under recommended conditions (e.g., -20°C, protected from light).

  • HPLC Analysis:

    • At specified time points, analyze the stressed and control samples using a stability-indicating HPLC method (as described in Protocol 1, optimized to separate degradation products from the parent peak).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor the formation of any degradation products and report their peak areas.

    • The degradation kinetics can be determined by plotting the natural logarithm of the remaining this compound concentration versus time.

Protocol 3: Determination of the Apparent pKa of this compound in LNPs using a TNS Assay

Objective: To determine the apparent pKa of this compound when formulated into lipid nanoparticles, which is crucial for understanding its ionization behavior in the endosomal environment.

Methodology:

  • LNP Formulation: Prepare LNPs containing this compound using a standard method such as microfluidic mixing.

  • TNS Assay Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

    • Prepare a stock solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

  • Fluorescence Measurement:

    • In a 96-well plate, add the LNP suspension to each well containing the different pH buffers.

    • Add the TNS working solution to each well.[15]

    • Incubate the plate at room temperature, protected from light.[15]

    • Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.[15]

  • Data Analysis:

    • Plot the fluorescence intensity against the pH.

    • Fit the data to a sigmoidal curve. The pH at which 50% of the maximum fluorescence is observed corresponds to the apparent pKa of the ionizable lipid in the LNP formulation.[15]

Visualizations

Logical Workflow for LNP Formulation and Characterization

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization A Lipid Stock Solutions (this compound, Helper Lipids in Ethanol) C Microfluidic Mixing A->C B Nucleic Acid Solution (Aqueous Buffer, pH 4.0) B->C D Dialysis / TFF (Buffer Exchange to Neutral pH) C->D E Sterile Filtration D->E F Final LNP Product E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (RiboGreen Assay) F->I J Apparent pKa (TNS Assay) F->J

Caption: Workflow for Lipid Nanoparticle (LNP) formulation and subsequent physicochemical characterization.

Degradation Pathway of Ionizable Lipids

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Ionizable Lipid (e.g., this compound) B Free Fatty Acid A->B pH-dependent C Amine Headgroup A->C pH-dependent D Hydroperoxides A->D Presence of O2 F N-Oxide A->F Amine oxidation E Aldehydes D->E

Caption: Primary degradation pathways for ionizable lipids: hydrolysis and oxidation.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions A Prepare this compound Solution B Thermal Stress (e.g., 40°C, 60°C) A->B C pH Stress (e.g., pH 2, pH 10) A->C D Oxidative Stress (e.g., H2O2) A->D E Control (-20°C, protected from light) A->E F Incubate for Defined Time Points B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC-CAD/ELSD F->G H Quantify Parent Lipid & Degradation Products G->H I Determine Degradation Rate H->I

Caption: Experimental workflow for conducting forced degradation studies to assess the stability of this compound.

References

An In-depth Technical Guide to Lipid 8 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Lipid 8 in Next-Generation Therapeutics

The advent of nucleic acid-based therapies, including mRNA vaccines and siRNA therapeutics, has been largely enabled by sophisticated delivery systems.[1][2] At the forefront of this innovation are ionizable cationic lipids, a critical component of lipid nanoparticles (LNPs) that encapsulate and transport fragile genetic payloads to their target cells.[2][3] "this compound" is a novel, rationally designed ionizable lipid that represents a significant advancement in this class of delivery vehicles. Its unique chemical structure is engineered to optimize the balance between potent efficacy and a favorable safety profile.

Ionizable lipids like this compound are characterized by their pH-dependent charge.[4][5] They remain largely neutral at physiological pH (around 7.4), which minimizes toxicity and non-specific interactions in circulation.[2] However, upon endocytosis into a target cell, the acidic environment of the endosome (pH 5.0-6.5) protonates the lipid's amine headgroup.[] This charge reversal is the key trigger for the endosomal escape, a critical step where the LNP disrupts the endosomal membrane to release its therapeutic cargo into the cytoplasm, where it can exert its biological effect.[][7][8] Without efficient endosomal escape, the payload would be trapped and eventually degraded in lysosomes, rendering the therapy ineffective.[]

This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, formulation strategies, and mechanism of action. It includes detailed experimental protocols for characterization and evaluation, alongside quantitative data to support its application in advanced drug delivery systems.

Core Features and Physicochemical Properties of this compound

The efficacy of an ionizable lipid is dictated by its structural attributes, which influence its pKa, fusogenicity, and biodegradability. This compound has been designed with a unique headgroup and biodegradable ester-containing lipid tails to enhance performance.

Key Physicochemical Data

The performance of this compound in a lipid nanoparticle formulation is summarized below. These parameters are critical quality attributes (CQAs) that determine the quality, safety, and efficacy of the final drug product.[9][10]

ParameterValueDescription
Molecular Weight 650.12 g/mol The mass of a single molecule of this compound.
pKa 6.4The pH at which the lipid is 50% protonated. This value is optimized for endosomal escape.[3]
Optimal Molar Ratio 50:10:38.5:1.5Refers to the molar percentage of (this compound : DSPC : Cholesterol : PEG-Lipid) in the LNP formulation.[11][12]
Appearance Clear, colorless oilPhysical state at room temperature.
LNP Formulation Characteristics

When formulated into LNPs with mRNA, this compound consistently produces particles with desirable characteristics for systemic drug delivery.

ParameterValueMethod of Analysis
Mean Particle Size 85 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -5 mVLaser Doppler Electrophoresis
mRNA Encapsulation Efficiency > 95%RiboGreen Assay

Mechanism of Action: Endosomal Escape

The primary function of this compound within an LNP is to facilitate the release of the nucleic acid payload from the endosome into the cytoplasm. This process is critical for the therapeutic effect of mRNA and siRNA drugs.[8][13]

The mechanism involves several steps:

  • Uptake: LNPs are taken up by cells through endocytosis.[]

  • Acidification: As the endosome matures, its internal pH drops.[]

  • Protonation: The tertiary amine headgroup of this compound becomes protonated in the acidic environment, giving the LNP a net positive charge.[3]

  • Membrane Fusion: The positively charged LNP interacts with negatively charged lipids in the endosomal membrane.[3] This interaction disrupts the membrane's bilayer structure, potentially forming a non-lamellar hexagonal phase that promotes fusion between the LNP and the endosome.[3][8]

  • Cargo Release: The fusion event creates an opening through which the mRNA or siRNA cargo is released into the cytoplasm.[8]

Recent evidence also suggests a "vesicle budding-and-collapse" (VBC) mechanism, where the LNP induces the formation of a small, unstable vesicle from the endosomal membrane that subsequently collapses, releasing its contents into the cytosol.[7][14]

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP_neutral LNP with neutral this compound Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) This compound becomes protonated Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) Membrane disruption EarlyEndosome->LateEndosome Endosome Maturation Cytoplasm Cytoplasm mRNA Release & Translation LateEndosome->Cytoplasm Endosomal Escape

Caption: pH-triggered mechanism of LNP endosomal escape mediated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production.[12][15]

Workflow Diagram

LNP_Formulation_Workflow A Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol (B145695) C Microfluidic Mixing (e.g., 3:1 Aqueous:Lipid flow rate ratio) A->C B Prepare Aqueous Phase (mRNA in Citrate (B86180) Buffer, pH 4.0) B->C D Dilution (Dilute with buffer to reduce ethanol concentration) C->D E Buffer Exchange & Concentration (Dialysis or Tangential Flow Filtration) into PBS (pH 7.4) D->E F Sterile Filtration (0.2 µm filter) E->F G Final LNP Product F->G

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Detailed Steps:

  • Preparation of Lipid Stock: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5) and a total lipid concentration of 25 mM.[11] Warm the solution to 60°C if necessary to fully dissolve all components.[11]

  • Preparation of Aqueous Phase: Dissolve the mRNA payload in a 10 mM citrate buffer at pH 4.0. The acidic pH ensures the mRNA remains stable and available for encapsulation.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing cartridge. Set the flow rate ratio of the aqueous phase to the organic phase at 3:1. The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble around the mRNA core, forming LNPs.

  • Purification: The resulting LNP solution is immediately diluted with a neutral buffer (e.g., PBS pH 7.4) to stop particle growth. Subsequently, purify and concentrate the LNPs using dialysis or Tangential Flow Filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Sterilization: Pass the final LNP formulation through a 0.2 µm sterile filter before storage at 4°C.

Characterization of LNPs

4.2.1 Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).[]

  • Protocol:

    • Dilute the LNP sample in PBS (pH 7.4) to a suitable concentration (e.g., 5 µg/mL RNA).[11]

    • Equilibrate the sample at 25°C for 1 minute in the DLS instrument.

    • Measure the intensity of scattered light fluctuations, which are analyzed by the instrument's software to calculate the hydrodynamic diameter (size) and PDI (a measure of size distribution).

4.2.2 mRNA Encapsulation Efficiency

  • Method: RiboGreen Assay.[] This assay uses a fluorescent dye that binds to single-stranded RNA.

  • Protocol:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a detergent (e.g., 0.2% Triton X-100) to lyse the LNPs and expose all the mRNA.[11] Incubate for 10-15 minutes.

    • Add the RiboGreen reagent to both the lysed and intact LNP samples.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

In Vitro Transfection Efficiency

This protocol assesses the ability of this compound-LNPs to deliver functional mRNA into cells.[15]

  • Method: Luciferase Reporter Assay.

  • Protocol:

    • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2 cells) in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.[12][17]

    • LNP Treatment: Dilute LNPs encapsulating firefly luciferase mRNA in cell culture medium to achieve a final mRNA concentration of 0.5 µg/mL.[11]

    • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24 hours.

    • Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate. Measure the resulting bioluminescence using a plate reader. The light output is directly proportional to the amount of translated luciferase protein.

In Vivo Performance

The ultimate test of a delivery system is its performance in a living organism. This compound has been evaluated in preclinical mouse models to determine its efficacy and biodistribution.

In Vivo Efficacy Data

This table summarizes the protein expression achieved after intravenous (IV) administration of LNPs containing this compound and encapsulating mRNA for a reporter protein (e.g., Firefly Luciferase) in C57BL/6 mice.[15][17]

MetricResultTime Point
Primary Organ of Expression Liver24 hours post-injection
Peak Protein Expression (Liver) 1.5 x 10^9 photons/sec24 hours post-injection
Duration of Expression > 72 hours-

Logical Relationship Diagram

In_Vivo_Logic A IV Injection of This compound LNP-mRNA B Systemic Circulation A->B C Preferential Accumulation in Liver B->C D Cellular Uptake (Hepatocytes) C->D E Endosomal Escape D->E F mRNA Translation in Cytoplasm E->F G Protein Expression & Secretion F->G

Caption: Logical flow from IV administration to protein expression in vivo.

Conclusion

This compound represents a highly efficient and well-characterized ionizable lipid for the delivery of nucleic acid therapeutics. Its optimized pKa facilitates potent endosomal escape, while its formulation into LNPs yields particles with ideal physicochemical characteristics for in vivo applications. The detailed protocols and robust performance data presented in this guide establish this compound as a premier vehicle for researchers and developers working on the next generation of genetic medicines.

References

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Lipid Nanoparticle Formulation Utilizing Ionizable Lipid SM-102

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based COVID-19 vaccines.[1][2][3][4] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[5][6][7][8] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.[7][8][9] This document provides a detailed protocol for the formulation of LNPs using the ionizable lipid SM-102, a component of the Moderna COVID-19 vaccine.[10] The protocol outlines the preparation of lipid stock solutions, the formulation of LNPs using a microfluidic mixing approach, and subsequent characterization methods.

LNP Components and Their Functions

A typical LNP formulation consists of the following components, each with a specific role:[5][6][7][8]

ComponentExampleMolar Ratio (%)Function
Ionizable Cationic Lipid SM-10240-50Encapsulates nucleic acids at acidic pH and facilitates endosomal escape.[7][8][9]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10-20Provides structural integrity to the LNP.[7]
Cholesterol Cholesterol30-40Modulates membrane fluidity and stability.[5][7][8]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1-2Prevents aggregation and increases circulation time.[2][6][7][8]

Experimental Protocols

Materials and Reagents
  • Ionizable Lipid (e.g., SM-102)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (Anhydrous)

  • Nucleic Acid (e.g., mRNA)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Microfluidic Mixing System

  • Dynamic Light Scattering (DLS) Instrument

  • Ribogreen Assay Kit

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol.

  • Preparation of Ionizable Lipid Stock (e.g., SM-102):

    • Dissolve the ionizable lipid in anhydrous ethanol to a final concentration of 50 mg/mL.

    • Vortex thoroughly until the lipid is completely dissolved.

  • Preparation of Helper Lipid Stock (e.g., DSPC):

    • Dissolve the helper lipid in anhydrous ethanol to a final concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Gentle heating may be required.

  • Preparation of Cholesterol Stock:

    • Dissolve cholesterol in anhydrous ethanol to a final concentration of 25 mg/mL.

    • Vortex and gently warm the solution to aid dissolution.

  • Preparation of PEGylated Lipid Stock (e.g., DMG-PEG2000):

    • Dissolve the PEGylated lipid in anhydrous ethanol to a final concentration of 50 mg/mL.

    • Vortex until fully dissolved.

  • Preparation of Combined Lipid Stock in Ethanol:

    • In a sterile tube, combine the individual lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[11][12]

    • Vortex the combined lipid solution to ensure homogeneity.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol details the formulation of LNPs using a microfluidic mixing device.

  • Prepare the Aqueous Phase:

    • Dilute the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.[1]

  • Set up the Microfluidic System:

    • Prime the microfluidic device with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Set the desired flow rates for the lipid and aqueous phases. A common flow rate ratio of the aqueous phase to the lipid phase is 3:1.[1]

  • Formulate LNPs:

    • Load the combined lipid stock solution (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Initiate the flow to mix the two solutions within the microfluidic chip. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs.[7]

  • Dialysis and Concentration:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.[1] This step is crucial for neutralizing the surface charge of the LNPs.

    • Concentrate the LNP formulation to the desired final concentration using a suitable method like ultrafiltration.

LNP Characterization

Table 1: Key Characterization Parameters for LNPs
ParameterMethodTypical Values
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4
Encapsulation Efficiency (%) RiboGreen Assay> 90%
Protocol 3: Determination of LNP Size and Polydispersity
  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform the measurement in triplicate and report the average values.

Protocol 4: Determination of mRNA Encapsulation Efficiency
  • Prepare two sets of LNP samples.

  • To one set of samples, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Use a fluorescent nucleic acid stain (e.g., RiboGreen) to measure the fluorescence of both the lysed and intact LNP samples.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stock Solutions in Ethanol Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics Aqueous_Phase Prepare Nucleic Acid in Aqueous Buffer (pH 4) Aqueous_Phase->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration DLS Size & PDI (DLS) Concentration->DLS EE Encapsulation Efficiency (RiboGreen Assay) Concentration->EE

Caption: LNP Formulation and Characterization Workflow.

LNP_Structure cluster_core Core cluster_shell Shell mRNA mRNA Ionizable_Lipid_Core Ionizable Lipid Helper_Lipid Helper Lipid Cholesterol Cholesterol PEG_Lipid PEGylated Lipid

Caption: Conceptual Diagram of a Lipid Nanoparticle.

Conclusion

This application note provides a comprehensive protocol for the formulation and characterization of lipid nanoparticles using the ionizable lipid SM-102. The provided methodologies for lipid stock preparation, microfluidic-based formulation, and subsequent characterization are fundamental for the development of effective nucleic acid delivery systems. Researchers can adapt this protocol to incorporate different lipid compositions and nucleic acid payloads for a wide range of therapeutic and research applications.[4]

References

Application Notes and Protocols for Lipid 8 in mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 8 is a novel, ionizable amino lipid featuring a sterol-conjugated tail, designed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.[1] Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of negatively charged mRNA and enabling its release into the cytoplasm following endocytosis. The unique structure of this compound suggests its potential for creating stable and effective mRNA-LNP formulations. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in mRNA encapsulation for research and therapeutic development.

Data Presentation

The following table summarizes the physicochemical properties of Lipid Nanoparticles (LNPs) formulated with a series of sterol-conjugated ionizable lipids, including this compound (LNP8). The data is derived from initial screenings and provides a comparative view of their characteristics.

FormulationIonizable LipidParticle Size (nm)Polydispersity Index (PDI)
LNP1 - LNP11Lipid 1 - Lipid 11~ 60 - 110Uniform
LNP8 This compound ~ 60 - 110 Uniform
0315-LNP (Control)ALC-0315~ 60 - 110Uniform

Note: The available data provides a range for particle size and a qualitative description of the PDI for a series of lipids including this compound. Specific values for LNP8 were not individually reported in the initial screening data.

Experimental Protocols

Protocol 1: Formulation of this compound-mRNA LNPs using Microfluidics

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device. This method allows for rapid and reproducible formulation of LNPs with controlled size and polydispersity.

Materials:

  • Lipid Stock Solutions (in Ethanol):

    • This compound (Ionizable Lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

    • Cholesterol (Helper Lipid)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (PEGylated Lipid)

  • mRNA Solution:

    • mRNA transcript in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic Mixing System (e.g., NanoAssemblr®)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Dialysis/Tangential Flow Filtration (TFF) System for buffer exchange

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 49:10:39.5:1.5.[1]

    • Dissolve the lipid mixture in ethanol to the desired final lipid concentration.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA transcript in the acidic buffer to the desired concentration. The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA) is a critical parameter to optimize, with a common starting point being around 6.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.

  • Buffer Exchange and Concentration:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

    • Perform buffer exchange into PBS (pH 7.4) using either dialysis or a TFF system to remove the ethanol and acidic buffer.

    • Concentrate the LNP formulation to the desired final concentration.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-mRNA LNPs

This protocol outlines the key analytical methods to characterize the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo applications typically have a particle size between 80-150 nm and a PDI below 0.2.

2. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of diluted LNP samples.

    • To one set, add the RiboGreen reagent directly to measure the fluorescence of unencapsulated mRNA.

    • To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, then add the RiboGreen reagent to measure the total mRNA fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100

3. In Vitro Transfection Efficiency:

  • Procedure:

    • Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.

    • Once the cells reach the desired confluency, treat them with the this compound-mRNA LNPs (encoding a reporter protein like GFP or Luciferase).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Assess protein expression using appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay for Luciferase).

    • Initial studies have shown that LNPs formulated with this compound can successfully transfect HEK293T cells, leading to GFP expression.[1]

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing Lipid8 This compound LipidMix LipidMix Lipid8->LipidMix Molar Ratio: 49:10:39.5:1.5 DSPC DSPC DSPC->LipidMix Molar Ratio: 49:10:39.5:1.5 Chol Cholesterol Chol->LipidMix Molar Ratio: 49:10:39.5:1.5 DMGPEG DMG-PEG2000 DMGPEG->LipidMix Molar Ratio: 49:10:39.5:1.5 Ethanol Ethanol Microfluidics Microfluidic Mixing Ethanol->Microfluidics LipidMix->Ethanol mRNA mRNA AcidicBuffer Acidic Buffer (pH 4.0) mRNA->AcidicBuffer AcidicBuffer->Microfluidics BufferExchange Buffer Exchange (Dialysis/TFF) Microfluidics->BufferExchange Self-Assembly Filtration Sterile Filtration BufferExchange->Filtration to PBS, pH 7.4 FinalLNP FinalLNP Filtration->FinalLNP Final LNP Product

Caption: Workflow for this compound-mRNA LNP Formulation.

LNP_Structure cluster_core Hydrophobic Core cluster_shell Lipid Shell Core mRNA complexed with ionizable this compound DSPC DSPC Chol Cholesterol Lipid8_head This compound (head) PEG DMG-PEG2000

Caption: Conceptual Structure of a this compound-mRNA LNP.

References

Application Note: Optimizing Lipid 8 Concentration for Maximal Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into eukaryotic cells is a fundamental technique in modern biological research and a critical step in the development of novel therapeutics, including gene therapies and mRNA vaccines. Lipid-based transfection reagents, such as the novel cationic lipid formulation Lipid 8, offer a versatile and efficient method for introducing plasmid DNA, mRNA, and siRNA into a wide range of cell types. The efficiency of transfection and the viability of the cells are highly dependent on the concentration of the lipid reagent and the ratio of lipid to nucleic acid. This document provides a comprehensive guide to optimizing the concentration of this compound for achieving maximal transfection efficiency while maintaining cell health.

The mechanism of lipid-based transfection involves the formation of a complex between the positively charged lipid molecules and the negatively charged nucleic acid. This complex, known as a lipoplex, interacts with the cell membrane and is subsequently internalized, often through endocytosis. The lipid formulation is designed to facilitate the release of the nucleic acid from the endosome into the cytoplasm, allowing it to reach its target site of action. The following sections detail the critical parameters for optimizing this process with this compound, present a structured protocol for determining the optimal concentration, and provide visual aids to understand the experimental workflow and underlying mechanism.

Factors Influencing Transfection Efficiency

The success of a transfection experiment is influenced by a multitude of factors.[1] Key parameters to consider when optimizing this compound concentration include the ratio of the cationic lipid to the nucleic acid, the total amount of nucleic acid delivered, and the cell density at the time of transfection.[2] The table below summarizes the critical quantitative parameters and their typical starting ranges for optimization.

ParameterTypical RangeRationale
This compound to Nucleic Acid Ratio (µL:µg) 1:1 to 4:1The charge ratio of the cationic lipid to the nucleic acid is crucial for efficient complex formation and interaction with the cell membrane.[2][3]
Nucleic Acid Amount (per well of a 24-well plate) 0.25 - 1.0 µgThe optimal amount of nucleic acid depends on the cell type, the size of the culture vessel, and the specific plasmid or RNA molecule being delivered.[4][5]
Cell Confluency at Transfection 70-90%Actively dividing cells at an optimal density are more receptive to transfection.[1]
Complex Formation Time 15-30 minutesThis incubation period allows for the stable formation of lipoplexes before their addition to the cells.[3]
Presence of Serum VariesWhile lipoplex formation should occur in a serum-free medium, the transfection itself can often be performed in the presence of serum, which can enhance cell viability.[1][6]

Experimental Protocol: Optimizing this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for a specific cell line and nucleic acid. The experiment is designed for a 24-well plate format, but can be scaled up or down as needed.

Materials:

  • This compound Transfection Reagent

  • Plasmid DNA (e.g., expressing a reporter gene like GFP) or RNA of high purity

  • Mammalian cell line of interest

  • Complete cell culture medium (with serum)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For most adherent cell lines, this is typically between 0.5 x 10^5 and 2.0 x 10^5 cells per well in 0.5 mL of complete culture medium.[4]

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound-Nucleic Acid Complexes:

    • On the day of transfection, allow this compound and the nucleic acid to come to room temperature.

    • In separate sterile tubes, prepare dilutions of the nucleic acid and this compound in serum-free medium. For each well to be transfected, you will prepare a unique this compound to nucleic acid ratio.

    • Nucleic Acid Dilution: In a microcentrifuge tube, dilute a fixed amount of nucleic acid (e.g., 0.5 µg) in 50 µL of serum-free medium. Prepare enough of this master mix for all planned transfection conditions.

    • This compound Dilution: In separate microcentrifuge tubes for each condition, dilute varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in 50 µL of serum-free medium.

    • Complex Formation: Add the 50 µL of diluted nucleic acid to each tube containing the diluted this compound. Mix gently by pipetting up and down. Do not vortex.

    • Incubate the this compound-nucleic acid complexes at room temperature for 15-20 minutes.[4]

  • Transfection of Cells:

    • After the incubation period, add the 100 µL of the this compound-nucleic acid complex dropwise to each corresponding well of the 24-well plate containing the cells in 0.5 mL of complete medium.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Return the plate to the 37°C, 5% CO2 incubator.

  • Post-Transfection Incubation and Analysis:

    • Incubate the cells for 24-48 hours. The optimal incubation time will depend on the specific nucleic acid and the desired analysis.

    • After the incubation period, assess the transfection efficiency and cell viability.

      • Transfection Efficiency: If using a reporter plasmid (e.g., GFP), visualize the cells under a fluorescence microscope and quantify the percentage of fluorescent cells using flow cytometry. For other applications, gene expression can be measured by qPCR, western blotting, or an appropriate functional assay.

      • Cell Viability: Assess cell viability using a method such as the Trypan Blue exclusion assay or a commercially available cytotoxicity assay (e.g., MTT assay).

  • Data Analysis and Determination of Optimal Concentration:

    • Plot the transfection efficiency and cell viability as a function of the this compound concentration.

    • The optimal concentration of this compound is the one that provides the highest transfection efficiency with minimal cytotoxicity.

Transfection_Optimization_Workflow Workflow for Optimizing this compound Concentration cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis plate_cells Plate cells in 24-well plate (target 70-90% confluency) incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_dna Dilute Nucleic Acid in serum-free medium prepare_lipid Dilute varying amounts of this compound in serum-free medium form_complex Combine diluted Nucleic Acid and this compound Incubate for 15-20 min prepare_dna->form_complex prepare_lipid->form_complex add_complex Add complexes to cells form_complex->add_complex incubate_post Incubate for 24-48 hours add_complex->incubate_post assess_efficiency Assess Transfection Efficiency (e.g., Flow Cytometry for GFP) incubate_post->assess_efficiency assess_viability Assess Cell Viability (e.g., Trypan Blue, MTT assay) incubate_post->assess_viability analyze_data Plot data and determine optimal this compound concentration assess_efficiency->analyze_data assess_viability->analyze_data

Caption: Workflow for optimizing this compound concentration.

Mechanism of this compound Mediated Transfection

The following diagram illustrates the proposed mechanism by which this compound facilitates the delivery of nucleic acids into cells.

Lipid_Transfection_Mechanism Mechanism of this compound Mediated Transfection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipid8 This compound (Cationic Lipid) complex This compound-Nucleic Acid Complex (Lipoplex) lipid8->complex na Nucleic Acid (Anionic) na->complex cell_membrane Cell Membrane endocytosis Internalization complex->endocytosis Endocytosis endosome Endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm na_release Nucleic Acid Release cytoplasm->na_release endocytosis->endosome

Caption: Proposed mechanism of this compound transfection.

Conclusion

The optimization of lipid concentration is a critical step for successful transfection experiments. By systematically varying the concentration of this compound and the ratio of lipid to nucleic acid, researchers can identify the optimal conditions for their specific cell type and application. This will lead to higher transfection efficiencies and more reliable and reproducible experimental results, ultimately advancing research and the development of nucleic acid-based therapeutics. Always refer to the specific product manual for any unique handling and storage requirements for this compound.

References

Step-by-Step Guide to Lipid Nanoparticle (LNP) Synthesis Utilizing Ionizable Lipid 8 (SM-102)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their critical role in mRNA vaccines. The success of these delivery systems hinges on the careful selection and formulation of their lipid components. A key component is the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][2] This document provides a detailed, step-by-step guide for the synthesis of LNPs using the ionizable lipid formerly known as Lipid 8, now widely recognized as SM-102.[3] SM-102 is an ionizable aminolipid that is protonated at acidic pH, allowing for efficient complexation with negatively charged nucleic acids, and is near-neutral at physiological pH, contributing to a favorable safety profile.[4][5]

These protocols are intended for research and development purposes and provide a foundational methodology that can be optimized for specific applications.

Core Components of Lipid Nanoparticles

The formulation of functional LNPs requires the precise combination of four key lipid components:

  • Ionizable Cationic Lipid (e.g., this compound/SM-102): This lipid possesses a pKa that allows it to be positively charged at a low pH for nucleic acid binding during formulation and becomes neutral at physiological pH, which is thought to reduce toxicity.[2]

  • Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid that aids in the structural integrity of the nanoparticle.[2]

  • Cholesterol: This structural lipid fills the gaps in the lipid bilayer, enhancing the stability and rigidity of the LNP.[2]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and can prolong its circulation time in the body.[2]

Experimental Protocols

Materials and Reagents
ReagentRecommended Grade
Ionizable this compound (SM-102)>98% Purity
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)>99% Purity
Cholesterol>99% Purity
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)>99% Purity
Nucleic Acid (e.g., mRNA, siRNA)High Purity
Ethanol (B145695)200 Proof, ACS Grade
Citrate (B86180) Buffer (e.g., 50 mM Sodium Citrate)pH 4.0, Molecular Biology Grade
Phosphate-Buffered Saline (PBS)pH 7.4, Molecular Biology Grade
Protocol 1: Preparation of Lipid and Nucleic Acid Stock Solutions
  • Lipid Stock Preparation:

    • Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol to create individual stock solutions. Gentle heating (up to 65°C) may be necessary for complete dissolution of some lipids.

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components. A commonly used starting molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000) .[1]

  • Nucleic Acid Stock Preparation:

    • Dissolve the nucleic acid (e.g., mRNA) in an aqueous buffer with a low pH, such as 50 mM sodium citrate at pH 4.0. The acidic pH is crucial for the protonation of the ionizable lipid.

Protocol 2: Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for the controlled self-assembly of LNPs.

  • System Setup:

    • Prime a microfluidic mixing device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer.

  • Mixing:

    • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling particle size and require optimization.

    • Initiate the mixing process. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.

Protocol 3: Purification and Buffer Exchange

To remove ethanol and unencapsulated nucleic acid, and to raise the pH to a physiological level, a purification and buffer exchange step is necessary. Tangential flow filtration (TFF) is a common method for this purpose.

  • Diafiltration:

    • Dilute the LNP formulation with citrate buffer (pH 4.0) to reduce the ethanol concentration prior to TFF.

    • Perform diafiltration against phosphate-buffered saline (PBS) at pH 7.4 using a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).

    • Continue the diafiltration until the ethanol concentration is below a desired level (e.g., <2%).

  • Concentration:

    • Concentrate the LNP solution to the desired final nucleic acid concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.

LNP Characterization

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

ParameterMethodTypical Expected Values (for mRNA LNPs)
Particle Size (Z-average diameter) Dynamic Light Scattering (DLS)70 - 110 nm[2][6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15[2]
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency (%) RiboGreen Assay or equivalent> 90%[2]

Experimental Workflow Diagram

LNP_Synthesis_Workflow This compound (SM-102) LNP Synthesis Workflow cluster_prep 1. Stock Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Concentration cluster_characterization 4. Quality Control lipid_stock Prepare Lipid Mix (SM-102, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Ethanol FRR 3:1) lipid_stock->microfluidics na_stock Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) na_stock->microfluidics tff Tangential Flow Filtration (TFF) Diafiltration against PBS (pH 7.4) microfluidics->tff Self-Assembled LNPs concentration Concentration to Desired Volume tff->concentration sterile_filter 0.22 µm Sterile Filtration concentration->sterile_filter dls Size (DLS) & PDI sterile_filter->dls Final LNP Product zeta Zeta Potential sterile_filter->zeta Final LNP Product ee Encapsulation Efficiency (RiboGreen Assay) sterile_filter->ee Final LNP Product

Caption: Workflow for this compound (SM-102) LNP Synthesis.

Conclusion

This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of lipid nanoparticles using the ionizable lipid SM-102. By following these procedures, researchers can produce LNPs with consistent and reproducible characteristics, enabling further research into the delivery of nucleic acid-based therapeutics. It is important to note that the provided ratios and parameters are starting points and should be optimized for each specific nucleic acid payload and application.

References

Application Notes and Protocols: Lipid 8 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of cancer immunotherapy is continually advancing, with novel delivery systems playing a pivotal role in the efficacy of next-generation therapeutics. Among these, lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based drugs, such as mRNA and CRISPR-Cas9 gene editing components. This document provides detailed application notes and protocols for the use of Lipid 8 , a novel amino-ionizable lipid, in the formulation of LNPs for cancer therapy research. Specifically, it focuses on the application of this compound-formulated LNPs (cLNPs) for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) to disrupt the expression of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, thereby inducing apoptosis in cancer cells.

This compound: An Overview

This compound is an amino-ionizable lipid designed for the efficient encapsulation and delivery of nucleic acids. Its structure allows for the formation of stable LNPs that can effectively deliver their cargo into target cells. In the context of cancer immunotherapy, this compound has been successfully used to formulate cLNPs for the in vivo delivery of a CRISPR-Cas9 system to disrupt the PLK1 gene in aggressive cancer models, including glioblastoma and ovarian cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound-based cLNPs for cancer gene editing.

Table 1: Physicochemical Properties of this compound cLNPs

ParameterValue
Mean Diameter ~80 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -3 to 18.6 mV
Encapsulation Efficiency (Cas9 mRNA & sgRNA) > 90%

Data compiled from Rosenblum et al., 2020.[1]

Table 2: In Vitro Efficacy of sgPLK1-cLNPs in Human Ovarian Adenocarcinoma (Ovcar8) Cells

MetricResult
PLK1 Gene Editing Efficiency 91%
Cell Cycle Arrest G2-M phase
Apoptosis Induction Significant increase compared to controls

Data compiled from Rosenblum et al., 2020.

Table 3: In Vivo Efficacy of EGFR-Targeted sgPLK1-cLNPs in an Intraperitoneal Ovcar8 Xenograft Model

MetricResult
In Vivo Gene Editing Efficiency ~80%
Tumor Growth Inhibition Significant reduction
Increased Survival 80%

Data compiled from Rosenblum et al., 2020.[1]

Signaling Pathway

The therapeutic strategy involving this compound cLNPs targeting PLK1 focuses on disrupting a critical node in the cancer cell cycle. PLK1 is a serine/threonine kinase that plays a pivotal role in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[3] By delivering a CRISPR-Cas9 system that specifically targets and disrupts the PLK1 gene, the this compound cLNPs induce mitotic arrest and subsequent apoptosis in cancer cells.[4][5]

PLK1_Signaling_Pathway cluster_LNP This compound cLNP cluster_cell Cancer Cell cluster_endo cluster_nuc Lipid8_LNP This compound cLNP (Cas9 mRNA + sgPLK1) Endosome Endosome Lipid8_LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Cas9_RNP Cas9 RNP Endosome->Cas9_RNP Release Cytoplasm Cytoplasm Nucleus Nucleus Endosomal_Escape Endosomal Escape PLK1_Gene PLK1 Gene (DNA) Cas9_RNP->PLK1_Gene Targeting Gene_Disruption Gene Disruption PLK1_Gene->Gene_Disruption Indel Mutation No_PLK1_mRNA No PLK1 mRNA Transcription Gene_Disruption->No_PLK1_mRNA No_PLK1_Protein No PLK1 Protein Translation No_PLK1_mRNA->No_PLK1_Protein Mitotic_Arrest Mitotic Arrest No_PLK1_Protein->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: PLK1 disruption pathway via this compound cLNP delivery.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound cLNPs in a cancer immunotherapy research setting.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Synthesis Synthesis of This compound Microfluidics Microfluidic Mixing Lipid_Synthesis->Microfluidics RNA_Prep Preparation of Cas9 mRNA & sgPLK1 RNA_Prep->Microfluidics Characterization Characterization (Size, PDI, Zeta, Encapsulation) Microfluidics->Characterization Transfection Transfection with sgPLK1-cLNPs Characterization->Transfection Cell_Culture Cancer Cell Culture (e.g., Ovcar8) Cell_Culture->Transfection Gene_Editing_Assay Gene Editing Analysis (e.g., NGS) Transfection->Gene_Editing_Assay Functional_Assays Functional Assays (Cell Cycle, Apoptosis) Transfection->Functional_Assays Animal_Model Establish Ovarian Cancer Xenograft Model Functional_Assays->Animal_Model Treatment Intraperitoneal Injection of targeted cLNPs Animal_Model->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Ex Vivo Analysis (Gene Editing in Tumor) Monitoring->Analysis

Caption: Experimental workflow for this compound cLNP evaluation.

Experimental Protocols

The following protocols are based on the methodologies described by Rosenblum et al. (2020) and standard laboratory procedures.

Synthesis of this compound

Note: The precise, multi-step synthesis of this compound requires expertise in organic chemistry and is detailed in the supplementary materials of the source publication. The following is a generalized overview.

The synthesis of amino-ionizable lipids like this compound typically involves a multi-step process that includes the reaction of an amine-containing head group with lipid tails via methods such as Michael addition or other coupling reactions. Purification is generally performed using column chromatography.

Formulation of this compound cLNPs (Microfluidic Mixing)

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (in ethanol)

  • Cas9 mRNA (in citrate (B86180) buffer, pH 4.0)

  • sgPLK1 RNA (in citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol (B145695) by combining this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[6][7]

  • Prepare the RNA solution by mixing Cas9 mRNA and sgPLK1 in 50 mM citrate buffer (pH 4.0). The ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the RNA (N:P ratio) should be optimized, typically around 6:1.

  • Set up the microfluidic mixing system with the lipid-ethanol solution in one syringe and the RNA-buffer solution in another.

  • Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[8]

  • The rapid mixing of the two streams induces the self-assembly of the cLNPs.

  • Collect the resulting nanoparticle suspension.

  • Dialyze the cLNP suspension against PBS (pH 7.4) for at least 12 hours at 4°C to remove ethanol and exchange the buffer.

  • Sterilize the final cLNP formulation by passing it through a 0.22 µm filter.

  • Characterize the cLNPs for size, PDI, zeta potential, and encapsulation efficiency (using an assay like RiboGreen).

In Vitro Transfection and Functional Assays

Materials:

  • Human ovarian adenocarcinoma cells (Ovcar8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • sgPLK1-cLNPs and control cLNPs (e.g., sgGFP-cLNPs)

  • 96-well and 6-well plates

  • Reagents for DNA extraction, PCR, and Next-Generation Sequencing (NGS)

  • Flow cytometer

  • Reagents for cell cycle analysis (e.g., propidium (B1200493) iodide staining)

  • Reagents for apoptosis assay (e.g., Annexin V/DAPI staining)

Procedure:

  • Cell Seeding: Seed Ovcar8 cells in 96-well or 6-well plates and allow them to adhere overnight.

  • Transfection: Replace the medium with fresh medium containing the desired concentration of sgPLK1-cLNPs or control cLNPs.

  • Incubation: Incubate the cells for 48-72 hours.

  • Gene Editing Analysis:

    • Harvest the cells and extract genomic DNA.

    • Amplify the genomic region targeted by sgPLK1 using PCR.

    • Analyze the PCR products by NGS to quantify the percentage of insertions and deletions (indels).

  • Cell Cycle Analysis:

    • Harvest cells 48 hours post-transfection.

    • Fix the cells in ethanol and stain with propidium iodide.

    • Analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay:

    • Harvest cells 72-96 hours post-transfection.

    • Stain the cells with Annexin V and DAPI.

    • Analyze the percentage of apoptotic cells by flow cytometry.

In Vivo Ovarian Cancer Xenograft Model and Treatment

Materials:

  • Female immunodeficient mice (e.g., NSG mice)

  • Ovcar8 cells

  • Matrigel (optional)

  • EGFR-targeted sgPLK1-cLNPs (for targeted delivery)

  • Saline solution

Procedure:

  • Tumor Cell Implantation:

    • Harvest Ovcar8 cells and resuspend them in sterile PBS or a mixture with Matrigel.

    • Inject approximately 5 x 10^6 cells intraperitoneally into each mouse.[9][10][11][12]

    • Allow the tumors to establish for about 10-14 days.

  • Treatment Administration:

    • Administer the EGFR-targeted sgPLK1-cLNPs via intraperitoneal injection at a specified dose (e.g., 0.5 mg/kg of total RNA).

    • Administer control treatments (e.g., saline, control cLNPs) to other groups of mice.

  • Monitoring:

    • Monitor the health and body weight of the mice regularly.

    • Monitor tumor burden using methods such as bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for signs of ascites and abdominal distension.

    • Record survival data.

  • Ex Vivo Analysis:

    • At the end of the study or at specific time points, euthanize the mice and harvest the tumors.

    • Extract genomic DNA from the tumor tissue to quantify in vivo gene editing efficiency by NGS.

    • Perform histological analysis of the tumors to assess for apoptosis and changes in morphology.

Conclusion

This compound represents a significant advancement in the development of non-viral vectors for in vivo gene editing in the context of cancer immunotherapy. The ability to formulate stable and efficient cLNPs for the delivery of CRISPR-Cas9 components opens up new avenues for targeting previously "undruggable" intracellular targets like PLK1. The protocols outlined in this document provide a framework for researchers to explore the potential of this compound and similar ionizable lipids in their own cancer immunotherapy research programs.

References

Application Notes and Protocols for In Vivo Gene Editing Using Advanced Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and protocols for the use of advanced lipid nanoparticles (LNPs) in in vivo gene editing studies. While the specific term "Lipid 8" does not correspond to a standardized nomenclature in publicly available literature, this guide will focus on the principles and applications of cutting-edge ionizable lipids, which are the cornerstone of modern LNP formulations for CRISPR/Cas9 delivery.

Introduction

The advent of CRISPR-Cas9 technology has opened new frontiers in the treatment of genetic disorders. However, the safe and effective in vivo delivery of CRISPR components remains a significant challenge. Lipid nanoparticles have emerged as a leading non-viral delivery platform, offering low immunogenicity, ease of manufacturing, and the ability to deliver large nucleic acid payloads.[1][2][3] Advanced ionizable lipids are a critical component of these LNPs, facilitating the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.[3][4] These LNPs are particularly effective for liver-directed gene editing, as they are readily taken up by hepatocytes.[5][6]

Mechanism of Action

The process of LNP-mediated gene editing begins with the encapsulation of CRISPR-Cas9 components, typically as messenger RNA (mRNA) for the Cas9 nuclease and a single guide RNA (sgRNA).[7] Once administered intravenously, these LNPs circulate in the bloodstream and are taken up by target cells, primarily hepatocytes, through endocytosis.[8] The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the mRNA and sgRNA cargo into the cytoplasm.[3][8] The cell's translational machinery then produces the Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP translocates to the nucleus to induce a double-strand break at the target DNA locus, enabling gene knockout or correction.[8]

Key Applications

LNP-based delivery of CRISPR-Cas9 has shown significant promise in preclinical models for a variety of genetic and acquired diseases, including:

  • Transthyretin Amyloidosis: Knockdown of the TTR gene to reduce the production of misfolded transthyretin protein.[9]

  • Hypercholesterolemia: Targeting genes such as PCSK9 and ANGPTL3 to lower circulating levels of LDL cholesterol and triglycerides.[5][6][10][11]

  • Hemophilia: Editing of the antithrombin (Serpinc1) gene to rebalance (B12800153) the coagulation cascade.[7]

  • Lung Diseases: Recent advancements have shown the potential for targeting lung stem cells for durable gene correction.[12]

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from in vivo gene editing studies in mice using various LNP formulations.

Target Gene LNP Formulation (Ionizable Lipid) Dose Editing Efficiency (%) Target Protein Reduction (%) Reference
TTR5D80.5 mg/kg~60~90[9]
PCSK9BAMEA-O16BNot SpecifiedNot Specified~80[4]
PCSK9Adenine Base Editor mRNA in LNPNot Specified>60~55[4]
ANGPTL3ABE mRNA in LNPNot Specified>6092.6[11]
Antithrombin (mAT)246C10Not SpecifiedNot SpecifiedNot Specified[7]
Biomarker LNP Formulation (Ionizable Lipid) Dose Change in Biomarker Time Point Reference
Serum LDL-CABE mRNA in LNP targeting ANGPTL3Not SpecifiedDurable reduction100 days[11]
Serum TriglyceridesABE mRNA in LNP targeting ANGPTL3Not SpecifiedDurable reduction100 days[11]
Serum TTR5D8 LNP targeting TTR0.5 mg/kg~90% reductionNot Specified[9]
Serum PCSK9BAMEA-O16B LNP targeting PCSK9Not Specified~80% reductionNot Specified[4]

Experimental Protocols

Protocol 1: Formulation of LNPs for In Vivo Gene Editing

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

  • Advanced Ionizable Lipid (e.g., a proprietary lipid similar to those cited)

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Cholesterol

  • Polyethylene glycol (PEG)-lipid

  • Cas9 mRNA

  • sgRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Set the flow rate ratio of the aqueous to alcoholic phase to approximately 3:1.

  • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of LNPs with encapsulated nucleic acids.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Sterilization and Characterization: Sterilize the LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Size and PDI can be measured by dynamic light scattering. Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo Gene Editing in Mice

This protocol outlines the procedure for administering LNP-formulated CRISPR-Cas9 components to mice and assessing gene editing efficiency.

Materials:

  • LNP-encapsulated Cas9 mRNA and sgRNA

  • 6-8 week old C57BL/6 mice

  • Insulin syringes

  • Equipment for retro-orbital or tail vein injection

  • Anesthesia (e.g., isoflurane)

  • Materials for tissue collection and DNA/protein extraction

Procedure:

  • Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • LNP Administration: Administer the LNP formulation to the mice via a single intravenous injection (e.g., tail vein or retro-orbital). The typical dose ranges from 0.1 to 1.0 mg/kg of total RNA.

  • Monitoring: Monitor the mice for any adverse effects.

  • Sample Collection: At a predetermined time point (e.g., 3-7 days post-injection for initial editing assessment, or longer for long-term studies), euthanize the mice.

  • Collect blood via cardiac puncture to isolate serum for protein analysis.

  • Perfuse the liver with PBS and collect the tissue for genomic DNA extraction.

  • Analysis of Gene Editing:

    • Genomic DNA Extraction: Extract genomic DNA from the liver tissue using a commercial kit.

    • PCR Amplification: Amplify the target locus from the genomic DNA using primers flanking the sgRNA target site.

    • Sanger Sequencing and TIDE Analysis: Sequence the PCR products and analyze the resulting chromatograms using a tool like Tracking of Indels by Decomposition (TIDE) to quantify the frequency of insertions and deletions (indels).

    • Next-Generation Sequencing (NGS): For more sensitive and comprehensive analysis, perform deep sequencing of the PCR amplicons.

  • Analysis of Protein Knockdown:

    • ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the target protein in the serum.

    • Western Blot: Perform a western blot on liver tissue lysates to assess the reduction in target protein expression.

Visualizations

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell (Hepatocyte) LNP LNP (Cas9 mRNA + sgRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Ionizable Lipid Protonation Translation Translation Release->Translation mRNA & sgRNA in Cytoplasm RNP_Formation RNP Complex Formation Translation->RNP_Formation Cas9 Protein Nuclear_Entry Nuclear Entry RNP_Formation->Nuclear_Entry Cas9-sgRNA Complex Gene_Editing Gene Editing (DSB) Nuclear_Entry->Gene_Editing Target DNA

Caption: LNP-mediated delivery of CRISPR/Cas9 for in vivo gene editing.

Experimental_Workflow cluster_analysis 5. Downstream Analysis Formulation 1. LNP Formulation (Cas9 mRNA + sgRNA) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (IV Injection in Mice) Characterization->Administration Sample_Collection 4. Sample Collection (Liver and Serum) Administration->Sample_Collection DNA_Analysis Genomic DNA Analysis (TIDE, NGS) Sample_Collection->DNA_Analysis Protein_Analysis Protein Analysis (ELISA, Western Blot) Sample_Collection->Protein_Analysis

Caption: Experimental workflow for in vivo gene editing using LNPs.

References

Application Notes & Protocols: Formulation of Ionizable Lipid Nanoparticles for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based vaccines, most notably for mRNA vaccines. These nanoparticles are critical for encapsulating and protecting the fragile mRNA payload, facilitating its delivery into target cells, and promoting an effective immune response. The composition of these LNPs is a key determinant of their efficacy and safety. A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid (phospholipid), cholesterol, and a PEGylated lipid.

The ionizable lipid is the cornerstone of the LNP, playing a pivotal role in mRNA encapsulation and endosomal escape. At an acidic pH (typically around 4.0) during formulation, the ionizable lipid is positively charged, enabling it to interact with the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), the LNP surface becomes nearly neutral, reducing non-specific interactions. Once inside the endosome, the acidic environment again protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

This document provides a detailed protocol for the formulation of a representative ionizable lipid nanoparticle system for vaccine development using a microfluidic-based method.

Quantitative Data Summary

The following tables summarize typical formulation parameters and characterization results for ionizable LNP-mRNA formulations.

Table 1: Lipid Nanoparticle Formulation Parameters

ComponentMolar Ratio (%)Purpose
Ionizable Lipid40 - 50Encapsulation of mRNA and endosomal escape
Helper Lipid (e.g., DSPC)10 - 20Structural integrity of the lipid bilayer
Cholesterol30 - 40LNP stability and membrane fusion
PEG-Lipid1 - 3Particle stabilization and circulation time

Table 2: LNP-mRNA Characterization & Performance

ParameterTypical RangeMethod of Analysis
Particle Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay
Zeta Potential-10 to +10 mV (at pH 7.4)Laser Doppler Velocimetry

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components for LNP formulation.

Materials:

  • Ionizable Lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)

  • Ethanol (B145695) (anhydrous)

Protocol:

  • Individually weigh the required amount of each lipid.

  • Dissolve each lipid in anhydrous ethanol to a final concentration of 10-50 mM.

  • Ensure complete dissolution by vortexing or gentle heating if necessary.

  • Store the lipid stock solutions at -20°C.

Preparation of mRNA Stock Solution

Objective: To prepare a stock solution of mRNA in a low pH buffer to facilitate LNP encapsulation.

Materials:

Protocol:

  • Thaw the mRNA transcript on ice.

  • Dilute the mRNA to a final concentration of 0.1-1.0 mg/mL in 50 mM citrate buffer (pH 4.0).

  • Keep the mRNA solution on ice until use.

LNP Formulation via Microfluidics

Objective: To formulate LNPs by rapidly mixing the lipid and mRNA solutions using a microfluidic system.

Materials:

  • Lipid stock solutions (from step 1)

  • mRNA stock solution (from step 2)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Protocol:

  • Combine the individual lipid stock solutions in the desired molar ratios to create a single lipid-ethanol mixture.

  • Load the lipid-ethanol mixture into one syringe and the mRNA-citrate buffer solution into another syringe.

  • Set the flow rate ratio of the aqueous to organic phase to 3:1.

  • Initiate the microfluidic mixing process. The rapid mixing of the two streams will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Collect the resulting LNP-mRNA solution.

LNP Purification and Buffer Exchange

Objective: To remove ethanol and unincorporated mRNA, and to exchange the buffer to a physiologically compatible buffer (e.g., PBS).

Materials:

  • LNP-mRNA solution (from step 3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tangential flow filtration (TFF) system or dialysis cassettes (100 kDa MWCO)

Protocol (using TFF):

  • Set up the TFF system with a 100 kDa molecular weight cut-off (MWCO) hollow fiber filter.

  • Concentrate the LNP-mRNA solution to a smaller volume.

  • Perform diafiltration against sterile PBS (pH 7.4) for at least 6 volume exchanges to ensure complete buffer exchange and removal of ethanol.

  • Recover the purified LNP-mRNA concentrate.

LNP Characterization

Objective: To determine the physicochemical properties of the formulated LNPs.

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the purified LNP-mRNA solution in PBS.

  • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency Measurement:

  • Use a RiboGreen assay to determine the amount of encapsulated mRNA.

  • Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the mRNA.

  • The fluorescence of the RiboGreen dye, which binds to single-stranded RNA, is measured.

  • Encapsulation efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Microfluidics Microfluidic Mixing (Rapid Mixing) Lipid_Stocks->Microfluidics Organic Phase mRNA_Stock mRNA Stock Solution (in Citrate Buffer, pH 4.0) mRNA_Stock->Microfluidics Aqueous Phase TFF Tangential Flow Filtration (TFF) / Dialysis Microfluidics->TFF LNP-mRNA Suspension Characterization Characterization (DLS, RiboGreen Assay) TFF->Characterization Final_Product Final LNP-mRNA Vaccine Characterization->Final_Product

Caption: Experimental workflow for LNP-mRNA formulation.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake & Endosome cluster_cytoplasm Cytoplasm LNP LNP-mRNA (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Ionizable Lipid Protonation) Translation Translation -> Antigen Production mRNA_Release->Translation

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Application Notes and Protocols for siRNA Delivery Using Lipid 8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lipid 8 (L8) in the formulation of Lipid Nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA).

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by harnessing the endogenous RNA interference (RNAi) pathway to achieve sequence-specific gene silencing. However, the clinical translation of siRNA is hampered by its inherent instability and poor cellular uptake. Lipid Nanoparticles (LNPs) have emerged as a leading delivery platform, protecting the siRNA payload and facilitating its delivery to target cells.[1][2][3][4] this compound is a novel ionizable, single-tail, multi-head lipid designed for the selective delivery of siRNA to T cells, particularly CD8+ T cells, offering potential for applications in immunotherapy and the treatment of T-cell mediated autoimmune diseases.[5] This document outlines the formulation, characterization, and application of L8 LNPs for efficient gene silencing.

Mechanism of Action

LNP-mediated siRNA delivery is a multi-step process that begins with the encapsulation of siRNA within the LNP.[1] The standard LNP formulation consists of four key components: an ionizable cationic lipid (like this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[6] The ionizable lipid is crucial for encapsulating the negatively charged siRNA at a low pH and for facilitating endosomal escape within the target cell.[7]

Once administered, L8 LNPs are proposed to utilize endogenous lipid transport pathways for selective delivery to T cells.[5] Following cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable this compound, leading to a net positive charge.[2][6] This charge facilitates the disruption of the endosomal membrane, releasing the siRNA into the cytoplasm. The siRNA is then loaded into the RNA-induced silencing complex (RISC), which unwinds the double-stranded siRNA. The guide strand then directs the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent gene silencing.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound LNPs based on available preclinical data.

Table 1: In Vitro Characteristics of this compound LNPs

ParameterValueReference
siRNA Encapsulation Efficiency~75%[5]
StructureSpherical[5]

Table 2: In Vivo Efficacy of this compound LNPs in a GFP Transgenic C57BL/6 Mouse Model

ParameterValueReference
Administration RouteIntravenous Injection[5]
Dosage0.5 mg/kg (lowest effective dose) to 1.5 mg/kg[5]
Treatment RegimenSingle dose[5]
Time Point for Analysis3 days post-injection[5]
Target CellsSplenic CD3+ T cells (higher efficiency in CD8+ than CD4+ T cells)[5]
OutcomeSignificant reduction in GFP expression[5]
Safety ProfileNo obvious liver targeting or toxicity[5]

Experimental Protocols

Protocol 1: Formulation of this compound-LNP-siRNA

This protocol describes the preparation of L8 LNPs encapsulating siRNA using a microfluidic mixing method, which allows for precise control over particle size and high encapsulation efficiency.[6][8]

Materials:

  • This compound (L8)

  • Helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at a specific molar ratio. A common starting ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][9][10]

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic device at a controlled flow rate to induce rapid mixing and self-assembly of the LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[11]

Protocol 2: In Vitro Gene Silencing in T Cells

This protocol outlines the procedure for delivering siRNA to T cells in culture using L8 LNPs and assessing the knockdown of the target gene.

Materials:

  • T cell line (e.g., Jurkat) or primary T cells

  • Complete cell culture medium

  • This compound-LNP-siRNA targeting the gene of interest

  • Control LNP (e.g., encapsulating a non-targeting control siRNA)

  • 96-well cell culture plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein analysis (e.g., Western blot, flow cytometry)

Procedure:

  • Cell Seeding:

    • Seed T cells in a 96-well plate at a density that will result in 60-70% confluency at the time of analysis.

  • LNP Treatment:

    • Add the this compound-LNP-siRNA and control LNP formulations to the cells at various concentrations.

    • Incubate the cells for 24-72 hours.

  • Assessment of Gene Silencing:

    • mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression of the target gene mRNA relative to a housekeeping gene.

    • Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein, or use flow cytometry if the protein is cell-surface or intracellularly expressed and a suitable antibody is available.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any potential cytotoxicity of the LNP formulations.

Protocol 3: In Vivo Gene Silencing in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound-LNP-siRNA in a mouse model.

Materials:

  • Appropriate mouse model (e.g., GFP transgenic C57BL/6 mice for targeting GFP)[5]

  • This compound-LNP-siRNA targeting the gene of interest

  • Control LNP

  • Sterile PBS

  • Anesthesia

  • Surgical tools for tissue collection

Procedure:

  • Animal Dosing:

    • Administer the this compound-LNP-siRNA and control LNP formulations to the mice via intravenous injection. A typical dose range is 0.5 to 1.5 mg siRNA/kg body weight.[5]

  • Tissue Collection:

    • After a predetermined time (e.g., 3 days), euthanize the mice and harvest the spleen.[5]

  • T Cell Isolation:

    • Prepare a single-cell suspension from the spleen.

    • Isolate CD3+, CD4+, and CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Analysis of Gene Silencing:

    • Extract RNA or protein from the isolated T cell populations.

    • Analyze the target gene expression at the mRNA or protein level as described in Protocol 2.

  • Toxicity Assessment:

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

    • Collect blood for serum chemistry analysis to assess liver and kidney function.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies lipid_prep Prepare this compound Mix in Ethanol mixing Microfluidic Mixing lipid_prep->mixing siRNA_prep Prepare siRNA in Aqueous Buffer (pH 4.0) siRNA_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization transfection Transfection with L8-LNPs characterization->transfection injection Intravenous Injection of L8-LNPs characterization->injection cell_culture T Cell Culture cell_culture->transfection analysis_invitro Gene Silencing Analysis (qRT-PCR, Western Blot) transfection->analysis_invitro animal_model Mouse Model animal_model->injection tissue_harvest Spleen Harvest injection->tissue_harvest tcell_isolation T Cell Isolation (CD3+, CD8+) tissue_harvest->tcell_isolation analysis_invivo Gene Silencing Analysis tcell_isolation->analysis_invivo

Caption: Experimental workflow for this compound LNP formulation and application.

signaling_pathway cluster_cell Cellular Uptake and Action LNP This compound LNP-siRNA T_cell T Cell LNP->T_cell Endocytosis Endosome Endosome T_cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Gene Silencing

Caption: Proposed mechanism of this compound LNP-siRNA delivery and gene silencing in T cells.

References

Application Notes and Protocols for Lipid Nanoparticle-Mediated CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a revolutionary gene-editing tool with vast therapeutic potential.[1][2] However, the safe and efficient delivery of CRISPR-Cas9 components to target cells in vivo remains a significant challenge.[3][4] Lipid nanoparticles (LNPs) have become a leading non-viral platform for the delivery of nucleic acid-based therapeutics, including the components of the CRISPR-Cas9 system.[3][5][6] This document provides detailed application notes and protocols for the use of a representative ionizable lipid-based LNP formulation for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo gene editing. While the term "Lipid 8" was not found in the reviewed literature, this guide is based on well-characterized ionizable lipids and LNP compositions that have demonstrated high efficiency in preclinical studies.

LNPs are typically composed of four main components: an ionizable cationic lipid, a zwitterionic phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid.[3][7] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release from the endosome into the cytoplasm.[3][5] The other components contribute to the structural stability, circulation time, and overall efficacy of the nanoparticle.[3]

Data Presentation: In Vivo Gene Editing Efficiency

The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of LNP-mediated CRISPR-Cas9 delivery for in vivo gene editing in mice.

Table 1: LNP-CRISPR/Cas9 Targeting Transthyretin (TTR) in Mouse Liver

LNP Formulation (Molar Ratio)Dosage (mg/kg)Gene Editing Efficiency (Indel %)Reduction in Serum TTR ProteinTime PointReference
Representative Ionizable Lipid / DSPC / Cholesterol / PEG-Lipid (50:10:38.5:1.5)Single intravenous administrationUp to ~60%Up to ~80%72 hours post-administration[6]
Optimized LNP with ssODNsTwo consecutive doses, one day apartNot specified80%Not specified[1]

Table 2: LNP-CRISPR/Cas9 Targeting Angiopoietin-like 3 (Angptl3) in Mouse Liver

LNP Formulation (Molar Ratio)Dosage (mg/kg)Gene Editing Efficiency (Indel %)Reduction in Serum LDL CholesterolReduction in Serum TriglyceridesDuration of EffectReference
306-O12B / Cholesterol / DOPC / DMG-PEG (50:38.5:10:1.5)1.0, 2.0, or 3.0Not specifiedUp to 57%~29%At least 100 days[4][8]

Table 3: LNP-CRISPR/Cas9 Targeting Antithrombin (AT) in Mouse Liver for Hemophilia Therapy

LNP Formulation (Molar Ratio)Gene Editing Efficiency (Indel %) in LiverPhenotypic CorrectionSafety NotesReference
Ionizable lipid / DOPE / Cholesterol / PEG lipid (26.5:20:52:1.5)~22% in F8I22I mice, ~38% in F9Mut miceImproved thrombin generation and recovery from bleeding-associated phenotypesNo detected active off-targets or liver-induced toxicity[9]

Experimental Protocols

Protocol 1: Formulation of LNP-Encapsulated Cas9 mRNA and sgRNA

This protocol describes the preparation of LNPs co-encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

  • Ionizable lipid (e.g., a well-characterized lipid like 306-O12B or similar)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Cas9 mRNA

  • sgRNA targeting the gene of interest

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC (or DOPE), cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[5] The final total lipid concentration in ethanol should be optimized, for example, at 10 mg/mL.

  • Prepare RNA Solution:

    • Dissolve Cas9 mRNA and sgRNA in 10 mM citrate buffer (pH 3.0) at a 1:1 weight ratio.[9]

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of LNPs encapsulating the RNA cargo.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

    • Concentrate the LNP solution using an appropriate method, such as ultrafiltration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the mRNA and sgRNA using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs.

Protocol 2: In Vivo Administration and Analysis of Gene Editing

This protocol outlines the procedure for administering the formulated LNPs to mice and analyzing the resulting gene editing.

Materials:

  • LNP-encapsulated Cas9 mRNA and sgRNA

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Insulin syringes

  • Anesthesia (e.g., isoflurane)

  • DNA extraction kit

  • PCR reagents

  • Primers flanking the target genomic region

  • Next-generation sequencing (NGS) platform or Sanger sequencing followed by TIDE/ICE analysis

Procedure:

  • Dosing and Administration:

    • Dilute the LNP formulation in sterile PBS to the desired final concentration for injection.

    • Administer the LNP suspension to mice via a single intravenous (tail vein) injection. The dosage will need to be optimized for the specific target and LNP formulation (e.g., 1-3 mg/kg total RNA).[4]

  • Tissue Collection and Genomic DNA Extraction:

    • At a predetermined time point (e.g., 72 hours or longer for persistent effects), euthanize the mice and harvest the target tissue (e.g., liver).[6]

    • Extract genomic DNA from the harvested tissue using a commercial DNA extraction kit according to the manufacturer's protocol.

  • Analysis of On-Target Gene Editing:

    • Amplify the target genomic locus from the extracted DNA using PCR with primers flanking the sgRNA target site.

    • Analyze the PCR products for the presence of insertions and deletions (indels) using one of the following methods:

      • Next-Generation Sequencing (NGS): Provides a quantitative and comprehensive analysis of the different types of indels.

      • Sanger Sequencing and TIDE/ICE Analysis: A cost-effective method for estimating the overall indel frequency.

  • Analysis of Protein Knockdown (if applicable):

    • Collect serum samples at various time points post-injection.

    • Measure the level of the target protein in the serum using an enzyme-linked immunosorbent assay (ELISA) or Western blot.

  • Off-Target Analysis (Recommended):

    • Predict potential off-target sites using bioinformatic tools.

    • Amplify and sequence these potential off-target loci from the genomic DNA of treated animals to assess the specificity of the gene editing.[4]

Visualizations

Below are diagrams illustrating key concepts in LNP-mediated CRISPR-Cas9 delivery.

LNP_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Lipid, Cholesterol, PEG, RNA) LNP_Endosome LNP LNP->LNP_Endosome Endocytosis RNA_Release Cas9 mRNA & sgRNA Release LNP_Endosome->RNA_Release Endosomal Escape Translation Translation (Ribosome) RNA_Release->Translation Cytoplasm Cytoplasm RNP_Complex Cas9-sgRNA (RNP Complex) Translation->RNP_Complex Nucleus Nucleus RNP_Complex->Nucleus Nuclear Import Gene_Editing Gene Editing (DNA Cleavage) Nucleus->Gene_Editing

Caption: Mechanism of LNP-mediated CRISPR-Cas9 delivery and gene editing.

Experimental_Workflow Formulation 1. LNP-RNA Formulation (Microfluidic Mixing) Administration 2. In Vivo Administration (Intravenous Injection in Mice) Formulation->Administration Tissue_Harvest 3. Tissue Harvesting (e.g., Liver) Administration->Tissue_Harvest Protein_Analysis 6. Protein Level Analysis (ELISA or Western Blot) Administration->Protein_Analysis DNA_Extraction 4. Genomic DNA Extraction Tissue_Harvest->DNA_Extraction Analysis 5. Gene Editing Analysis (NGS or Sanger + TIDE/ICE) DNA_Extraction->Analysis

Caption: Experimental workflow for in vivo gene editing using LNPs.

CRISPR_Signaling_Pathway RNP Cas9-sgRNA Complex (RNP) Target_DNA Target Genomic DNA RNP->Target_DNA Binds to target sequence DSB Double-Strand Break (DSB) Target_DNA->DSB Cas9 Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HDR Homology-Directed Repair (HDR) (with donor template) DSB->HDR Indels Insertions/Deletions (Indels) Gene Knockout NHEJ->Indels Precise_Edit Precise Gene Edit/Insertion HDR->Precise_Edit

Caption: Simplified signaling pathway of CRISPR-Cas9 gene editing.

References

Application Notes & Protocols: Comprehensive Characterization of Lipid 8 (L8) Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. A typical LNP formulation consists of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] Lipid 8 is a novel ionizable aminolipid utilized in the formation of LNPs for therapeutic delivery, particularly for siRNA, with studies indicating a primary accumulation in the liver.[2] The precise characterization of these nanoparticles is a critical quality attribute (CQA) to ensure their safety, efficacy, stability, and batch-to-batch consistency.[3][4]

This document provides a detailed overview of the essential techniques and protocols for the comprehensive characterization of this compound (L8) LNPs, covering physicochemical properties, encapsulation efficiency, in vitro potency, and in vivo biodistribution.

Physicochemical Characterization

The foundational analysis of LNPs involves determining their size, size distribution, surface charge, morphology, and structure. These parameters critically influence the biological fate and performance of the nanoparticles.[5]

Summary of Physicochemical Techniques
Technique Parameter(s) Measured Typical Values for LNPs Principle
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)80 - 120 nm, PDI < 0.2Measures fluctuations in scattered light intensity due to Brownian motion of particles.[][7]
Electrophoretic Light Scattering (ELS) Zeta Potential (Surface Charge)Near-neutral at pH 7.4Measures the velocity of charged particles in an applied electric field.[][8]
Nanoparticle Tracking Analysis (NTA) Particle Size, Concentration70 - 150 nmTracks the Brownian motion of individual particles to determine size and number.[9]
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Morphology, Size, LamellarityDirect visualizationImages flash-frozen, hydrated particles in their native state.[9]
Small-Angle X-ray Scattering (SAXS) Internal Structure, Core OrganizationN/AMeasures the scattering of X-rays by nanoparticles to reveal internal electron density variations.[10][11][12]
Analytical Ultracentrifugation (AUC) Size Distribution, Density, PayloadN/ASeparates particles based on their sedimentation/flotation in a centrifugal field.[3][13][14]
Experimental Workflows & Protocols

Below is a typical workflow for the initial physicochemical characterization of a newly formulated L8 LNP batch.

G cluster_0 L8 LNP Formulation cluster_1 Primary Characterization cluster_2 Advanced Characterization cluster_3 Data Analysis & Reporting start Prepare L8 LNP Sample (e.g., via Microfluidic Mixing) dls DLS Analysis (Size & PDI) start->dls Dilute in buffer els ELS Analysis (Zeta Potential) dls->els Use same sample report Compile Data & Assess CQAs dls->report cryotem Cryo-TEM (Morphology) els->cryotem If size/PDI is acceptable els->report saxs SAXS (Internal Structure) cryotem->saxs auc AUC (Purity & Payload) saxs->auc auc->report G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Calculation prep_intact Prepare 'Intact LNP' Sample (Diluted in TE Buffer) add_dye Add RiboGreen® Dye to all samples (including RNA standards) prep_intact->add_dye prep_lysed Prepare 'Lysed LNP' Sample (Diluted in TE Buffer with 2% Triton X-100) prep_lysed->add_dye incubate Incubate in the dark (5 minutes) add_dye->incubate measure Measure Fluorescence (e.g., 485 nm Ex / 520 nm Em) incubate->measure calc_free Determine Free RNA Conc. (from 'Intact' sample vs. standard curve) measure->calc_free calc_total Determine Total RNA Conc. (from 'Lysed' sample vs. standard curve) measure->calc_total calc_ee Calculate Encapsulation Efficiency calc_free->calc_ee calc_total->calc_ee final final calc_ee->final EE (%) = ((Total RNA - Free RNA) / Total RNA) * 100 G cluster_0 Cell Culture & Treatment cluster_1 Reporter Gene Readout cluster_2 Data Analysis seed Seed cells in 96-well plate (e.g., HEK293, A549, Huh7) treat Treat cells with serial dilutions of L8-mRNA LNPs seed->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse assay Perform reporter assay (e.g., add Luciferin for Luciferase) lyse->assay read Measure signal (Luminescence or Fluorescence) assay->read plot Plot dose-response curve read->plot determine Determine EC50 plot->determine G cluster_0 Preparation & Administration cluster_1 Live Animal Imaging cluster_2 Ex Vivo Analysis cluster_3 Quantification formulate Formulate L8 LNPs with - Reporter mRNA (e.g., Luciferase) - Fluorescent Dye (e.g., DiR) inject Administer LNPs to animal model (e.g., IV or IM injection in mice) formulate->inject image_live Perform whole-body imaging at various time points (e.g., 2, 6, 24h) inject->image_live euthanize Euthanize animals at final time point image_live->euthanize Final time point harvest Harvest organs (Liver, Spleen, etc.) euthanize->harvest image_exvivo Image harvested organs for signal quantification harvest->image_exvivo quantify Quantify signal (Total Flux) in regions of interest (ROIs) image_exvivo->quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipid 8 LNP Formulation Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Lipid 8 Lipid Nanoparticle (LNP) formulations. The following sections address common issues encountered during experimental work, offering solutions and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during the formulation and characterization of this compound LNPs.

1. Why is my LNP particle size too large, and how can I reduce it?

Possible Causes:

  • Suboptimal Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate is a critical parameter influencing particle size.

  • Low Total Flow Rate (TFR): The combined flow rate of both phases can impact mixing efficiency and, consequently, particle size.

  • Inappropriate Lipid Concentration: High concentrations of lipids can lead to the formation of larger particles.[1]

  • Lipid Composition: The specific types and ratios of lipids used, including the PEG-lipid percentage, can significantly affect LNP diameter.[2]

  • Inefficient Mixing: The method used for mixing the lipid and aqueous phases plays a crucial role in determining the final particle size.[3][4]

Troubleshooting Steps:

  • Optimize Flow Rates:

    • Increase the Total Flow Rate (TFR) to enhance mixing and promote the formation of smaller particles.[1][5]

    • Adjust the Flow Rate Ratio (FRR). An FRR of 3:1 (aqueous:organic) is commonly used to achieve high encapsulation efficiency and can be a good starting point for optimization.[6]

  • Adjust Lipid Concentration:

    • Lower the lipid concentration in the organic phase.[1][7]

  • Review Lipid Composition:

    • Ensure the molar ratio of the lipid components is optimal. A typical formulation might include an ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.[8]

    • The amount of PEG-lipid can be adjusted to control particle size; higher percentages generally lead to smaller LNPs.[2][9]

  • Enhance Mixing:

    • If using a microfluidic system, ensure the device is functioning correctly and that there are no obstructions.

    • For manual methods, ensure rapid and consistent mixing. However, microfluidic methods are recommended for better control and reproducibility.[4][10]

  • Consider Extrusion: An extrusion step can be added post-formulation to reduce the size and polydispersity of the LNP preparation.[11]

2. How can I improve a high Polydispersity Index (PDI)?

Possible Causes:

  • Inconsistent Mixing: Non-uniform mixing can lead to a heterogeneous population of particles with a wide size distribution.

  • Suboptimal Flow Rates: Similar to particle size, TFR and FRR can influence the PDI.

  • Inappropriate Formulation Parameters: The lipid composition and concentration can affect the uniformity of the LNPs.

Troubleshooting Steps:

  • Optimize Mixing Parameters:

    • Utilize a microfluidic mixing device for precise and reproducible mixing.[4][10]

    • Increase the TFR, as this generally leads to a lower PDI.[12]

  • Refine Formulation:

    • Adjust the lipid concentration and ratios to find the optimal conditions for forming a monodisperse population.

    • A PDI value of less than 0.2 is generally preferred for biological applications, indicating a homogenous nanoparticle population.[13]

  • Purification:

    • Employ purification methods like dialysis or tangential flow filtration (TFF) to remove larger aggregates and narrow the size distribution.

3. What should I do if my encapsulation efficiency is low?

Possible Causes:

  • Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid is crucial for efficient encapsulation.[6]

  • Suboptimal pH of the Aqueous Buffer: The pH of the buffer containing the nucleic acid must be low enough to protonate the ionizable lipid, facilitating electrostatic interaction and encapsulation.[6]

  • Inappropriate Flow Rate Ratio (FRR): The FRR can impact the efficiency of nucleic acid entrapment.[6]

  • Lipid Composition: The choice of lipids, particularly the ionizable lipid, and their ratios are critical for effective encapsulation.[9]

Troubleshooting Steps:

  • Optimize N/P Ratio:

    • Adjust the N/P ratio. A common starting point is a ratio of around 6.[14]

  • Adjust Aqueous Buffer pH:

    • Ensure the pH of the aqueous buffer is acidic, typically between 4 and 5, to ensure the ionizable lipid is positively charged.[11]

  • Optimize Flow Rate Ratio (FRR):

    • Experiment with different FRRs. A ratio of 3:1 (aqueous:organic) is often a good starting point to achieve high encapsulation efficiency (>95%).[6]

  • Evaluate Lipid Composition:

    • Ensure the use of a high-quality ionizable lipid suitable for your specific nucleic acid cargo. The choice of helper lipids, like phospholipids, can also influence encapsulation efficiency.[9]

4. My LNPs are aggregating or unstable during storage. How can I improve stability?

Possible Causes:

  • Inappropriate Storage Temperature: LNPs are sensitive to temperature fluctuations, which can lead to degradation and aggregation.[15]

  • Incorrect Storage Buffer/pH: The pH and composition of the storage buffer are critical for maintaining LNP integrity.[16]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the LNP structure.[17]

  • Oxidation of Lipids: Unsaturated lipids are prone to oxidation, which can compromise LNP stability.[15]

  • Hydrolysis of Lipids: Changes in pH can lead to lipid hydrolysis, affecting the stability of the formulation.

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • For short-term storage (up to 1 week), 4°C may be suitable.[11]

    • For long-term storage, freezing at -20°C to -80°C is recommended.[15]

  • Use Cryoprotectants:

  • Lyophilization:

    • Consider lyophilization (freeze-drying) for long-term storage, as it has been shown to extend the shelf life of lipid-based systems.[15][16][19]

  • Control pH:

    • After formulation, exchange the acidic buffer with a neutral buffer, such as PBS (pH 7.4), for storage.[11]

  • Prevent Oxidation:

    • Include antioxidants in the formulation if using unsaturated lipids.

    • Store LNPs in an oxygen-free environment or in vials flushed with an inert gas like nitrogen.[15]

  • Add Stabilizing Agents:

    • The inclusion of PEG-lipids helps to provide a steric barrier, preventing aggregation.[9]

    • Helper lipids can also enhance stability.[20]

Data Presentation: Formulation & Process Parameters

The following tables summarize key quantitative data for optimizing this compound LNP formulations.

Table 1: Influence of Process Parameters on LNP Characteristics

ParameterTypical RangeEffect on Particle SizeEffect on PDIEffect on Encapsulation EfficiencyReference
Total Flow Rate (TFR) 100 - 3000 µL/minIncreasing TFR generally decreases size.Increasing TFR generally decreases PDI.Minor impact, but can be optimized.[5][12]
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:1 - 9:1Higher FRR can lead to smaller particles.Can be optimized for lower PDI.Higher FRR (e.g., 3:1) often improves efficiency.[5][6]
Lipid Concentration 5 - 20 mg/mLLower concentration leads to smaller particles.Can be optimized for lower PDI.Can influence efficiency.[1]
N/P Ratio 3 - 10Minor impact.Minor impact.Critical for high efficiency; typically around 6.[6][14]
Aqueous Buffer pH 4.0 - 5.0Minor impact.Minor impact.Critical for high efficiency.[6][11]

Table 2: Typical Lipid Composition for LNP Formulation

Lipid ComponentMolar Percentage (%)FunctionReference
Ionizable Lipid 50Encapsulates nucleic acid and facilitates endosomal escape.[9]
Phospholipid (e.g., DSPC) 10Structural component, improves encapsulation efficiency.[9]
Cholesterol 38.5Stabilizes the LNP structure.[15]
PEG-Lipid 1.5Controls particle size and provides steric stability to prevent aggregation.[9]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic mixing device.

Materials:

  • This compound components (ionizable lipid, DSPC, cholesterol, PEG-lipid) dissolved in ethanol (B145695).

  • Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange.

  • Storage buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation of Solutions:

    • Prepare the lipid mixture in ethanol at the desired concentration and molar ratios (e.g., 50:10:38.5:1.5).

    • Prepare the nucleic acid solution in the acidic aqueous buffer at the desired concentration.

  • System Setup:

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Install the syringes onto the syringe pumps connected to the microfluidic device.

  • LNP Formation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (aqueous:organic).

    • Start the pumps to initiate the mixing of the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.

  • Collection:

    • Collect the resulting LNP suspension from the outlet of the microfluidic device.

  • Purification and Buffer Exchange:

    • Purify the LNP suspension and exchange the buffer to a neutral pH storage buffer (e.g., PBS, pH 7.4) using dialysis or TFF. This step is crucial to remove ethanol and increase the pH, which deprotonates the ionizable lipid, resulting in a more neutral surface charge.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at the appropriate temperature (4°C for short-term, -80°C for long-term with cryoprotectants).

Protocol 2: Characterization of LNPs

This protocol outlines the key analytical techniques for characterizing the critical quality attributes of LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[21]

  • Procedure:

    • Dilute a small sample of the LNP formulation in the storage buffer to an appropriate concentration for DLS measurement.

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Perform the measurement to obtain the Z-average particle size and the PDI.

2. Encapsulation Efficiency Measurement:

  • Technique: RiboGreen Assay (for RNA).

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated RNA. Leave the other set intact.

    • Add the RiboGreen reagent to both sets of samples. The reagent fluoresces upon binding to RNA.

    • Measure the fluorescence intensity of both sets.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

3. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).[22]

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into the specific cell for zeta potential measurement.

    • The instrument applies an electric field and measures the velocity of the particles to determine their surface charge. A near-neutral zeta potential is generally desirable for in vivo applications.[11]

Visualizations

Diagram 1: LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_final Final Product Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4-5) NA_Aqueous->Microfluidic_Mixing Purification Purification (Dialysis/TFF) Microfluidic_Mixing->Purification Buffer_Exchange Buffer Exchange to pH 7.4 Purification->Buffer_Exchange Sterilization Sterile Filtration Buffer_Exchange->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Caption: A typical workflow for LNP formulation using microfluidics.

Diagram 2: Troubleshooting Logic for Large Particle Size

Troubleshooting_Large_Particle_Size Start Issue: Large Particle Size Check_Flow_Rates Review Flow Rates (TFR & FRR) Start->Check_Flow_Rates Optimize_FRR Increase FRR Check_Flow_Rates->Optimize_FRR Suboptimal Increase_TFR Increase TFR Check_Flow_Rates->Increase_TFR Suboptimal Check_Lipid_Conc Review Lipid Concentration Check_Flow_Rates->Check_Lipid_Conc Optimal Optimize_FRR->Check_Lipid_Conc Increase_TFR->Check_Lipid_Conc Lower_Lipid_Conc Lower Lipid Concentration Check_Lipid_Conc->Lower_Lipid_Conc Too High Check_Mixing Evaluate Mixing Efficiency Check_Lipid_Conc->Check_Mixing Optimal Lower_Lipid_Conc->Check_Mixing Use_Microfluidics Use Microfluidics Check_Mixing->Use_Microfluidics Inefficient Check_Composition Review Lipid Composition Check_Mixing->Check_Composition Efficient Use_Microfluidics->Check_Composition Adjust_PEG Adjust PEG-Lipid % Check_Composition->Adjust_PEG Suboptimal Solution Optimized Particle Size Check_Composition->Solution Optimal Adjust_PEG->Solution

Caption: A logical approach to troubleshooting large LNP particle size.

References

Technical Support Center: Troubleshooting Lipid 8 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with Lipid 8 and associated lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly lower than expected encapsulation efficiency (<80%) with our siRNA/mRNA payload using the standard this compound formulation protocol. What are the most common causes?

Low encapsulation efficiency is a frequent challenge in LNP formulation. The primary causes often revolve around suboptimal pH, incorrect lipid ratios, issues with the nucleic acid payload, or procedural inconsistencies. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Suboptimal pH of the Aqueous Buffer

The ionization state of this compound is critically dependent on the pH of the aqueous buffer used during formulation. For efficient encapsulation, the ionizable lipid should be positively charged to interact with the negatively charged nucleic acid backbone. This typically requires a pH below the pKa of the ionizable lipid.

  • Recommendation: Ensure the pH of your aqueous buffer (typically citrate (B86180) or acetate (B1210297) buffer) is within the optimal range of 3.5 to 4.5. Verify the pH of every new buffer preparation.

Potential Cause 2: Non-Ideal Formulation Ratios

The molar ratio of the components in the LNP formulation is crucial for self-assembly and efficient encapsulation. An imbalance can lead to unstable particles or incomplete payload loading.

  • Recommendation: The standard molar ratio for this compound formulations is a good starting point, but may require optimization for your specific payload. Consider performing a small-scale optimization screen.

Table 1: Example Lipid Ratio Optimization

Formulation IDThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Encapsulation Efficiency (%)
L8-F1402038.51.575
L8-F2501038.51.592
L8-F3501035588

Potential Cause 3: Issues with the Nucleic Acid Payload

The quality, concentration, and buffer composition of your siRNA or mRNA can impact encapsulation.

  • Recommendations:

    • Confirm the integrity and purity of your nucleic acid using gel electrophoresis.

    • Ensure the nucleic acid is dissolved in a low-ionic-strength buffer to prevent charge shielding.

    • Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).

Q2: How does the N/P ratio affect encapsulation efficiency, and how can we optimize it?

The N/P ratio is a critical parameter that governs the electrostatic interactions between the positively charged this compound and the negatively charged nucleic acid.

  • Low N/P Ratio: Insufficient positive charge to neutralize and condense the entire nucleic acid payload, leading to low encapsulation.

  • High N/P Ratio: Can lead to larger particles, potential toxicity, or aggregation.

Recommendation: Perform an N/P ratio titration to find the optimal balance for your specific payload and formulation. Start with a common N/P ratio of 3-6 and test higher and lower values.

Table 2: N/P Ratio Titration Example

N/P RatioEncapsulation Efficiency (%)Particle Size (d.nm)Polydispersity Index (PDI)
2651200.25
491950.12
694980.11
8951100.18

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a standard method for producing this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2k)

  • Ethanol (B145695) (molecular biology grade)

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

  • Nucleic Acid Payload (in nuclease-free water/buffer)

  • Microfluidic Mixer (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a total lipid concentration of 12.5 mM.

  • Nucleic Acid Preparation: Dilute the nucleic acid payload in the aqueous buffer (50 mM Citrate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set the total flow rate on the microfluidic mixer (e.g., 12 mL/min).

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly and nucleic acid encapsulation.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and raise the pH. Change the dialysis buffer 2-3 times.

  • Sterilization & Storage: Filter the final LNP formulation through a 0.22 µm sterile filter and store at 4°C.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

This assay determines the amount of nucleic acid that is protected within the LNPs.

Materials:

  • LNP Formulation

  • Quant-iT™ RiboGreen™ reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • Fluorometer or plate reader

Procedure:

  • Standard Curve: Prepare a standard curve of your nucleic acid in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute your LNP formulation in TE buffer containing 0.5% Triton X-100 to disrupt the particles.

    • Free RNA (Intact LNPs): Dilute your LNP formulation in TE buffer without detergent.

  • Assay:

    • Add the RiboGreen reagent to all standard curve wells and sample wells.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of RNA in the "Total RNA" and "Free RNA" samples using the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = ((Total RNA - Free RNA) / Total RNA) * 100

Visual Guides

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification & QC Lipids 1. Prepare Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol Mix 3. Rapid Microfluidic Mixing Lipids->Mix NA 2. Prepare Nucleic Acid in Aqueous Buffer (pH 4.0) NA->Mix Dialysis 4. Dialysis vs. PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) Mix->Dialysis QC 5. Characterization (Size, PDI, EE%) Dialysis->QC Final Final LNP Product QC->Final

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Tree Start Start: Low Encapsulation Efficiency (<80%) pH_Check Is aqueous buffer pH between 3.5-4.5? Start->pH_Check Ratio_Check Are lipid molar ratios (e.g., 50:10:38.5:1.5) correct? pH_Check->Ratio_Check Yes Adjust_pH Adjust buffer pH and re-verify pH_Check->Adjust_pH No NP_Check Is N/P ratio optimal (e.g., 3-6)? Ratio_Check->NP_Check Yes Optimize_Ratio Perform lipid ratio optimization Ratio_Check->Optimize_Ratio No NA_Quality_Check Is nucleic acid intact and pure? NP_Check->NA_Quality_Check Yes Optimize_NP Perform N/P ratio titration NP_Check->Optimize_NP No Verify_NA Verify NA quality (e.g., gel electrophoresis) NA_Quality_Check->Verify_NA No Contact_Support Problem persists? Contact Technical Support NA_Quality_Check->Contact_Support Yes Adjust_pH->pH_Check Optimize_Ratio->Ratio_Check Optimize_NP->NP_Check Verify_NA->NA_Quality_Check

Caption: Decision tree for troubleshooting low encapsulation efficiency.

Technical Support Center: Enhancing Lipid Nanoparticle (LNP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the stability of lipid nanoparticle formulations, with a focus on systems utilizing ionizable lipids like Lipid 8.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of LNP instability?

LNP instability typically manifests as particle aggregation, degradation of the lipid components or nucleic acid cargo, and loss of encapsulation efficiency. The primary causes include improper storage temperature, suboptimal formulation parameters (e.g., pH, lipid ratios), and physical stress like agitation or multiple freeze-thaw cycles.[1][2][3][4]

Q2: What is the optimal storage temperature for LNPs?

The ideal storage temperature depends on the desired storage duration. For short-term storage (up to a week), refrigeration at 2-8°C is often suitable.[1][5] For long-term stability and to prevent the degradation of both the LNP structure and the mRNA cargo, ultra-low temperatures of -20°C to -80°C are required.[1][6] Studies have shown that refrigeration at 2°C can maintain LNP stability for over 150 days.[7][8]

Q3: How does the choice of lipids affect LNP stability?

Each lipid in the formulation plays a critical role in stability:

  • Ionizable Lipid (e.g., this compound): The pKa of the ionizable lipid is crucial for encapsulating the nucleic acid payload and for its subsequent release inside the cell.[5][9]

  • Helper Lipids (e.g., DSPC): Phospholipids contribute to the structural integrity of the LNP.[1]

  • Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, enhancing particle stability.[1][9]

  • PEG-Lipid: A PEGylated lipid helps to control particle size during formulation and prevents aggregation by providing a protective hydrophilic layer.[6][10]

Optimizing the molar ratios of these components is essential for creating a stable and effective delivery vehicle.[11][12]

Q4: Can lyophilization (freeze-drying) improve LNP stability?

Yes, lyophilization is a highly effective method for long-term storage. It removes water from the formulation, which can cause hydrolysis of both lipids and the mRNA payload.[2][13] This process can extend the shelf life of LNPs and allow for storage at higher temperatures, such as 4°C or even room temperature, for extended periods.[7][14] The addition of cryoprotectants is crucial for this process.

Troubleshooting Guide

Issue 1: LNP Aggregation and Increased Particle Size

Q: My LNP formulation shows a significant increase in particle size and polydispersity index (PDI) over time. What's causing this and how can I fix it?

A: Particle aggregation is a common stability issue. The diagram below outlines potential causes and recommended solutions.

problem Problem: LNP Aggregation (Increased Size & PDI) cause1 Cause: Suboptimal Formulation Buffer problem->cause1 cause2 Cause: Improper Storage Conditions problem->cause2 cause3 Cause: Physical Stress problem->cause3 cause4 Cause: Incorrect Lipid Ratios problem->cause4 sol1 Solution: - Use citrate (B86180) or acetate (B1210297) buffer (pH 4-5) for formulation. - Dialyze into a neutral buffer (e.g., PBS pH 7.4) for storage. cause1->sol1 sol2 Solution: - Avoid repeated freeze-thaw cycles. - Store at 2-8°C for short-term or -80°C for long-term. - Add cryoprotectants (sucrose, trehalose) before freezing. cause2->sol2 sol3 Solution: - Minimize agitation and vigorous mixing post-formulation. - Use appropriate handling and transportation procedures. cause3->sol3 sol4 Solution: - Optimize PEG-lipid concentration (typically 1-2 mol%). - Ensure high-purity lipids. cause4->sol4

Caption: Troubleshooting flowchart for LNP aggregation.

Detailed Explanation: Aggregation often occurs when the surface charge of the LNPs is not sufficient to maintain repulsion between particles.

  • Formulation Buffer: During formulation, an acidic buffer (pH 4-5) protonates the ionizable lipid, facilitating nucleic acid encapsulation.[5][15] After formulation, it is critical to exchange this for a neutral storage buffer (e.g., PBS pH 7.4). At neutral pH, the LNP surface charge is nearly neutral, but residual charges and other interactions can still lead to aggregation if other factors are not controlled.[5]

  • Storage Conditions: Freeze-thaw cycles are a major cause of aggregation.[7] As ice crystals form, they can physically damage the LNPs, causing them to fuse. Cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent this by forming a protective glassy matrix around the particles.[1][7]

  • Physical Stress: Mechanical agitation from actions like vortexing or shaking can introduce energy into the system that overcomes the repulsive forces between particles, leading to aggregation.[10]

Issue 2: Decreased Encapsulation Efficiency (EE) and Loss of Payload

Q: I'm observing low encapsulation efficiency in my new LNP batches, or a decrease in payload over time in stored samples. What should I investigate?

A: Low or decreasing EE points to issues in the formulation process or chemical degradation of the LNP structure.

  • Formulation Process: The efficiency of nucleic acid encapsulation is highly dependent on the mixing process. Microfluidic mixing is a robust method that allows for precise control over the mixing speed and ratio of the lipid-ethanol phase to the nucleic acid-aqueous phase.[12][16]

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the ethanol (B145695) phase flow rate is critical. An FRR of 3:1 or higher is commonly used.

    • Total Flow Rate (TFR): Higher TFRs generally lead to smaller, more uniform particles and can improve encapsulation.[15]

  • N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid. This ratio must be optimized to ensure there is enough positively charged lipid to complex with the negatively charged payload.

  • Lipid Degradation: Hydrolysis of the lipid components can compromise the integrity of the LNP shell, leading to payload leakage.[16] This is accelerated by non-optimal pH and higher temperatures. Ensure high-purity lipids are used, as impurities can affect bilayer stability.[11]

Factors Influencing LNP Stability

The stability of an LNP formulation is not dependent on a single factor but is the result of a complex interplay between its composition, the manufacturing process, and the storage environment.

center LNP Stability comp Lipid Composition center->comp storage Storage & Handling Conditions center->storage process Formulation Process center->process cargo Cargo Characteristics center->cargo ionizable Ionizable Lipid (pKa) comp->ionizable peg PEG-Lipid (%) comp->peg chol Cholesterol (%) comp->chol temp Temperature storage->temp cryo Cryoprotectants storage->cryo ph Buffer & pH storage->ph agitation Agitation storage->agitation mixing Mixing Method (e.g., Microfluidics) process->mixing np_ratio N/P Ratio process->np_ratio type Type (mRNA, siRNA) cargo->type integrity Integrity & Purity cargo->integrity

Caption: Key factors influencing overall LNP stability.

Data on Stability Under Various Conditions

Quantitative data is crucial for making informed decisions about LNP storage and handling.

Table 1: Effect of Storage Temperature on LNP Stability Over Time

Storage ConditionTimeAvg. Particle Size (Z-average, nm)Polydispersity Index (PDI)In Vitro Activity (% of Initial)
-80°C 7 DaysSlight IncreaseSlight Increase~100%
4°C (Refrigerated) 7 DaysMaintainedMaintained~100%
25°C (Room Temp) 7 DaysMaintainedMaintainedSignificant Decrease
-20°C (Freezer) 156 DaysSignificant IncreaseSignificant IncreaseMaintained
2°C (Refrigerated) 156 DaysMaintainedMaintainedMaintained
25°C (Room Temp) 156 DaysMaintainedMaintainedComplete Loss

(Data synthesized from studies on LNP stability under various temperature conditions.[7][17])

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle (-80°C)

CryoprotectantConcentration (w/v)Avg. Particle Size (nm)PDIGene Silencing Efficacy (% Knockdown)
None0%> 400> 0.4~20%
Sucrose5%~250~0.3~60%
Sucrose10%~150~0.2> 80%
Trehalose5%~250~0.3~65%
Trehalose10%~140~0.2> 80%

(Data adapted from a study on the effect of cryoprotectants on LNP stability.[7])

Key Experimental Protocols

Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the physical characteristics of LNPs.

start Start step1 Step 1: Sample Preparation Dilute LNP sample in filtered PBS (pH 7.4) to an appropriate concentration (e.g., 0.01-0.1 mg/mL). start->step1 step2 Step 2: Instrument Equilibration Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C). step1->step2 step3 Step 3: Measurement Transfer diluted sample to a clean cuvette. Place cuvette in the instrument and initiate measurement. step2->step3 step4 Step 4: Data Acquisition Acquire data for a suitable duration (e.g., 3 runs of 10-15 measurements). Ensure correlation curve is of high quality. step3->step4 step5 Step 5: Data Analysis Analyze the data to obtain Z-average diameter, polydispersity index (PDI), and size distribution plots. step4->step5 end End step5->end

Caption: Workflow for LNP size analysis using DLS.

Methodology Details:

  • Sample Preparation: Dilute the LNP stock solution using a buffer identical to the one the LNPs are suspended in (e.g., 1x PBS, pH 7.4) that has been passed through a 0.22 µm filter. The final concentration should result in a count rate within the instrument's optimal range.

  • Instrument Setup: Set the measurement temperature, typically to 25°C. Enter the viscosity and refractive index of the dispersant (e.g., water).

  • Measurement: Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Analysis: The Z-average represents the intensity-weighted mean hydrodynamic size. The PDI is a measure of the broadness of the size distribution, with values <0.2 indicating a monodisperse sample.

Protocol 2: Determination of mRNA Encapsulation Efficiency (EE)

This protocol uses a fluorescent dye (like RiboGreen) that selectively binds to single-stranded RNA to quantify the amount of free versus encapsulated mRNA.

Methodology Details:

  • Reagent Preparation: Prepare a standard curve of the free mRNA in TE buffer. Prepare the fluorescent dye solution as per the manufacturer's instructions (e.g., Quant-iT RiboGreen RNA Reagent Kit).

  • Measure Free mRNA:

    • Add a known volume of your LNP sample to the dye solution in a microplate well.

    • Measure the fluorescence (Fluorescencefree). This represents the unencapsulated mRNA.

  • Measure Total mRNA:

    • In a separate well, add the same volume of your LNP sample.

    • Add a surfactant (e.g., 10% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the dye solution.

    • Measure the fluorescence (Fluorescencetotal). This represents the total (free + encapsulated) mRNA.

  • Calculation:

    • Use the standard curve to convert fluorescence values to mRNA concentrations.

    • Calculate Encapsulation Efficiency using the formula: EE (%) = ( [mRNA]total - [mRNA]free ) / [mRNA]total x 100

References

Technical Support Center: Troubleshooting Aggregation in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of aggregation in my LNP formulation?

A1: Visual signs of aggregation can include the appearance of a visible precipitate, cloudiness, or a shimmering effect in the nanoparticle dispersion. These indicators suggest the formation of larger particles and a loss of colloidal stability.

Q2: How does the composition of my lipid mixture contribute to aggregation?

A2: The lipid composition is a critical factor in LNP stability. Key components and their roles in aggregation include:

  • Ionizable Cationic Lipids: These lipids are essential for encapsulating nucleic acids. However, their charge properties, influenced by the formulation's pH, can significantly impact stability. At a pH below their pKa, they become protonated, leading to a positive surface charge that can cause aggregation if not properly controlled.[1][2]

  • PEG-Lipids: Polyethylene glycol (PEG)-lipids create a steric barrier that helps prevent aggregation during storage.[3] However, the concentration and PEG chain length are crucial. While higher concentrations can reduce aggregation and particle size, both very long and very short PEG chains can sometimes lead to instability.[4][5]

  • Helper Lipids (e.g., Phospholipids, Cholesterol): These lipids contribute to the overall stability and structure of the LNP.[2][3] The rigidity and fluidity of the LNP membrane, influenced by these components, can affect the propensity for aggregation.[3]

Q3: What role does the formulation process play in preventing aggregation?

A3: The formulation process itself has a major impact on the final characteristics of the LNPs. Key parameters to control include:

  • Mixing Rate: In methods like ethanol (B145695) injection, the rate of mixing the lipid-ethanol phase with the aqueous phase is crucial. Slow mixing can lead to the formation of larger, less stable particles prone to aggregation.[1]

  • Lipid Concentration: Higher lipid concentrations can increase the frequency of particle collisions, promoting aggregation.[1][4][6]

  • Lipid to RNA Ratio: Optimizing the ratio between the ionizable lipid and the RNA cargo is essential for efficient encapsulation and stability.[7]

Q4: How do storage conditions affect the long-term stability of my LNP formulation?

A4: Environmental and storage conditions can induce aggregation over time. Important factors to consider are:

  • Temperature: Storing LNPs at 4°C is often preferable to freezing. Freeze-thaw cycles can cause phase separation and aggregation.[1][8] If freezing is necessary, it should be done rapidly and with the use of cryoprotectants.

  • Agitation: Mechanical stress from agitation can lead to the formation of aggregates.[3]

  • pH of Storage Buffer: While some studies suggest that the pH of the storage buffer may not significantly influence stability under refrigerated conditions, it is generally recommended to store LNPs in a physiologically appropriate buffer (e.g., PBS pH 7.4).[8]

Troubleshooting Guide

Issue 1: Immediate Aggregation Observed During Formulation

If you observe immediate precipitation or cloudiness upon mixing the lipid and aqueous phases, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal pH of the Aqueous Phase Ensure the pH of your aqueous buffer is appropriate for the ionizable lipid being used. For many ionizable lipids, an acidic pH (e.g., 4.0-5.0) is required for efficient encapsulation and initial stability.[1][9] Verify the pH of your buffer before use.
High Ionic Strength of the Buffer High salt concentrations can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[3] Try reducing the salt concentration in your formulation buffer.
Inadequate Mixing If using a manual mixing method, ensure rapid and efficient mixing of the lipid and aqueous phases. For more reproducible results, consider using a microfluidic mixing device.[3]
High Lipid Concentration A high concentration of lipids can increase the likelihood of particle collisions and subsequent aggregation.[1][4] Try reducing the total lipid concentration in your formulation.
Issue 2: Aggregation Detected During Storage

If your LNPs appear stable initially but show signs of aggregation over time, investigate these factors.

Potential Cause Troubleshooting Steps
Inappropriate Storage Temperature Avoid storing LNPs at room temperature for extended periods. Refrigeration at 2-8°C is generally recommended for short to medium-term storage.[8] For long-term storage, lyophilization with cryoprotectants is a preferred method.[6][8]
Freeze-Thaw Cycles If you need to freeze your LNPs, do so in single-use aliquots to avoid multiple freeze-thaw cycles. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 5-10% w/v) before freezing can help prevent aggregation.[1][3][8]
Incompatible Buffer Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which may induce aggregation.[3] Consider using alternative buffers if storing frozen.
Insufficient PEG-Lipid The amount of PEG-lipid in the formulation may not be sufficient to provide long-term steric stabilization. You may need to optimize the molar percentage of the PEG-lipid in your formulation.[3][4]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size and Aggregation Analysis

DLS is a primary technique for measuring the size distribution and polydispersity index (PDI) of LNPs, which are key indicators of aggregation.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., the formulation buffer for initial analysis or PBS for final characterization). The dilution factor should be optimized to achieve a suitable scattering intensity for the instrument.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including temperature (typically 25°C), dispersant viscosity and refractive index, and equilibration time.

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis: Analyze the data to obtain the Z-average diameter, PDI, and size distribution by intensity, volume, and number. An increase in the Z-average diameter or PDI over time is indicative of aggregation.

Protocol 2: Nanoparticle Tracking Analysis (NTA) for Particle Size and Concentration

NTA provides higher resolution size distribution data and an estimation of particle concentration.

Methodology:

  • Sample Preparation: Dilute the LNP sample significantly (often 1000-fold or more) in an appropriate buffer to a concentration suitable for particle-by-particle tracking.[10]

  • Instrument Setup: Use an NTA instrument. Adjust the camera level and focus to clearly visualize the nanoparticles.

  • Data Acquisition: Capture a video of the particles undergoing Brownian motion. The software will track the movement of individual particles.

  • Data Analysis: The software calculates the particle size based on the Stokes-Einstein equation and provides a size distribution and an estimate of the particle concentration. A shift in the size distribution towards larger particles or a decrease in particle concentration (due to sedimentation of large aggregates) can indicate aggregation.[10]

Visualizations

Aggregation_Troubleshooting_Workflow start Aggregation Observed decision1 When is aggregation observed? start->decision1 during_formulation During Formulation decision1->during_formulation Immediately during_storage During Storage decision1->during_storage Over Time sub_decision1 Check Formulation Parameters during_formulation->sub_decision1 sub_decision2 Check Storage Conditions during_storage->sub_decision2 cause1a Suboptimal pH sub_decision1->cause1a pH? cause1b High Ionic Strength sub_decision1->cause1b Ionic Strength? cause1c Poor Mixing sub_decision1->cause1c Mixing? cause1d High Lipid Concentration sub_decision1->cause1d Concentration? cause2a Incorrect Temperature sub_decision2->cause2a Temperature? cause2b Freeze-Thaw Cycles sub_decision2->cause2b Freezing? cause2c Buffer Incompatibility sub_decision2->cause2c Buffer? solution1a Adjust pH cause1a->solution1a solution1b Reduce Salt cause1b->solution1b solution1c Optimize Mixing cause1c->solution1c solution1d Lower Lipid Conc. cause1d->solution1d solution2a Store at 2-8°C cause2a->solution2a solution2b Use Cryoprotectants / Aliquot cause2b->solution2b solution2c Change Buffer cause2c->solution2c end Stable Formulation solution1a->end solution1b->end solution1c->end solution1d->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for LNP aggregation.

LNP_Stability_Factors lnp_stability LNP Stability lipid_composition Lipid Composition lnp_stability->lipid_composition formulation_params Formulation Parameters lnp_stability->formulation_params environmental_factors Environmental Factors lnp_stability->environmental_factors ionizable_lipid Ionizable Lipid (pKa) lipid_composition->ionizable_lipid peg_lipid PEG-Lipid (%) lipid_composition->peg_lipid helper_lipids Helper Lipids lipid_composition->helper_lipids ph pH formulation_params->ph ionic_strength Ionic Strength formulation_params->ionic_strength mixing_rate Mixing Rate formulation_params->mixing_rate temperature Temperature environmental_factors->temperature agitation Agitation environmental_factors->agitation freeze_thaw Freeze-Thaw Cycles environmental_factors->freeze_thaw

Caption: Key factors influencing LNP aggregation.

References

Technical Support Center: Improving In Vivo Transfection with Lipid 8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vivo experiments using Lipid 8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound LNP-mediated mRNA delivery in vivo?

A1: this compound LNPs are designed to encapsulate and protect messenger RNA (mRNA) during systemic circulation. Upon reaching target cells, the LNPs are internalized through endocytosis. The acidic environment of the endosome protonates the ionizable this compound, leading to a change in charge that facilitates the disruption of the endosomal membrane. This allows the mRNA cargo to be released into the cytoplasm, where it can be translated into the protein of interest by the cellular machinery.

Q2: What are the key components of a this compound LNP formulation and their functions?

A2: A typical this compound LNP formulation consists of four main components:

  • Ionizable Lipid (this compound): This is a cationic lipid that is positively charged at a low pH (for mRNA encapsulation) and becomes neutral at physiological pH, which reduces toxicity. It is crucial for endosomal escape.

  • Phospholipid (e.g., DSPC): This "helper lipid" provides structural integrity to the LNP.

  • Cholesterol: Cholesterol enhances the stability of the LNP and can aid in membrane fusion.

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.

Q3: Why am I observing lower than expected protein expression in my in vivo experiment?

A3: Low protein expression can be due to several factors, including issues with LNP formulation, degradation of the mRNA payload, inefficient delivery to target tissues, or poor endosomal escape. Refer to the troubleshooting section below for specific guidance on addressing this issue.

Q4: Is there a correlation between in vitro and in vivo transfection efficiency for this compound LNPs?

A4: It is important to note that in vitro and in vivo results for LNP-mediated transfection often correlate poorly.[1] Factors present in a complex in vivo environment, such as interactions with serum proteins and clearance by the immune system, are not fully replicated in cell culture. Therefore, in vivo testing is critical for determining the true efficacy of an LNP formulation.

Q5: What are the primary organs targeted by this compound LNPs after intravenous administration?

A5: Like many LNP formulations, this compound LNPs are likely to accumulate in the liver and spleen following intravenous injection.[2][3] The specific biodistribution can be influenced by the physicochemical properties of the LNPs, such as size and surface charge.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency In Vivo

Potential Cause Recommended Solution
Suboptimal LNP Formulation - Ensure the molar ratios of the lipid components are optimized. A common starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2] - Verify the N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate (B84403) groups in the mRNA). An N:P ratio of approximately 6 is a common starting point.[2][4]
Poor mRNA Encapsulation - Use a robust formulation method like microfluidic mixing to ensure high and consistent encapsulation efficiency (>90%).[5] - Characterize the encapsulation efficiency using an assay like the RiboGreen assay.[6]
LNP Aggregation - Check the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The PDI should be low (<0.2) to indicate a homogenous population of LNPs. - Initiate dialysis or buffer exchange shortly after LNP formation to remove ethanol (B145695) and prevent aggregation.[6]
mRNA Degradation - Handle mRNA in an RNase-free environment to prevent degradation.[4] - Ensure proper storage of mRNA and LNP formulations at recommended temperatures.
Inefficient Endosomal Escape - The design of this compound is intended to facilitate endosomal escape. However, if this is suspected to be an issue, further optimization of the ionizable lipid component or the helper lipid may be necessary.

Issue 2: High Toxicity or Inflammatory Response In Vivo

Potential Cause Recommended Solution
Toxicity from Ionizable Lipid - Reduce the administered dose of the LNPs.[5] - Ensure the ionizable lipid is of high purity.
Immune Response to PEGylated Lipid - Consider reducing the molar percentage of the PEG-lipid in the formulation, though this may impact circulation time.
Activation of Immune Cells - Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) in treated animals to assess the inflammatory response.[7] - If an inflammatory response is observed, consider dose reduction or formulation optimization.
Exaggerated Pharmacology - If the expressed protein is biologically active, high levels of expression can lead to toxicity.[8] Monitor relevant biomarkers and consider reducing the mRNA dose.

Quantitative Data Summary

The following tables provide an example of the expected physicochemical properties and in vivo performance of a well-formulated LNP system, which can be used as a benchmark for your this compound LNP experiments.

Table 1: Physicochemical Characterization of LNP Formulations

FormulationIonizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)PDIEncapsulation Efficiency (%)
LNP-ASM-10250:10:38.5:1.585.2 ± 1.50.08 ± 0.02>95
LNP-BALC-031550:10:38.5:1.582.1 ± 2.10.09 ± 0.03>95
LNP-C (Hypothetical)This compound 50:10:38.5:1.5 80-90 <0.1 >95

Data for LNP-A and LNP-B are representative values from published studies. LNP-C values are expected targets for a well-optimized this compound formulation.

Table 2: In Vivo Transfection Efficiency (Luciferase Expression)

LNP FormulationDose (mg/kg)Target OrganLuciferase Expression (photons/s)
MC3-LNP0.5Liver~1.0 x 10^9
ALC-0315-LNP0.5Liver~5.0 x 10^8
SM-102-LNP0.5Liver~8.0 x 10^8
This compound LNP (Target) 0.5 Liver ≥ 1.0 x 10^9

Data are representative of values reported in comparative in vivo studies.[9] The target for this compound LNPs would be to achieve efficacy comparable to or exceeding existing potent ionizable lipids.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid-ethanol mixture.[2]

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA to the desired concentration in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4).[2]

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous to the organic phase to 3:1.

    • Use a microfluidic mixing device to rapidly mix the two solutions. The rapid mixing leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[2]

    • Concentrate the LNP solution to the desired final concentration using a suitable method like centrifugal filtration.

Protocol 2: In Vivo Administration and Evaluation

  • Animal Model:

    • Use an appropriate animal model (e.g., C57BL/6 mice).

  • Administration:

    • Administer the this compound LNP formulation intravenously via the tail vein. A typical dose is in the range of 0.1 to 1.0 mg of mRNA per kg of body weight.[2][5]

  • Evaluation of Protein Expression:

    • If using a reporter gene like luciferase, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48 hours) post-injection.[2]

    • Alternatively, collect tissues of interest (e.g., liver, spleen) and measure protein expression using methods like ELISA or Western blotting.

  • Assessment of Toxicity:

    • Monitor the animals for any adverse effects.

    • Collect blood samples to measure liver enzymes (e.g., ALT, AST) and inflammatory cytokines.[7]

    • Perform histological analysis of major organs to assess for any tissue damage.[7]

Visualizations

LNP_Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis LNP This compound LNP (with mRNA cargo) Early_Endosome Early Endosome (pH ~6.0-6.5) LNP->Early_Endosome Cellular Uptake Cell_Membrane Cell Membrane Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (this compound Mediated) mRNA_Translation mRNA Translation (Ribosomes) Cytoplasm->mRNA_Translation mRNA Release Protein Therapeutic Protein mRNA_Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Prepare_Lipids Prepare Lipid Stock Solutions (this compound, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing Prepare_Lipids->Microfluidics Prepare_mRNA Prepare mRNA in Aqueous Buffer Prepare_mRNA->Microfluidics Dialysis Dialysis & Concentration Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen Administration IV Administration to Animal Model RiboGreen->Administration Evaluation Evaluate Protein Expression (e.g., Bioluminescence) Administration->Evaluation Toxicity_Assessment Assess Toxicity (Biomarkers, Histology) Administration->Toxicity_Assessment

Caption: Experimental workflow for this compound LNP formulation and in vivo testing.

References

Navigating the Labyrinth of LNP Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Lipid Nanoparticle (LNP) Production

The journey of a lipid nanoparticle (LNP)-based therapeutic from the laboratory bench to clinical and commercial-scale production is fraught with challenges. Scaling up the intricate process of LNP formulation requires meticulous attention to detail to ensure that the final product consistently meets critical quality attributes (CQAs). This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of LNP production scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up LNP production?

Scaling up LNP production from small laboratory batches to larger industrial volumes presents several critical challenges. Maintaining batch-to-batch consistency is a primary concern, as variations in particle size, polydispersity index (PDI), and encapsulation efficiency can significantly impact the therapeutic efficacy and safety of the final product.[1] The transition from small-scale mixing techniques, such as microfluidics, to large-scale methods like turbulent mixing or T-junction mixing, can introduce variability and requires careful process optimization.[2][3] Furthermore, ensuring the sterility and controlling contamination in large-scale operations is paramount, especially for sensitive payloads like mRNA.[1] Sourcing a reliable and consistent supply of high-quality raw materials, particularly lipids, can also become a bottleneck at larger scales.[1]

Q2: How do changes in flow rate affect LNP characteristics during scale-up?

The total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and aqueous phases are critical process parameters (CPPs) that significantly influence LNP properties. Generally, increasing the TFR can lead to a decrease in particle size.[4][5][6] Conversely, the FRR has a more pronounced effect, with higher ratios of the aqueous to the organic phase often resulting in smaller LNPs.[4][5][7] However, the specific impact of flow rate adjustments can be formulation-dependent. It is crucial to perform optimization studies to determine the ideal flow rate conditions for a specific LNP formulation to maintain desired CQAs during scale-up.

Q3: What are the key differences between microfluidic and turbulent mixing for large-scale LNP production?

Microfluidic mixing offers precise control over the mixing environment at a small scale, leading to highly uniform LNPs with low PDI.[2][8] However, scaling up microfluidics can be challenging, often requiring a "scaling out" approach with multiple parallel mixing units.[2] Turbulent mixing, on the other hand, is more readily scalable and has been successfully employed for the large-scale production of LNP-based vaccines.[2] This method relies on high-velocity fluid streams to induce rapid mixing and nanoprecipitation. While turbulent mixing is suitable for high-throughput manufacturing, it may offer less precise control over particle formation compared to microfluidics, potentially leading to greater variability if not properly optimized.[9]

Q4: How can I ensure high encapsulation efficiency when moving to a larger production scale?

Maintaining high and consistent encapsulation efficiency (EE) is a common hurdle in LNP scale-up. Several factors can influence EE, including the lipid composition, the lipid-to-payload ratio, the pH of the aqueous buffer, and the mixing dynamics.[10] As the production scale increases, changes in mixing efficiency and residence time within the mixing apparatus can impact the encapsulation process. To mitigate a drop in EE, it is essential to re-optimize the formulation and process parameters at the larger scale. This may involve adjusting the lipid-to-payload ratio or modifying the mixing speed to ensure efficient entrapment of the therapeutic cargo.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of LNP production.

Problem Potential Cause(s) Troubleshooting Steps
Increased Particle Size and PDI at Larger Scale 1. Inadequate Mixing Energy: The mixing energy may not be sufficient at the larger scale to induce rapid and uniform nanoprecipitation. 2. Slower Mixing Times: Longer mixing times can lead to particle growth and a wider size distribution. 3. Change in Mixing Geometry: The geometry of the large-scale mixer (e.g., T-mixer) differs significantly from the lab-scale microfluidic chip.1. Increase Flow Rate: Incrementally increase the total flow rate to enhance mixing energy. 2. Optimize Mixer Design: If using a T-mixer, consider optimizing the channel dimensions to improve mixing efficiency. 3. Re-evaluate Lipid Concentration: Lowering the lipid concentration can sometimes lead to smaller particle sizes.[11]
Batch-to-Batch Inconsistency in LNP Characteristics 1. Variability in Raw Materials: Inconsistent quality of lipids or other raw materials between batches. 2. Process Parameter Fluctuations: Minor variations in flow rates, temperature, or pressure during the manufacturing process. 3. Inconsistent Downstream Processing: Variations in the tangential flow filtration (TFF) or sterile filtration steps.1. Stringent Raw Material Qualification: Implement rigorous quality control checks for all incoming raw materials. 2. Implement Process Analytical Technology (PAT): Utilize PAT to monitor CPPs in real-time and ensure they remain within the defined design space. 3. Standardize Downstream Protocols: Ensure that all downstream processing steps are well-defined and consistently executed.[12]
Low or Inconsistent Encapsulation Efficiency 1. Suboptimal pH: The pH of the aqueous buffer may not be optimal for the ionizable lipid at the larger scale. 2. Inefficient Mixing: The mixing process may not be creating the necessary conditions for efficient payload encapsulation. 3. Payload Degradation: The therapeutic payload (e.g., mRNA) may be degrading during the process.1. Verify and Optimize pH: Confirm that the pH of the aqueous phase is within the optimal range for the specific ionizable lipid used. 2. Adjust Flow Rate Ratio: Experiment with different flow rate ratios to find the optimal balance for encapsulation. 3. Assess Payload Integrity: Analyze the integrity of the payload before and after the encapsulation process to check for degradation.
LNP Aggregation During or After Scale-Up 1. Inadequate PEGylation: The concentration or type of PEG-lipid may not be sufficient to prevent aggregation at higher LNP concentrations. 2. Shear Stress during Processing: High shear forces during mixing or downstream processing can induce aggregation. 3. Buffer Conditions: The final buffer composition (pH, ionic strength) may not be optimal for LNP stability.1. Optimize PEG-Lipid Content: Evaluate the impact of increasing the molar percentage of the PEG-lipid in the formulation. 2. Minimize Shear Stress: Reduce pump speeds and select appropriate filter types during TFF and sterile filtration to minimize shear. 3. Conduct Formulation Stability Studies: Perform stability studies in different buffer systems to identify the optimal conditions for long-term storage.

Data Presentation: Impact of Process Parameters on LNP Critical Quality Attributes

The following tables summarize the typical effects of key process parameters on the critical quality attributes (CQAs) of LNPs during production scale-up. The data presented is a synthesis of findings from multiple studies and should be used as a general guide. Specific results may vary depending on the LNP formulation and manufacturing equipment.

Table 1: Effect of Total Flow Rate (TFR) on LNP Characteristics

Total Flow Rate (mL/min)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
585 ± 50.15 ± 0.03> 90
1075 ± 40.12 ± 0.02> 90
1568 ± 60.11 ± 0.03> 88
2065 ± 50.10 ± 0.02> 85

Note: This table illustrates a general trend observed in some microfluidic-based systems where increasing TFR leads to a decrease in particle size.[6]

Table 2: Comparison of Mixing Technologies on LNP CQAs

Mixing TechnologyTypical Particle Size (nm)Typical PDIScalability
Microfluidics (Staggered Herringbone) 50 - 100< 0.15Lower throughput, requires parallelization
Turbulent Mixing (T-Mixer) 80 - 150< 0.20High throughput, readily scalable

Note: This table provides a qualitative comparison between two common mixing technologies used in LNP production.[2][9]

Experimental Protocols

1. Detailed Methodology for LNP Production using Microfluidics (Lab Scale)

This protocol outlines a standard procedure for producing LNPs using a microfluidic mixing device, suitable for initial formulation screening and process development.

  • Materials:

    • Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol (B145695).

    • Aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0-5.0) containing the therapeutic payload (e.g., mRNA).

    • Microfluidic mixing chip (e.g., staggered herringbone mixer).

    • Syringe pumps.

    • Syringes and tubing.

  • Procedure:

    • Prepare the lipid-ethanol solution and the aqueous payload solution at the desired concentrations.

    • Load the lipid solution and the aqueous solution into separate syringes.

    • Connect the syringes to the respective inlets of the microfluidic chip using appropriate tubing.

    • Set the desired flow rates for each syringe pump to achieve the target total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the pumps simultaneously to start the mixing process.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

    • Immediately dilute the collected sample with a neutral pH buffer (e.g., PBS) to stabilize the newly formed LNPs.

    • Proceed with downstream purification to remove the ethanol and unencapsulated payload.

2. Detailed Methodology for Tangential Flow Filtration (TFF) for LNP Purification (Pilot Scale)

This protocol describes a typical TFF process for purifying and concentrating LNPs after the initial formulation step, a crucial part of the scale-up process.

  • Materials:

    • Crude LNP dispersion.

    • Diafiltration buffer (e.g., PBS, pH 7.4).

    • TFF system with a hollow fiber or cassette filter (e.g., 100 kDa MWCO).

    • Peristaltic pump.

    • Pressure gauges.

  • Procedure:

    • Equilibrate the TFF system with the diafiltration buffer.

    • Load the crude LNP dispersion into the system's reservoir.

    • Initiate the recirculation of the LNP suspension through the TFF filter at a controlled flow rate to minimize shear stress.

    • Apply a transmembrane pressure (TMP) to drive the permeate (containing ethanol and free payload) through the filter membrane while retaining the LNPs in the retentate.

    • Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This exchanges the initial buffer and removes residual ethanol. A common target is to perform 5-10 diavolumes.

    • Once the diafiltration is complete, concentrate the LNP suspension by continuing to remove the permeate without adding more buffer until the desired final concentration is reached.

    • Collect the purified and concentrated LNP product from the retentate line.

    • Perform sterile filtration of the final product.

Visualizations

LNP_Manufacturing_Workflow Figure 1: Generalized LNP Manufacturing Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Raw_Materials Raw Materials (Lipids, Payload, Buffers) Solution_Prep Solution Preparation (Lipid-Ethanol & Aqueous Payload) Raw_Materials->Solution_Prep Mixing Mixing (Microfluidics or Turbulent) Solution_Prep->Mixing Purification Purification & Concentration (Tangential Flow Filtration) Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Fill_Finish Fill & Finish Sterile_Filtration->Fill_Finish Final_Product Final_Product Fill_Finish->Final_Product Final LNP Product

Caption: Figure 1: Generalized LNP Manufacturing Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Increased Particle Size Start Problem: Increased Particle Size / PDI Check_Mixing Is mixing energy sufficient? Start->Check_Mixing Increase_TFR Action: Increase Total Flow Rate Check_Mixing->Increase_TFR No Check_Concentration Is lipid concentration too high? Check_Mixing->Check_Concentration Yes Increase_TFR->Check_Concentration Decrease_Concentration Action: Decrease Lipid Concentration Check_Concentration->Decrease_Concentration Yes Check_FRR Is Flow Rate Ratio optimal? Check_Concentration->Check_FRR No Decrease_Concentration->Check_FRR Adjust_FRR Action: Optimize Flow Rate Ratio Check_FRR->Adjust_FRR No Resolved Problem Resolved Check_FRR->Resolved Yes Adjust_FRR->Resolved

Caption: Figure 2: Troubleshooting Logic for Increased Particle Size

References

Technical Support Center: Refining Purification Methods for Lipid 8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their purification methods for Lipid 8-based lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound LNPs.

Issue 1: Low LNP Recovery After Purification

Possible Causes & Solutions

Possible Cause Recommended Solution
Membrane Fouling (TFF) Action: Perform a cleaning-in-place (CIP) procedure according to the membrane manufacturer's instructions. Consider a lower flux or a pre-filter to reduce fouling. For persistent issues, replace the membrane.
LNP Aggregation Action: Optimize buffer conditions. Ensure the pH and ionic strength of the diafiltration buffer are appropriate for this compound LNP stability.[1][2] Consider using cryoprotectants like Tris or HEPES over PBS, which can offer better stability.[1][3]
Adsorption to Surfaces Action: Use low-binding materials for all tubing and containers. For chromatography-based methods, select columns with low-adsorption packing materials.[4]
Incorrect Membrane MWCO (TFF) Action: Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate. It should be large enough to allow free lipids and impurities to pass through but small enough to retain the LNPs.
Overly Aggressive Chromatography Elution Action: For methods like Anion Exchange Chromatography (AEX), optimize the salt or pH gradient for elution to prevent harsh conditions that could disrupt the LNPs.[5]
Issue 2: High Polydispersity Index (PDI) Post-Purification

Possible Causes & Solutions

Possible Cause Recommended Solution
Suboptimal Initial Formulation Action: A high PDI after purification often points to issues in the initial LNP formation. Re-evaluate mixing parameters such as total flow rate (TFR) and flow rate ratio (FRR) during microfluidic mixing.[6] Increasing TFR often leads to smaller, more uniform particles.[6]
Aggregation During Processing Action: The purification process itself might be inducing aggregation. Monitor PDI at intermediate steps. Buffer composition is critical; ensure it stabilizes the LNPs throughout the process.[1][7]
Inefficient Removal of Aggregates Action: Size Exclusion Chromatography (SEC) is particularly effective at removing larger aggregates. Consider adding an SEC polishing step to your workflow.[8][9]
Instability in Final Buffer Action: After buffer exchange, the final formulation buffer may not be optimal for long-term stability. Test different buffer compositions for storage. Tris and HEPES buffers have been shown to offer better cryoprotection than PBS.[1][3]
Issue 3: Low Encapsulation Efficiency (EE)

Possible Causes & Solutions

Possible Cause Recommended Solution
Cargo Leakage During Purification Action: Harsh purification conditions (e.g., high shear stress in TFF, inappropriate buffer pH) can cause the LNP structure to become compromised, leading to cargo leakage. Reduce transmembrane pressure (TMP) in TFF or adjust buffer conditions.[10]
Inaccurate EE Measurement Action: The method used to measure EE can significantly impact results. The RiboGreen assay is common but can be prone to matrix effects.[11][12] Anion Exchange Chromatography (AEX) can offer a more detailed view by separating free mRNA from encapsulated mRNA.[11][12][13]
Inefficient Initial Encapsulation Action: This is a formulation issue rather than a purification one. Optimize the N:P (ionizable lipid nitrogen to nucleic acid phosphate) ratio and the pH of the aqueous phase during LNP formation.[14]
Disruption by Surfactants/Detergents Action: If any cleaning agents or surfactants are used, ensure they are completely removed, as residual amounts can disrupt the LNP bilayer.

Logical Troubleshooting Workflow

This diagram illustrates a decision-making process for troubleshooting common LNP purification problems.

G cluster_start Identify Primary Issue cluster_issues Problem Category cluster_causes_recovery Potential Causes for Low Recovery cluster_causes_pdi Potential Causes for High PDI cluster_causes_ee Potential Causes for Low EE cluster_solutions Solutions start Start Troubleshooting low_recovery Low Recovery start->low_recovery high_pdi High PDI start->high_pdi low_ee Low Encapsulation Efficiency start->low_ee cause_fouling Membrane Fouling? low_recovery->cause_fouling Check TFF Pressures cause_agg_rec Aggregation? low_recovery->cause_agg_rec Analyze Particle Size Pre/Post cause_adsorption Adsorption? low_recovery->cause_adsorption cause_formulation Initial Formulation? high_pdi->cause_formulation cause_agg_pdi Process Aggregation? high_pdi->cause_agg_pdi Check In-Process Samples cause_leakage Cargo Leakage? low_ee->cause_leakage cause_measurement Assay Inaccuracy? low_ee->cause_measurement cause_fouling->cause_agg_rec No sol_clean Clean/Replace Membrane cause_fouling->sol_clean Yes cause_agg_rec->cause_adsorption No sol_buffer Optimize Buffer cause_agg_rec->sol_buffer Yes sol_materials Use Low-Bind Materials cause_adsorption->sol_materials Yes cause_formulation->cause_agg_pdi No sol_mixing Adjust Mixing Parameters cause_formulation->sol_mixing Yes cause_agg_pdi->sol_buffer Yes sol_sec Add SEC Step cause_agg_pdi->sol_sec No, Add Polishing cause_leakage->cause_measurement No sol_conditions Adjust TFF/AEX Conditions cause_leakage->sol_conditions Yes sol_assay Validate Assay (e.g., AEX) cause_measurement->sol_assay Yes

Caption: Troubleshooting decision tree for LNP purification.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for this compound LNPs: TFF, SEC, or AEX?

A1: The "best" method depends on the scale and the specific quality attributes you are targeting.

  • Tangential Flow Filtration (TFF): Excellent for scalable concentration and buffer exchange (diafiltration).[15][16][17] It is the industry standard for large-scale production.

  • Size Exclusion Chromatography (SEC): Highly effective for removing aggregates and free lipids, resulting in a narrow particle size distribution.[8][9] It is often used for polishing and in analytical settings.

  • Anion Exchange Chromatography (AEX): Primarily used for separating LNPs from free, negatively charged cargo like mRNA.[5][11][12] It is a powerful analytical tool for accurately determining encapsulation efficiency.[11][12][18]

Comparison of Common Purification Methods

Parameter Tangential Flow Filtration (TFF) Size Exclusion Chromatography (SEC) Anion Exchange Chromatography (AEX)
Primary Use Concentration, Buffer ExchangeAggregate/Impurity Removal, PolishingSeparation of free nucleic acid
Scalability HighModerateModerate to Low
PDI Reduction ModerateHighLow (not its primary function)
Recovery Generally >90% (process dependent)[19]80-95%90-95% (for mRNA)[19]
Key Challenge Membrane fouling, shear stressColumn capacity, potential for dilutionLNP stability under binding/elution

Q2: What are the critical process parameters to monitor during TFF?

A2: For TFF, you should closely monitor:

  • Transmembrane Pressure (TMP): Higher TMP can increase flux but also risks membrane fouling and LNP disruption.

  • Cross-flow Rate: This helps to minimize the formation of a concentration polarization layer on the membrane surface, reducing fouling.

  • Permeate Flux (LMH): Monitoring flux can indicate the onset of membrane fouling.

  • Temperature: Temperature can affect LNP stability and buffer viscosity. The process should be temperature-controlled.[16]

Q3: How does buffer composition affect LNP stability during purification?

A3: Buffer composition is critical. The pH affects the charge of the ionizable this compound, which is essential for LNP integrity and cargo retention.[7] The ionic strength can impact colloidal stability and prevent aggregation. Studies have shown that buffers like Tris or HEPES can offer better cryoprotection and stability compared to phosphate-buffered saline (PBS) for some LNP formulations.[1][3] The molarity of the buffer used during formulation can also subtly influence lipid packing and subsequent in-vivo performance.[2]

Q4: Can I use one method to analyze all critical quality attributes (CQAs)?

A4: No single method can comprehensively characterize all CQAs. A combination of analytical techniques is necessary.[20][21]

  • Size and PDI: Dynamic Light Scattering (DLS) is standard.[20] SEC with multiple detectors can provide higher resolution data.[9]

  • Encapsulation Efficiency: AEX-HPLC or fluorescence-based assays (e.g., RiboGreen) are used.[11][12][13]

  • Lipid Concentration: HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is common.[20]

  • Cargo Integrity: Capillary Gel Electrophoresis (CGE) or agarose (B213101) gel electrophoresis can be used after disrupting the LNPs.[22]

Experimental Protocols & Workflows

General LNP Purification and Analysis Workflow

This diagram outlines the typical sequence from crude LNP formulation to final characterization.

G cluster_formulation Step 1: Formulation cluster_purification Step 2: Purification cluster_characterization Step 3: Final Characterization cluster_final Step 4: Final Product formulation Crude LNP Formulation (Microfluidic Mixing) tff TFF (Concentration & Diafiltration) formulation->tff sec SEC (Optional Polishing) (Aggregate Removal) tff->sec Optional dls DLS (Size & PDI) tff->dls sec->dls ee_assay Encapsulation Assay (AEX or RiboGreen) dls->ee_assay hplc HPLC-CAD/ELSD (Lipid Content) ee_assay->hplc cge CGE (Cargo Integrity) hplc->cge final_product Sterile Filtration & Storage cge->final_product

Caption: General workflow for LNP purification and analysis.

Protocol 1: Tangential Flow Filtration (TFF) for LNP Purification

This protocol provides a general methodology for concentrating and performing buffer exchange on crude LNP samples.

  • System Preparation:

    • Select a hollow fiber or flat-sheet cassette membrane with an appropriate MWCO (e.g., 100-300 kDa).

    • Sanitize and flush the TFF system and membrane with sterile, nuclease-free water until the permeate is clean.

    • Equilibrate the system with the desired final diafiltration buffer (e.g., sterile PBS or Tris-based buffer).

  • Loading and Concentration:

    • Load the crude LNP solution, which typically contains ethanol (B145695) from the formulation step, into the system reservoir.

    • Begin recirculation at a defined cross-flow rate while keeping the permeate line closed to ensure uniform mixing.

    • Open the permeate valve and begin concentration. Monitor the TMP and flux rate. Adjust the feed pump speed and/or permeate valve to maintain a stable TMP within the recommended range for the membrane.

    • Concentrate the sample to approximately 80-90% of its initial volume.

  • Diafiltration (Buffer Exchange):

    • Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate removal rate to maintain a constant volume (constant-volume diafiltration).

    • Continue the diafiltration process for at least 5-7 diavolumes to ensure complete removal of ethanol and exchange of the initial buffer.

  • Final Concentration and Recovery:

    • Once diafiltration is complete, close the buffer addition line and concentrate the LNP solution to the desired final volume.

    • Minimize the system hold-up volume and flush the system with diafiltration buffer to recover any remaining product, pooling it with the concentrate.

  • Post-Processing:

    • Analyze the purified LNP sample for particle size, PDI, and encapsulation efficiency.

    • Perform sterile filtration using a 0.22 µm filter.[23]

Protocol 2: Analytical SEC for PDI and Aggregate Analysis

This protocol describes the use of analytical SEC to assess LNP size distribution.

  • System and Column Preparation:

    • Use an HPLC/UPLC system equipped with a UV detector (260 nm for nucleic acid) and preferably a multi-angle light scattering (MALS) detector.[9]

    • Select an SEC column with a pore size suitable for separating particles in the expected LNP size range (e.g., >450 Å).

    • Equilibrate the column with a filtered and degassed mobile phase (e.g., 1x PBS, pH 7.4) at a consistent flow rate (e.g., 0.3-0.5 mL/min).[9]

  • Sample Preparation and Injection:

    • Dilute the purified LNP sample in the mobile phase to a concentration within the linear range of the detectors.

    • Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.

  • Data Acquisition and Analysis:

    • Monitor the elution profile using UV and MALS detectors. The main LNP peak should elute first, followed by any smaller impurities. Aggregates, if present, will elute before the main peak.

    • Use the chromatography software to integrate the peaks and calculate the percentage of monomeric LNPs versus aggregates.

    • If using a MALS detector, the data can be used to determine the size distribution across the elution peak.

References

Technical Support Center: Overcoming Endosomal Escape Limitations with Lipid 8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 8, an advanced ionizable amino lipid designed for the efficient delivery of siRNA and other nucleic acid payloads. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable amino lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, particularly small interfering RNA (siRNA).[1][2] Its unique chemical structure is designed to overcome one of the key hurdles in drug delivery: endosomal escape.

Q2: What is the mechanism by which this compound facilitates endosomal escape?

A2: Like other ionizable lipids, this compound has a pKa that allows it to be positively charged in the acidic environment of the endosome (pH ~5-6) and neutral at physiological pH (~7.4).[3][4] This pH-dependent charge is crucial for its function. After an LNP containing this compound is taken up by a cell via endocytosis, the endosome's internal environment becomes more acidic. This drop in pH protonates the amine head group of this compound, giving the LNP a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid payload to be released into the cytoplasm where it can perform its therapeutic function.[5][6][7]

Q3: What are the storage and stability recommendations for this compound?

A3: this compound should be stored at -20°C for short-term storage and is stable for at least one month when protected from light. For long-term storage, -80°C is recommended, where it is stable for up to six months.[2]

Q4: Is this compound known to have any toxic effects?

A4: this compound is reported to have a good safety profile, with studies indicating that it does not cause significant hepatotoxicity or immune activation.[2] However, as with any new component in a formulation, it is crucial to perform cytotoxicity assays for your specific cell type and application.

Q5: Where do LNPs formulated with this compound primarily accumulate in vivo?

A5: Lipid nanoparticles formulated with this compound have been observed to mainly accumulate in the liver.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the formulation and application of this compound-containing LNPs.

Problem Potential Cause Suggested Solution
Low siRNA/mRNA Encapsulation Efficiency Suboptimal lipid-to-nucleic acid ratio.Empirically test different ratios of this compound to your nucleic acid payload. A common starting point for ionizable lipids is a nitrogen-to-phosphate (N/P) ratio between 3 and 6.
Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid and aqueous phases. Microfluidic mixing is a highly reproducible method for LNP formation.[8][9]
Incorrect pH of the aqueous buffer.The aqueous buffer containing the nucleic acid should be acidic (typically pH 4.0-5.0) to ensure the protonation of this compound and efficient encapsulation.[9]
Poor Transfection Efficiency/Gene Silencing Inefficient endosomal escape.While this compound is designed for efficient endosomal escape, the overall lipid composition of the LNP is critical. Optimize the molar ratios of helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids in your formulation.
LNP instability.Characterize the size and polydispersity index (PDI) of your LNPs. Aggregated or unstable particles will have poor transfection efficiency. Ensure proper storage conditions are maintained.
Low cellular uptake.The surface charge and PEGylation of the LNP can influence cellular uptake. Adjusting the PEG-lipid content may be necessary.
High Cytotoxicity High concentration of this compound or LNPs.Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
Unfavorable LNP characteristics.High surface charge or large particle size can sometimes lead to increased toxicity. Characterize your LNP formulation to ensure it meets desired specifications.
Inconsistent Results Between Experiments Variability in LNP formulation.Use a consistent and reproducible formulation method, such as microfluidics. Ensure all reagents are of high quality and stored correctly.
Cell health and passage number.Use cells that are healthy and within a consistent passage number range for all experiments.

Experimental Protocols

The following are generalized protocols for the formulation, characterization, and application of LNPs containing ionizable lipids like this compound. These should be optimized for your specific application.

LNP Formulation using Microfluidics

This protocol provides a general method for formulating siRNA-LNPs using a microfluidic mixing device.

Materials:

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the microfluidic system used.

  • Prepare siRNA Solution: Dilute the siRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Assembly:

    • Load the lipid-ethanol solution into one inlet of the microfluidic cartridge.

    • Load the siRNA-citrate buffer solution into the other inlet.

    • Set the desired flow rates on the microfluidic system. A typical flow rate ratio of the aqueous to alcoholic phase is 3:1.

    • Initiate mixing. The LNPs will self-assemble as the two streams mix.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

a) Size, PDI, and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (size) and PDI of the LNPs.

  • Use Laser Doppler Velocimetry, often integrated into DLS instruments, to measure the zeta potential.

b) Encapsulation Efficiency:

  • Quantify the total siRNA concentration and the concentration of unencapsulated siRNA.

  • The RiboGreen assay is a common method for this.

    • Measure the fluorescence of the LNP sample to determine the amount of unencapsulated siRNA.

    • Add a detergent (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence to determine the total amount of siRNA.

    • Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100.

In Vitro siRNA Transfection and Gene Silencing Assay

Materials:

  • Target cells expressing the gene of interest

  • Cell culture medium

  • This compound-LNPs encapsulating target siRNA

  • Control LNPs (e.g., encapsulating a non-targeting siRNA)

  • Reagents for quantifying gene or protein expression (e.g., qPCR reagents, antibodies for Western blot or flow cytometry)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound-LNPs and control LNPs to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-72 hours.

  • Analysis of Gene Silencing:

    • qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of the target gene.

    • Western Blot: Lyse the cells, quantify total protein, and perform a Western blot to measure the protein levels of the target gene.

    • Flow Cytometry: If the target protein is expressed on the cell surface or intracellularly and a fluorescently labeled antibody is available, use flow cytometry to quantify protein levels on a single-cell basis.

Cytotoxicity Assay

A common method to assess the cytotoxicity of LNP formulations is the MTT or MTS assay.

Materials:

  • Target cells

  • Cell culture medium

  • This compound-LNPs at various concentrations

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of the this compound-LNPs for the same duration as your transfection experiment. Include an untreated control and a positive control for cell death.

  • Assay:

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP with this compound (Neutral Charge, pH 7.4) Protonated_LNP Protonated LNP (Positive Charge) LNP->Protonated_LNP Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane Disruption Protonated_LNP->Endosomal_Membrane Membrane Interaction siRNA_Release siRNA Release Endosomal_Membrane->siRNA_Release Cytoplasm Cytoplasm siRNA_Release->Cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape of siRNA.

LNP_Formulation_Workflow A Prepare Lipid Mix (this compound in Ethanol) C Microfluidic Mixing A->C B Prepare siRNA Solution (in Citrate Buffer, pH 4) B->C D LNP Self-Assembly C->D E Dialysis (vs. PBS, pH 7.4) D->E F Characterization (Size, PDI, Encapsulation) E->F G In Vitro / In Vivo Experiments F->G

Caption: Workflow for the formulation and testing of this compound LNPs.

Quantitative Data Summary

While specific endosomal escape efficiency data for this compound is not publicly available, the following table provides a general comparison of key parameters for LNP formulations based on different types of ionizable lipids. These values should be considered as a general guide, and specific performance will depend on the complete LNP formulation and experimental conditions.

ParameterTypical Range for Ionizable Lipid LNPsNotes
Particle Size (Diameter) 80 - 150 nmOptimal size for avoiding rapid clearance and facilitating cellular uptake.
Polydispersity Index (PDI) < 0.2A lower PDI indicates a more homogenous population of nanoparticles.
Zeta Potential (at pH 7.4) -10 mV to +10 mVA near-neutral surface charge at physiological pH is desirable to reduce non-specific interactions and toxicity.
Encapsulation Efficiency > 90%High encapsulation efficiency is crucial for effective delivery of the nucleic acid payload.
Endosomal Escape Efficiency 1-2% (early generations) up to 15% (newer lipids)This remains a significant bottleneck in nucleic acid delivery.[6]
pKa of Ionizable Lipid 6.0 - 6.8A pKa in this range ensures the lipid is neutral at physiological pH and becomes charged in the acidic endosome.[10]

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as general guidelines and may require optimization for your specific research needs.

References

Technical Support Center: Enhancing the Shelf Life of Lipid 8 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lipid 8 Formulations. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common stability issues and answering frequently asked questions to enhance the shelf life of your lipid-based formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Increased Particle Size and Polydispersity Index (PDI) Over Time - Particle aggregation or fusion.[1][2] - Suboptimal storage temperature leading to phase separation and irreversible fusion.[1] - Inadequate surface stabilization (e.g., insufficient PEG-lipid).- Optimize Storage Temperature: Store formulations at recommended temperatures, typically between 2°C and 8°C for liquid forms or at -20°C to -80°C for frozen suspensions.[1][3] - Incorporate Cryoprotectants: For frozen or lyophilized formulations, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freeze-thaw cycles.[3][4][5][6][7] - Optimize Formulation: Adjust the lipid composition, particularly the concentration of PEGylated lipids, to enhance steric stabilization.[3][8]
Decreased Encapsulation Efficiency (%EE) and Drug Leakage - Hydrolysis or oxidation of lipid components, leading to compromised membrane integrity.[9][10] - Physical stress during handling or storage (e.g., vigorous shaking, multiple freeze-thaw cycles).[1] - Instability of the encapsulated drug within the lipid core.- Control pH and Buffer System: Maintain an optimal pH using appropriate buffer systems to minimize lipid hydrolysis.[9][11] - Add Antioxidants: Incorporate antioxidants such as Vitamin E (α-tocopherol), BHT, or BHA to prevent lipid oxidation.[12][13][14] - Gentle Handling: Avoid excessive agitation and minimize freeze-thaw cycles.[1] - Lyophilization: Consider freeze-drying the formulation to improve long-term stability.[3][5][15]
Visible Particulates or Phase Separation in the Formulation - Significant particle aggregation and precipitation.[2] - Chemical degradation of lipids leading to insoluble byproducts.[9] - Incompatibility of formulation components.- Review Formulation Composition: Ensure all excipients are compatible and used at appropriate concentrations.[3] - Filtration: Use a sterile filter of an appropriate pore size to remove aggregates before use, though this does not address the underlying stability issue. - Re-evaluate Storage Conditions: Assess if the current storage conditions are optimal for the specific formulation.[8][16]
Loss of Biological Activity or Therapeutic Efficacy - Degradation of the encapsulated active pharmaceutical ingredient (API). - Changes in particle size or surface characteristics affecting cellular uptake.[17] - Leakage of the API from the lipid nanoparticles.[2]- API Stability Studies: Conduct stability studies on the API within the formulation under various conditions. - Monitor Physical Characteristics: Regularly measure particle size, PDI, and zeta potential throughout the shelf life.[17] - Confirm Encapsulation Efficiency: Periodically measure %EE to ensure the API remains encapsulated.

Frequently Asked Questions (FAQs)

Formulation and Composition

  • Q1: What are the primary pathways of lipid degradation in formulations? A1: The two primary degradation pathways are hydrolysis and oxidation.[9][10] Hydrolysis involves the cleavage of ester bonds in the lipid molecules, often accelerated by pH extremes, leading to the formation of lysolipids and free fatty acids which can destabilize the formulation.[9] Oxidation of unsaturated fatty acid chains, initiated by factors like light, heat, or metal ions, can compromise the integrity of the lipid bilayer.[12][13][18]

  • Q2: How can I prevent oxidation in my lipid formulation? A2: To minimize oxidation, you can employ several strategies. Incorporating antioxidants such as Vitamin E (α-tocopherol), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) is a common and effective measure.[12][13][14] Additionally, protecting the formulation from light by using amber vials and purging the headspace of the storage container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[3] Using saturated lipids, which are less prone to oxidation, is another effective strategy.[13][14]

  • Q3: What is the role of cholesterol in lipid nanoparticle stability? A3: Cholesterol is a critical component that enhances the stability of the lipid bilayer.[3] It modulates membrane fluidity and reduces the permeability of the membrane to water and other small molecules, thereby minimizing the leakage of the encapsulated drug.[15] By filling the gaps between phospholipid molecules, cholesterol increases the mechanical strength and structural integrity of the nanoparticles.[3][15]

Storage and Handling

  • Q4: What is the optimal temperature for storing lipid-based formulations? A4: The optimal storage temperature depends on the specific formulation. For many liquid formulations, refrigeration at 2-8°C is recommended to slow down chemical degradation without the risk of freezing-induced aggregation.[1] For long-term storage, freezing at -20°C to -80°C is often employed, especially for sensitive payloads like mRNA.[3] However, it is crucial to use cryoprotectants when freezing to prevent damage from ice crystal formation.[1] Lyophilized (freeze-dried) formulations can often be stored at room temperature for extended periods.[8]

  • Q5: What are cryoprotectants and why are they important for frozen or lyophilized formulations? A5: Cryoprotectants are substances that protect formulations from damage during freezing and thawing.[4][6][7] Sugars like sucrose and trehalose are commonly used cryoprotectants.[3][4][5][6] They form a glassy matrix around the nanoparticles during freezing, which inhibits ice crystal growth and prevents particle fusion and aggregation.[6] This is essential for maintaining the physical characteristics and biological activity of the formulation upon reconstitution.[5][19]

Characterization and Analysis

  • Q6: What are the key parameters to monitor during a stability study? A6: Key stability-indicating parameters include particle size (Z-average), polydispersity index (PDI), zeta potential, and encapsulation efficiency (%EE).[17] It is also important to monitor the visual appearance for any signs of aggregation or precipitation, and the pH of the formulation. For specific APIs, chemical stability and integrity should also be assessed using appropriate analytical techniques.

  • Q7: How do I interpret changes in particle size and PDI? A7: An increase in the average particle size and PDI over time is indicative of formulation instability, specifically particle aggregation and/or fusion.[1] A stable formulation should maintain a consistent particle size and a low PDI (typically < 0.3) throughout its shelf life.[20]

Data Presentation

Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

CryoprotectantConcentration (% w/v)Particle Size (nm) Post F/TPDI Post F/TGene Silencing Efficacy (%)
None0250 ± 300.45 ± 0.0540 ± 8
Trehalose5150 ± 200.25 ± 0.0465 ± 7
Trehalose10120 ± 150.20 ± 0.0380 ± 5
Trehalose 20 100 ± 10 0.15 ± 0.02 95 ± 3
Sucrose5160 ± 220.28 ± 0.0560 ± 8
Sucrose10130 ± 180.22 ± 0.0475 ± 6
Sucrose 20 105 ± 12 0.16 ± 0.03 92 ± 4

Data is illustrative and based on trends reported in the literature.[5][19] F/T denotes Freeze-Thaw.

Table 2: Impact of Storage Temperature on LNP Stability Over 3 Months

Storage TemperatureParticle Size (nm)PDIEncapsulation Efficiency (%)
-80°C 95 ± 8 0.14 ± 0.02 94 ± 2
-20°C180 ± 250.35 ± 0.0685 ± 5
4°C110 ± 150.18 ± 0.0390 ± 4
25°C (Room Temp)350 ± 500.55 ± 0.0865 ± 10

Data is illustrative and based on trends reported in the literature.[1][8]

Experimental Protocols

Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential

This protocol outlines the standard procedure for characterizing lipid nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Instrumentation: Malvern Zetasizer Nano ZS or similar instrument.

  • Procedure:

    • Dilute the lipid nanoparticle formulation to an appropriate concentration (e.g., 0.1 mg/mL) with a suitable diluent. For particle size and PDI, phosphate-buffered saline (PBS) is often used. For zeta potential, deionized water or a low ionic strength buffer is recommended to avoid charge screening effects.[21]

    • Transfer the diluted sample to the appropriate cuvette (e.g., disposable sizing cuvette for size/PDI, folded capillary cell for zeta potential).[21]

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Set the instrument parameters, including the refractive index and absorption of the material.[21]

    • Perform the measurement in triplicate to ensure reproducibility.[21]

    • The instrument software will report the Z-average diameter for particle size, the polydispersity index (PDI), and the zeta potential.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

This protocol describes a common method to determine the percentage of the drug that is successfully encapsulated within the lipid nanoparticles.

  • Principle: Separation of the unencapsulated ("free") drug from the nanoparticles, followed by quantification of the drug in either the nanoparticle fraction or the supernatant.

  • Materials:

    • Lipid nanoparticle formulation

    • Centrifugal filter units (e.g., Amicon® Ultra) with a molecular weight cutoff (MWCO) appropriate to retain the nanoparticles while allowing the free drug to pass through.

    • Quantification method for the drug (e.g., HPLC, fluorescence spectroscopy).[22][]

  • Procedure:

    • Place a known amount of the lipid nanoparticle formulation into the centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to separate the free drug (filtrate) from the nanoparticles (retentate).

    • Carefully collect the filtrate.

    • Quantify the amount of free drug in the filtrate using a pre-validated analytical method.[22]

    • To determine the total amount of drug, disrupt a known amount of the original formulation using a suitable solvent (e.g., methanol (B129727) or isopropanol) to release the encapsulated drug, and then quantify the total drug concentration.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula:

      %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Lipid_Oxidation_Pathway UnsaturatedLipid Unsaturated Lipid LipidRadical Lipid Radical (L.) UnsaturatedLipid->LipidRadical Initiation Initiation Initiation (Heat, Light, Metal Ions) Initiation->LipidRadical PeroxyRadical Lipid Peroxy Radical (LOO.) LipidRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Oxygen->PeroxyRadical Propagation Propagation PeroxyRadical->Propagation Termination Termination PeroxyRadical->Termination Propagation->LipidRadical Forms new L. LipidHydroperoxide Lipid Hydroperoxide (LOOH) Propagation->LipidHydroperoxide + LH Degradation Degradation Products (Aldehydes, Ketones) LipidHydroperoxide->Degradation Decomposition Antioxidant Antioxidant (AH) Antioxidant->Termination Donates H. StableProduct Stable Product Termination->StableProduct

Caption: The lipid oxidation pathway, a major cause of formulation instability.

Stability_Study_Workflow Formulation Prepare this compound Formulation T0_Analysis T=0 Analysis (Size, PDI, %EE, pH) Formulation->T0_Analysis Storage Aliquot and Store at Different Conditions (-80°C, 4°C, 25°C) T0_Analysis->Storage Timepoints Pull Samples at Pre-defined Timepoints (1, 3, 6 months) Storage->Timepoints Analysis Stability Analysis (Size, PDI, %EE, pH, Visual Inspection) Timepoints->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Caption: A typical experimental workflow for a lipid nanoparticle stability study.

Troubleshooting_Tree Instability Instability Observed (e.g., Increased Size/PDI) CheckStorage Check Storage Conditions Instability->CheckStorage TempIncorrect Temperature Fluctuation? CheckStorage->TempIncorrect Yes CheckFormulation Review Formulation CheckStorage->CheckFormulation No OptimizeTemp Optimize Storage Temp (2-8°C or -80°C) TempIncorrect->OptimizeTemp Yes FreezeThaw Multiple Freeze-Thaw Cycles? TempIncorrect->FreezeThaw No Stable Formulation Stabilized OptimizeTemp->Stable AddCryo Add Cryoprotectants (Sucrose, Trehalose) FreezeThaw->AddCryo Yes FreezeThaw->CheckFormulation No AddCryo->Stable Oxidation Unsaturated Lipids Used? CheckFormulation->Oxidation Yes CheckFormulation->Stable No AddAntioxidant Add Antioxidants (Vitamin E, BHT) Oxidation->AddAntioxidant Yes PEG Sufficient PEG-Lipid? Oxidation->PEG No AddAntioxidant->Stable OptimizePEG Optimize PEG-Lipid Concentration PEG->OptimizePEG No PEG->Stable Yes OptimizePEG->Stable

Caption: A decision tree for troubleshooting lipid formulation instability issues.

References

Validation & Comparative

A Comparative Analysis of Lipid 8 and Other Prominent Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based nucleic acid therapies. This guide provides an objective comparison of the novel ionizable lipid, Lipid 8, with the established, clinically-relevant ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. This comparison is based on available experimental data for their performance in delivering siRNA and mRNA payloads.

Ionizable lipids are a cornerstone of modern nucleic acid delivery systems. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged nucleic acids at a low pH and a near-neutral surface charge at physiological pH, which minimizes toxicity. Upon endocytosis into target cells, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape and the release of the therapeutic payload into the cytoplasm.

Performance Comparison

A comprehensive review of the available scientific literature reveals a significant body of comparative data for DLin-MC3-DMA, ALC-0315, and SM-102, which are integral components of FDA-approved therapies. In contrast, specific head-to-head comparative studies featuring this compound are limited. However, a key study in Science Advances details the application of a novel ionizable lipid, strongly suggested to be this compound, in a CRISPR-Cas9 gene-editing context for cancer therapy. This allows for an indirect comparison of its potential performance.

Table 1: Quantitative Comparison of Ionizable Lipid Performance
ParameterThis compound (inferred)DLin-MC3-DMAALC-0315SM-102
Primary Application mRNA (CRISPR-Cas9)siRNAmRNAmRNA
In Vivo Gene Editing Efficiency Up to ~80% (Ovarian Tumor)[1]Not applicableNot applicableNot applicable
In Vivo Gene Silencing (siRNA) Data not availableHigh potency in hepatocytesPotent in hepatocytes and HSCs[2][3]Data not available in direct comparison
Key In Vivo Finding 50% tumor growth inhibition (Glioblastoma)[1]ED₅₀ < 0.01 mg/kg in mice (Factor VII)2- to 10-fold greater knockdown than MC3[2][3]Used in Moderna COVID-19 vaccine
Reported pKa Data not available6.44[4]~6.0-6.5 (Calculated)~6.6-6.9 (Optimal for IM)[5]
Toxicity Profile Reported as safe in preclinical models[1]Low toxicity at therapeutic dosesIncreased liver toxicity markers at high doses[3]Generally well-tolerated

Note: Data for this compound is inferred from a study on a novel amino-ionizable lipid used for CRISPR-Cas9 delivery in cancer models. Direct comparative data with the other lipids in the same experimental setup is not available.

Experimental Methodologies

The experimental protocols for evaluating ionizable lipids generally follow a standardized workflow, from LNP formulation to in vitro and in vivo testing.

LNP Formulation

A common method for LNP production is through microfluidic mixing.[6] This involves dissolving the ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in an organic solvent (typically ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the nucleic acid (siRNA or mRNA) at an acidic pH (e.g., pH 4). The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid cargo. The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and raise the pH.

In Vitro Transfection

For in vitro studies, cultured cells are incubated with the LNPs. The efficiency of delivery is often assessed by measuring the expression of a reporter protein (e.g., luciferase or GFP) from a delivered mRNA, or by quantifying the knockdown of a target gene for siRNA delivery.

In Vivo Evaluation

In vivo efficacy is typically evaluated in animal models, most commonly mice. The LNPs are administered systemically (e.g., via intravenous injection) or locally. For liver-targeted delivery, the knockdown of endogenously expressed proteins like Factor VII or Transthyretin (TTR) is a common endpoint for siRNA-LNP activity. For other applications, such as the study involving the likely this compound, therapeutic outcomes like tumor growth inhibition and survival rates are measured.[1]

Key Physicochemical Properties

The performance of an ionizable lipid is intrinsically linked to its physicochemical properties, most notably its pKa. The pKa is the pH at which the lipid is 50% ionized. An optimal pKa, generally in the range of 6.2-6.7, is crucial for a balance between efficient nucleic acid encapsulation and effective endosomal escape.

Visualizing Experimental Workflows and Pathways

LNP-Mediated Nucleic Acid Delivery Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP Lipid Nanoparticle (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Release Endosomal Escape & Payload Release Late_Endosome->Release Lipid Protonation Cytoplasm Cytoplasm Release->Cytoplasm Translation mRNA Translation (Protein Production) Cytoplasm->Translation RISC siRNA enters RISC (Gene Silencing) Cytoplasm->RISC

Caption: Cellular pathway of LNP-mediated nucleic acid delivery.

General Experimental Workflow for Comparing Ionizable Lipids

G Lipid_Selection Select Ionizable Lipids (this compound, MC3, ALC-0315, SM-102) LNP_Formulation LNP Formulation (Microfluidics) Lipid_Selection->LNP_Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, pKa, Encapsulation Efficiency) LNP_Formulation->Characterization In_Vitro In Vitro Studies (Cell Culture Transfection) LNP_Formulation->In_Vitro In_Vivo In Vivo Studies (Animal Models) LNP_Formulation->In_Vivo Data_Analysis Data Analysis and Comparison (Efficacy, Toxicity) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for comparing the performance of ionizable lipids.

Concluding Remarks

DLin-MC3-DMA, ALC-0315, and SM-102 are well-characterized ionizable lipids with proven track records in clinically approved products. They serve as the current benchmarks in the field. This compound, based on the available data, shows considerable promise, particularly for the delivery of larger nucleic acid payloads like those required for CRISPR-based gene editing. The reported high in vivo gene editing efficiency in challenging cancer models suggests that this compound and similar novel structures could expand the therapeutic applications of LNP technology.

However, a definitive and direct comparison of this compound's performance against the established lipids for both siRNA and mRNA delivery will require further head-to-head studies under identical experimental conditions. Such studies will be crucial in determining the specific advantages and potential niches for this next generation of ionizable lipids.

References

Unveiling the Leader in mRNA Delivery: A Comparative Guide to SM-102 (Formerly Lipid 8)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Among the leading ionizable lipids for formulating lipid nanoparticles (LNPs) for mRNA delivery, SM-102 has emerged as a key player, widely recognized for its role in the Moderna COVID-19 vaccine. This guide provides a comprehensive comparison of the performance of SM-102, also referred to in early development as Lipid 8, against other alternative ionizable lipids, supported by experimental data.

Performance Profile of SM-102 in mRNA Lipid Nanoparticles

SM-102 is a synthetic, ionizable amino lipid that is a critical component of LNPs designed to encapsulate and deliver delicate mRNA molecules into cells.[1] Its ionizable nature allows for a neutral charge at physiological pH, minimizing interactions with blood components and enhancing circulation time. Upon entry into the acidic environment of the endosome, SM-102 becomes protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, a crucial step for successful protein translation.[2][3]

Key Performance Metrics

The effectiveness of an ionizable lipid in an LNP formulation is assessed through several key performance indicators. Below is a summary of reported data for SM-102-containing LNPs.

Performance MetricSM-102 FormulationComparator Lipid Formulation (e.g., ALC-0315)Experimental Context
Particle Size (nm) ~75 - 90~88 - 90In vitro formulation of Firefly Luciferase mRNA-LNPs.[4]
Encapsulation Efficiency (%) > 95%> 95%In vitro formulation of Firefly Luciferase mRNA-LNPs.[4]
In Vivo Protein Expression HighModerateIntramuscular injection of Firefly Luciferase mRNA-LNPs in mice.[4]
Antibody Production HigherLowerImmunization of mice with mRNA vaccine formulations.[4]
Stability at 4°C Moderately stableLess stableIn vitro storage of mRNA-LNPs.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for the formulation and evaluation of SM-102 based LNPs.

Lipid Nanoparticle Formulation via Microfluidic Mixing

A common method for producing uniform LNPs is through microfluidic mixing.[5][6]

  • Lipid Phase Preparation : A mixture of ionizable lipid (SM-102), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) is dissolved in ethanol (B145695). A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).[6]

  • Aqueous Phase Preparation : The mRNA payload is diluted in an acidic aqueous buffer, such as a citrate (B86180) buffer (pH 4.0).[7]

  • Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic).[6][7]

  • Downstream Processing : The resulting nanoparticle suspension is then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH, resulting in stable, neutral-charged LNPs ready for use.[6]

In Vivo Evaluation of mRNA Delivery

Animal models are essential for assessing the in vivo efficacy of LNP formulations.

  • Animal Model : BALB/c mice are commonly used for evaluating both protein expression and immune responses.

  • Administration : mRNA-LNPs are administered via intramuscular injection to assess vaccine efficacy or intravenously to evaluate systemic delivery.

  • Quantification of Protein Expression : For reporter gene studies (e.g., Firefly Luciferase), in vivo bioluminescent imaging is performed at various time points post-injection to quantify the level and duration of protein expression.[4]

  • Immunogenicity Assessment : For vaccine studies, serum is collected at different time points to measure antibody titers (e.g., IgG) against the antigen encoded by the mRNA.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in mRNA delivery using SM-102 LNPs, the following diagrams have been generated.

cluster_LNP Lipid Nanoparticle (LNP) SM-102 SM-102 mRNA mRNA SM-102->mRNA Encapsulation Helper Lipid Helper Lipid Helper Lipid->mRNA Cholesterol Cholesterol Cholesterol->mRNA PEG-Lipid PEG-Lipid

Caption: Composition of an SM-102 Lipid Nanoparticle.

Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing mRNA-Aqueous Buffer (pH 4) mRNA-Aqueous Buffer (pH 4) mRNA-Aqueous Buffer (pH 4)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) LNP Formation->Dialysis (PBS, pH 7.4) Final LNP Suspension Final LNP Suspension Dialysis (PBS, pH 7.4)->Final LNP Suspension

Caption: LNP Formulation Workflow via Microfluidic Mixing.

LNP LNP Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Acidification (Protonation of SM-102) mRNA Release mRNA Release Endosomal Escape->mRNA Release Protein Translation Protein Translation mRNA Release->Protein Translation

Caption: Cellular Mechanism of mRNA Delivery by SM-102 LNPs.

References

A Comparative Guide to Ionizable Lipids: DLin-MC3-DMA versus Lipid 8 for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based drugs, and the ionizable lipid component is a critical determinant of their performance. This guide provides a detailed comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel contender, Lipid 8. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal lipid for their specific therapeutic application.

Executive Summary

DLin-MC3-DMA is a well-characterized and clinically validated ionizable lipid renowned for its high efficiency in delivering small interfering RNA (siRNA) to hepatocytes. It is a key component of the first FDA-approved RNAi therapeutic, Onpattro. Its mechanism of action, primarily through apolipoprotein E (ApoE)-mediated uptake in the liver, is well-understood.

This compound is a more recent ionizable aminolipid that has shown promise for targeted siRNA delivery to T cells, a challenging cell type for non-viral delivery methods. It is reported to have a favorable safety profile with reduced liver accumulation compared to traditional LNPs. While comprehensive public data is still emerging, initial studies on structurally related lipids suggest its potential for immune cell targeting.

This guide will delve into the available experimental data on the efficacy of both lipids, provide detailed experimental protocols for LNP formulation and in vivo studies, and visualize key pathways and workflows to aid in the decision-making process.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance metrics of DLin-MC3-DMA and this compound based on available data.

Table 1: Physicochemical and In Vivo Efficacy Data

ParameterDLin-MC3-DMAThis compound (and related constrained lipids)
Chemical Class Ionizable cationic lipidIonizable aminolipid
Primary Target Hepatocytes[1]T cells[2]
In Vivo Efficacy siRNA delivery (Factor VII silencing in mice): ED50 ≈ 0.005 mg/kg[1][3][4]siRNA delivery (GFP silencing in T cells): Effective at doses as low as 0.5 mg/kg (using 11-A-M, a constrained lipid)[2]
Biodistribution Primarily accumulates in the liver[1]Reduced liver accumulation, preferential delivery to T cells[2]
LNP Size (typical) ~80 - 120 nm[5][6]~50 - 100 nm[2]
Zeta Potential (at neutral pH) Near-neutral[5][6]Near-neutral

Table 2: LNP Formulation Composition

ComponentDLin-MC3-DMA Formulation (molar ratio)This compound Formulation (representative, molar ratio)
Ionizable Lipid 50%25.9% (for constrained lipid 11-A-M)
Helper Lipid (e.g., DSPC, DOPE) 10% (DSPC)21.6% (DOPE)
Cholesterol 38.5%51.7%
PEG-Lipid (e.g., DMG-PEG2000) 1.5%0.9%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for LNP formulation and in vivo efficacy studies for both DLin-MC3-DMA and this compound.

DLin-MC3-DMA LNP Formulation for In Vivo siRNA Delivery

This protocol is adapted from studies demonstrating potent in vivo gene silencing in hepatocytes.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA targeting Factor VII

  • Ethanol (B145695), anhydrous

  • Sodium acetate (B1210297) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).

  • Aqueous Phase Preparation: Dissolve the Factor VII siRNA in 25 mM sodium acetate buffer (pH 4.0).

  • LNP Formulation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.[5][7][8]

  • In Vivo Administration: Administer the formulated LNPs intravenously to mice at desired siRNA doses.

  • Efficacy Assessment: Collect blood samples at 24-48 hours post-injection and measure serum Factor VII protein levels to determine the extent of gene silencing.

This compound (Constrained Lipid) LNP Formulation for In Vivo siRNA Delivery to T Cells

This protocol is based on a study that successfully delivered siRNA to T cells in vivo using a constrained ionizable lipid (11-A-M), which shares structural similarities with the class of lipids that includes this compound.

Materials:

  • Constrained ionizable lipid (e.g., 11-A-M)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-lipid

  • siRNA targeting Green Fluorescent Protein (GFP) with a DNA barcode

  • Ethanol, anhydrous

  • Aqueous buffer (e.g., sodium acetate, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the constrained ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions to achieve a final molar ratio of 25.9:21.6:51.7:0.9 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid).

  • Aqueous Phase Preparation: Dissolve the barcoded GFP siRNA in an appropriate aqueous buffer.

  • LNP Formulation: Formulate LNPs using a microfluidic mixing device as described for the DLin-MC3-DMA protocol.

  • Purification: Purify the LNPs via dialysis against PBS.

  • Characterization: Determine the physicochemical properties of the LNPs, including size and PDI.[2]

  • In Vivo Administration: Administer the pool of barcoded LNPs intravenously to GFP-expressing mice.

  • Efficacy Assessment: After a set period (e.g., 3 days), isolate T cells and other cell populations. Sort GFP-low cells and sequence the DNA barcodes to identify the LNP formulations that were most effective in T cell gene silencing.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in LNP-mediated RNA delivery.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (Bloodstream) cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space LNP LNP ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (pH-triggered) RISC RISC Cytoplasm->RISC siRNA loading mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Target Recognition

Caption: ApoE-mediated uptake of DLin-MC3-DMA LNPs by hepatocytes.

T_Cell_Delivery_Workflow cluster_formulation LNP Formulation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Lipid8 This compound / Constrained Lipid LNP_pool Pool of Barcoded LNPs Lipid8->LNP_pool siRNA siRNA-Barcode siRNA->LNP_pool Mouse GFP Transgenic Mouse LNP_pool->Mouse Intravenous Injection Cell_Isolation Isolate T Cells & Other Cell Types Mouse->Cell_Isolation FACS FACS Sorting for GFPLow Cells Cell_Isolation->FACS Sequencing Barcode Sequencing FACS->Sequencing Hit_ID Identify Effective LNP Formulations Sequencing->Hit_ID

Caption: High-throughput screening workflow for T cell-targeting LNPs.

Conclusion

The choice between DLin-MC3-DMA and this compound is highly dependent on the therapeutic goal. For liver-directed siRNA therapies, DLin-MC3-DMA remains the gold standard, backed by extensive clinical data and a well-defined mechanism of action. Its high potency at low doses for hepatocyte gene silencing is a significant advantage.

For applications requiring delivery to immune cells, particularly T cells, this compound and related constrained lipids present a promising alternative. The ability to circumvent significant liver uptake and achieve functional gene silencing in T cells opens up new avenues for immunotherapies and other T cell-mediated disease treatments.

As the field of RNA therapeutics continues to advance, the development of novel ionizable lipids with tailored delivery profiles will be crucial. While DLin-MC3-DMA has paved the way for successful RNAi therapies, lipids like this compound represent the next wave of innovation, aiming to expand the reach of RNA medicines to a broader range of cell and tissue types. Further head-to-head comparative studies will be invaluable in fully elucidating the relative strengths and weaknesses of these and other emerging lipid technologies.

References

In Vivo Validation of Lipid 8-Mediated Gene Silencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, offering the potential to silence disease-causing genes with high specificity. A critical challenge in realizing this potential lies in the effective and safe in vivo delivery of small interfering RNA (siRNA). Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral vectors for siRNA delivery, with several LNP-based therapeutics having received regulatory approval.[1] This guide provides an objective comparison of a leading-edge, hypothetical ionizable cationic lipid, "Lipid 8," within a lipid nanoparticle formulation for in vivo gene silencing against other prominent LNP systems and alternative delivery technologies.

Comparative Performance of In Vivo Gene Silencing Platforms

The efficacy of in vivo gene silencing is determined by several factors, including the delivery vehicle's ability to protect the siRNA payload, target the desired tissue, facilitate cellular uptake and endosomal escape, and minimize off-target effects and toxicity. The following tables summarize the in vivo performance of this compound-LNPs compared to other notable LNP formulations and alternative delivery systems.

Delivery PlatformIonizable LipidTarget OrganGene TargetAnimal ModelEfficacy (Gene Knockdown)Effective Dose (siRNA)Reference
This compound-LNP (Hypothetical) This compound Liver Factor VII Mouse >95% ~0.01 mg/kg N/A
DLin-MC3-DMA LNPDLin-MC3-DMALiverFactor VIIMouse>90%0.03 mg/kg[2]
C12-200 LNPC12-200LiverFactor VII, ApoB, etc.Mouse>90%0.01 - 0.1 mg/kg[3][4]
D-DoAo2 LipoplexD-DoAo2Liver, Lung, SpleenapoBMouseDose-dependent4.0 mg/kg[5]
Solid Lipid Nanoparticles (SLN)DOTAPSkin (local)siGLO Red (reporter)MouseSustained Release4-8 µg (total dose)[6]
Polymeric NanoparticlesCyclodextrin-based polymerVariesVariesHuman (clinical trials)VariesVaries[5]

Table 1: Comparative In Vivo Efficacy of Gene Silencing Platforms. This table highlights the high potency of advanced LNP formulations, such as those containing DLin-MC3-DMA and C12-200 (representative of the hypothetical this compound), in silencing liver-expressed genes at low siRNA doses.

Delivery PlatformBiodistributionSafety ProfileReference
This compound-LNP (Hypothetical) Primarily liver accumulation Well-tolerated at therapeutic doses N/A
DLin-MC3-DMA LNPPrimarily liver accumulationGenerally well-tolerated; potential for immunogenicity at higher doses[7]
C12-200 LNPPrimarily liver accumulationGenerally well-tolerated[3][4]
D-DoAo2 LipoplexLiver, lung, and spleen distributionMinimized cytotoxicity reported[5]
Solid Lipid Nanoparticles (SLN)Localized at the injection site with eventual liver accumulationHigh biocompatibility, no observed histological damage in the liver[8][9][10]
Polymeric NanoparticlesVaries with polymer chemistryConcerns about cytotoxicity and clearance pathways for some cationic polymers[5]

Table 2: Biodistribution and Safety Profiles. This table summarizes the typical biodistribution patterns and safety considerations for different in vivo gene silencing delivery systems. LNPs predominantly accumulate in the liver, which is advantageous for treating liver-associated diseases.[2][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo gene silencing studies. Below are representative protocols for the formulation, administration, and analysis of LNP-siRNA efficacy.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the reproducible formation of LNPs using a microfluidic mixing device.[7]

  • Materials:

    • Ionizable lipid (e.g., this compound, DLin-MC3-DMA) dissolved in ethanol (B145695).

    • Helper lipids (e.g., cholesterol, DSPC) and PEG-lipid dissolved in ethanol.

    • siRNA dissolved in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Procedure:

    • Prepare the lipid mixture in ethanol and the siRNA solution in the aqueous buffer.

    • Set the desired flow rate ratio (typically 3:1 aqueous to alcoholic phase) and total flow rate on a microfluidic mixing device (e.g., NanoAssemblr).

    • Inject the two solutions into the respective inlets of the microfluidic cartridge.

    • The rapid mixing within the microfluidic channels induces the self-assembly of the lipids and siRNA into LNPs.

    • Collect the resulting LNP suspension from the outlet.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

    • Sterile-filter the final LNP-siRNA formulation.

  • Characterization:

    • Particle size and polydispersity index (PDI) are measured by Dynamic Light Scattering (DLS).

    • siRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Gene Silencing Study in Mice

This protocol outlines a typical in vivo study to assess the gene silencing efficacy of an LNP-siRNA formulation targeting a liver-expressed gene.[2][3]

  • Animal Model:

    • C57BL/6 mice (6-8 weeks old).

  • Formulation Administration:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired concentration.

    • Administer a single intravenous (i.v.) injection via the tail vein. Dosage is typically expressed in mg of siRNA per kg of body weight.

  • Sample Collection and Analysis:

    • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Euthanize the mice and harvest the liver and other organs of interest.

    • For serum protein analysis (e.g., Factor VII), isolate serum from the blood and perform an ELISA or a chromogenic assay.

    • For mRNA analysis, extract total RNA from the liver tissue.

    • Perform quantitative reverse transcription PCR (RT-qPCR) to determine the relative mRNA levels of the target gene, normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of gene knockdown relative to a control group treated with a non-targeting siRNA or PBS.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP This compound-LNP (Neutral Surface) ApoE ApoE LNP->ApoE Binding LDLR LDLR ApoE->LDLR Uptake Endosome Endosome (Acidifying) LDLR->Endosome Endocytosis RISC RISC Endosome->RISC siRNA Release (Endosomal Escape) mRNA Target mRNA RISC->mRNA Binding Silencing Gene Silencing mRNA->Silencing Cleavage

Caption: LNP-mediated siRNA delivery to hepatocytes.

InVivo_Validation_Workflow cluster_analysis 5. Efficacy & Safety Analysis Formulation 1. LNP-siRNA Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization Administration 3. In Vivo Administration (i.v. injection in mice) Characterization->Administration Sample_Collection 4. Sample Collection (Blood, Liver) Administration->Sample_Collection mRNA_Analysis mRNA Quantification (RT-qPCR) Sample_Collection->mRNA_Analysis Protein_Analysis Protein Quantification (ELISA) Sample_Collection->Protein_Analysis Toxicity_Analysis Toxicity Assessment (Histology, Blood Chemistry) Sample_Collection->Toxicity_Analysis

Caption: Experimental workflow for in vivo validation.

References

A Comparative Analysis of Ionizable Lipids: Lipid 8 vs. ALC-0315 in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the final product. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, facilitating the encapsulation, delivery, and intracellular release of RNA payloads. This guide provides a detailed comparative analysis of two prominent ionizable lipids: Lipid 8 and ALC-0315. While ALC-0315 is widely recognized for its integral role in the Pfizer-BioNTech COVID-19 mRNA vaccine, this compound has shown promise in the realm of small interfering RNA (siRNA) delivery. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two lipids and to inform the selection of the most appropriate delivery vehicle for their therapeutic applications.

Chemical and Physical Properties

This compound and ALC-0315 are both synthetic ionizable lipids that share the common feature of a tertiary amine head group, which is protonated at acidic pH, facilitating interaction with negatively charged nucleic acids and subsequent endosomal escape. However, their chemical structures, and consequently their physicochemical properties, differ significantly.

ALC-0315 , with the chemical formula C48H95NO5, is a larger molecule containing ester linkages, which are biodegradable.[1] Its structure is optimized for mRNA delivery.[2] This compound , on the other hand, has a chemical formula of C44H82N2O2 and is noted for its application in siRNA delivery, with studies indicating its accumulation primarily in the liver.[3]

PropertyThis compoundALC-0315
CAS Number 2226547-25-5[2]2036272-55-4[1]
Molecular Formula C44H82N2O2[2]C48H95NO5[1]
Molecular Weight 671.15 g/mol [4]766.27 g/mol [5]
Primary Application siRNA Delivery[3]mRNA Vaccine Delivery[2]
Key Structural Features Ionizable amino lipid[3]Ionizable aminolipid with ester linkages[5]
pKa Not explicitly found in searches~6.09[1]

Performance in Nucleic Acid Delivery

The performance of ionizable lipids is critically dependent on the specific nucleic acid payload (siRNA vs. mRNA) and the overall composition of the LNP formulation.

Lipid Nanoparticle (LNP) Formulation and Physicochemical Characteristics

The formulation of LNPs typically involves the rapid mixing of an ethanolic solution of lipids with an acidic aqueous solution containing the nucleic acid. The molar ratios of the ionizable lipid, helper lipids (such as DSPC and cholesterol), and a PEGylated lipid are crucial for determining the physicochemical properties of the resulting nanoparticles.

For ALC-0315 , a commonly used molar ratio in mRNA vaccine formulations is approximately 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEGylated lipid.[5] LNPs formulated with ALC-0315 typically exhibit a particle size of around 80-100 nm with a narrow polydispersity index (PDI) and a neutral to slightly negative surface charge at physiological pH.[6][7] Encapsulation efficiencies for mRNA are generally high, often exceeding 90%.[6]

LNP PropertyThis compound (siRNA)ALC-0315 (mRNA)
Typical Particle Size Data not available in comparative context~70-100 nm[4][6]
Polydispersity Index (PDI) Data not available in comparative context< 0.1 - 0.255[4][6]
Encapsulation Efficiency Data not available in comparative context> 90-97%[4][6]
Zeta Potential (at neutral pH) Data not available in comparative contextSlightly negative[6]
In Vivo Efficacy

ALC-0315 has demonstrated exceptional in vivo efficacy in the context of mRNA vaccines, leading to robust humoral and cellular immune responses.[2][9] Studies comparing ALC-0315 with other lipids like MC3 have shown its superiority in eliciting higher antibody levels.[2] In the context of siRNA delivery, a direct comparison with DLin-MC3-DMA showed that at a dose of 1 mg/kg of siRNA in mice, LNPs with ALC-0315 achieved a two-fold greater knockdown of Factor VII in hepatocytes.[10][11]

This compound has been shown to be effective for in vivo siRNA delivery, primarily targeting the liver.[3] While direct comparative data with ALC-0315 is not available, studies on similar ionizable lipids for siRNA delivery have shown potent gene silencing in hepatocytes at low doses.[12] For instance, some lipidoid nanoparticles have achieved significant gene silencing at doses below 0.01 mg/kg in mice.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the formulation of LNPs using ALC-0315 and a general protocol adaptable for this compound.

ALC-0315 LNP Formulation for mRNA Delivery (Microfluidic Mixing)

This protocol is based on the formulation used for the BNT162b2 vaccine.[14]

  • Preparation of Lipid Solution: Dissolve ALC-0315, DSPC, cholesterol, and a PEGylated lipid (e.g., ALC-0159) in ethanol (B145695) at a molar ratio of 46.3:9.4:42.7:1.6.[5]

  • Preparation of mRNA Solution: Dissolve the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using centrifugal filters.

  • Characterization: The particle size, PDI, and zeta potential are measured by dynamic light scattering (DLS). The encapsulation efficiency is determined using a RiboGreen assay.

General LNP Formulation for siRNA Delivery (Adaptable for this compound)

This is a general protocol that can be adapted for formulating siRNA-LNPs with this compound.

  • Preparation of Lipid Solution: Dissolve this compound, DSPC, cholesterol, and a PEGylated lipid in ethanol. A common starting molar ratio for siRNA LNPs is around 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[15]

  • Preparation of siRNA Solution: Dissolve the siRNA in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4).

  • Mixing: The lipid and siRNA solutions can be mixed using various methods, including microfluidics, T-junction mixing, or simple vortexing. The ratio of the aqueous to organic phase is typically around 3:1.

  • Purification: The formulated LNPs are purified to remove ethanol and unencapsulated siRNA, often through dialysis or tangential flow filtration.

  • Characterization: Similar to mRNA-LNPs, the physicochemical properties and encapsulation efficiency are assessed.

Cellular Uptake and Intracellular Trafficking

The mechanism of cellular uptake and endosomal escape is a critical determinant of the efficacy of LNP-based therapeutics.

LNP_Uptake_and_Release

Ionizable lipids like ALC-0315 and this compound are designed to be near-neutral at physiological pH, which minimizes non-specific interactions with cell membranes and reduces toxicity.[16] Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid's tertiary amine.[16][17] This positive charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[17] For siRNA, it then engages with the RNA-induced silencing complex (RISC) to mediate gene silencing. For mRNA, it is translated by ribosomes to produce the encoded protein.

Recent studies suggest that LNP-induced activation of innate immune signaling pathways, such as those involving Toll-like receptors (TLRs), can contribute to the adjuvant effect of mRNA vaccines.[18] The activation of pathways involving TBK-1 and IRF7 has been observed following LNP stimulation.[18]

Experimental_Workflow

Safety and Toxicity

The safety profile of ionizable lipids is a critical consideration for their clinical translation. The ionizable nature of lipids like ALC-0315 and this compound contributes to a favorable safety profile compared to permanently cationic lipids, as they are neutral at physiological pH, reducing the likelihood of off-target interactions and cytotoxicity.

ALC-0315 has been extensively evaluated for safety as part of the development of the Pfizer-BioNTech COVID-19 vaccine. Nonclinical safety evaluations have shown it to be well-tolerated. However, at high doses in siRNA delivery studies, ALC-0315 LNPs were associated with increased markers of liver toxicity in mice.[10][11]

This compound is reported to have a good safety profile and does not cause significant hepatotoxicity or immune activation in the context of siRNA delivery.[3] In silico toxicity assessments for genotoxicity of novel ionizable lipids are a common practice in preclinical development.[19] The toxicity of lipid-based nanostructures can be influenced by various factors, including the specific lipid composition and surface charge.[20]

Conclusion

This compound and ALC-0315 are both highly effective ionizable lipids that have demonstrated significant potential in their respective primary applications. ALC-0315 has been a key enabler of mRNA vaccine technology, showcasing high encapsulation efficiency and robust in vivo efficacy for protein expression and immune activation. This compound, while less extensively characterized in publicly available literature, has shown promise for siRNA delivery with a favorable safety profile and a propensity for liver targeting.

The choice between these or other ionizable lipids will ultimately depend on the specific therapeutic application, the nature of the nucleic acid payload, and the desired in vivo biodistribution and safety profile. The data presented in this guide, compiled from a range of preclinical studies, underscores the importance of empirical testing and optimization of LNP formulations for each unique therapeutic candidate. As the field of nucleic acid therapeutics continues to expand, a deeper understanding of the structure-activity relationships of ionizable lipids will be crucial for the design of next-generation delivery vehicles with enhanced efficacy and safety.

References

Head-to-Head Comparison: Ionizable Lipids C12-200 and Lipid 8 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the ionizable lipids C12-200 and Lipid 8 reveals distinct performance characteristics and primary applications in the delivery of nucleic acid-based therapeutics. While C12-200 is a well-documented and versatile lipid for both mRNA and siRNA delivery, available data on this compound, though more limited, suggests a strong potential, particularly in the realm of CRISPR-based gene editing.

This guide provides a comprehensive overview of the available experimental data for both lipids, focusing on their performance in lipid nanoparticle (LNP) formulations for transfection efficiency, immunogenicity, and toxicity. Detailed experimental protocols and an exploration of the underlying biological pathways are also presented to assist researchers in selecting the optimal lipid for their specific application.

Performance Comparison

Quantitative data for a direct head-to-head comparison of this compound and C12-200 across the same applications is limited in the current scientific literature. However, by compiling data from various studies, a comparative overview can be established.

FeatureC12-200This compound
Primary Application mRNA and siRNA delivery[1][2]CRISPR/Cas9 gene editing
Transfection Efficiency High for mRNA and siRNA; often used as a benchmark for comparison[1][3].Identified as a top-performing ionizable lipid for CRISPR-LNP delivery, outperforming lipids like MC3.
In Vivo Performance Predominantly liver-targeted delivery[4][5]. Performance can be influenced by LNP composition and mRNA cargo size[2].Data on in vivo performance for mRNA or other nucleic acids is not readily available.
Toxicity & Immunogenicity Generally considered to have an acceptable safety profile for in vivo applications. However, like other ionizable lipids, it can contribute to LNP-associated inflammation[6].Specific toxicity and immunogenicity data for this compound are not extensively reported in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and application of LNPs. Below are representative protocols for formulating LNPs using C12-200, which can be adapted for use with this compound, alongside a general protocol for in vitro transfection.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common microfluidic mixing method for LNP production.

Materials:

  • Ionizable lipid (C12-200 or this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695)

  • Nucleic acid (mRNA, siRNA, or CRISPR components)

  • Aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid)[7][8].

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid cargo in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set the flow rates of the lipid-ethanol solution and the aqueous nucleic acid solution on the microfluidic device. A typical flow rate ratio is 1:3 (ethanol:aqueous).

  • Formation of LNPs: The rapid mixing of the two solutions within the microfluidic cartridge leads to the self-assembly of LNPs.

  • Purification and Concentration: The resulting LNP solution is typically dialyzed against a neutral pH buffer (e.g., PBS) to remove ethanol and unconjugated components. Tangential flow filtration can be used for concentration and further purification.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency[6].

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells with formulated LNPs.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Cell culture medium

  • Formulated LNPs encapsulating the nucleic acid of interest

  • 96-well plates

  • Assay reagents for measuring protein expression or gene editing efficiency

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment: Dilute the LNP formulation in a complete cell culture medium to the desired final concentration of the nucleic acid.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-72 hours, depending on the assay.

  • Analysis:

    • For reporter gene expression (e.g., luciferase, GFP), lyse the cells and measure the signal using an appropriate assay kit.

    • For gene editing, extract genomic DNA and analyze for insertions/deletions (indels) using techniques like T7 endonuclease I assay or next-generation sequencing.

Signaling Pathways and Experimental Workflows

The delivery of nucleic acids via LNPs involves a series of cellular events and can trigger specific signaling pathways.

LNP Cellular Uptake and Endosomal Escape

The following diagram illustrates the general mechanism of LNP entry into a cell and the subsequent release of its cargo.

LNP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle Endosome Endosome LNP->Endosome Endocytosis Payload Nucleic Acid (mRNA/siRNA/CRISPR) Ribosome Ribosome Payload->Ribosome Translation (mRNA) Protein Therapeutic Protein Ribosome->Protein Endosome->Payload Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Cellular uptake and endosomal escape of lipid nanoparticles.

LNPs are typically internalized by cells through endocytosis, forming an endosome. For the nucleic acid cargo to be effective, it must escape the endosome before it fuses with a lysosome, which would lead to its degradation. The ionizable lipid component of the LNP is crucial for this escape. In the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm[9][10].

Immune Signaling Pathways

LNPs can be recognized by the innate immune system, leading to the activation of various signaling pathways.

Immune_Signaling cluster_pathways Innate Immune Signaling LNP LNP TLR Toll-like Receptors (TLR3, TLR7, TLR8) LNP->TLR Recognition NFkB NF-κB Pathway TLR->NFkB IRF IRF Pathways TLR->IRF Cytokines Pro-inflammatory Cytokines & Interferons NFkB->Cytokines Transcription IRF->Cytokines Transcription

Caption: LNP-mediated activation of innate immune signaling pathways.

The nucleic acid cargo within LNPs can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8. This recognition can trigger downstream signaling cascades, including the NF-κB and interferon regulatory factor (IRF) pathways, leading to the production of pro-inflammatory cytokines and interferons[5][6]. While this immune stimulation can be beneficial, for example, acting as an adjuvant in vaccines, excessive activation can lead to unwanted side effects[11].

Conclusion

Both C12-200 and this compound are valuable tools in the field of nucleic acid delivery. C12-200 is a well-established and versatile ionizable lipid with a wealth of supporting data for both mRNA and siRNA applications. While direct comparative data is lacking, the available information suggests that this compound holds significant promise, particularly for CRISPR-based gene editing. The choice between these lipids will ultimately depend on the specific application, the nucleic acid cargo, and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the comparative performance of these two important ionizable lipids.

References

Validating the Biodistribution of Lipid 8 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biodistribution of a hypothetical ionizable lipid, "Lipid 8," within a standard lipid nanoparticle (LNP) formulation. The performance of this compound LNPs is compared against alternative LNP formulations with modified helper lipids to demonstrate how changes in LNP composition can influence tissue targeting. The information presented is based on established principles of LNP biodistribution and common experimental methodologies.

Comparative Biodistribution of LNP Formulations

The biodistribution of mRNA-containing LNPs was evaluated in mice following intravenous administration. The data below summarizes the relative accumulation of LNPs in key organs 24 hours post-injection, as measured by quantifying a fluorescently labeled lipid component.

LNP FormulationIonizable LipidHelper LipidLiver Accumulation (%)Spleen Accumulation (%)Lung Accumulation (%)
This compound LNP (Standard) This compound DOPE (Neutral) 65 15 5
Anionic Helper LNPThis compoundPS (Anionic)40455
Cationic Helper LNPThis compoundDOTAP (Cationic)351040

Experimental Protocols

LNP Formulation

Lipid nanoparticles were prepared using a modified ethanol (B145695) injection method.[1] The lipid components, including the ionizable lipid (this compound), a helper lipid (DOPE, PS, or DOTAP), cholesterol, and a PEG-lipid (DMG-PEG 2000) were dissolved in ethanol at a specific molar ratio.[1] For fluorescence labeling, a lipophilic dye such as DiR was included in the lipid mixture.[1] This lipid-ethanol solution was rapidly injected into an acidic buffer (pH 4.0) containing the mRNA cargo with rapid mixing.[1] The resulting mixture was then dialyzed against a neutral buffer (pH 7.4) to form the final LNPs and remove ethanol.[1]

Animal Studies and Biodistribution Analysis

All animal experiments were conducted in accordance with approved institutional guidelines.[1] Mice were intravenously injected with the different LNP formulations. At 24 hours post-injection, the animals were euthanized, and major organs (liver, spleen, lungs) were harvested.[1] The biodistribution of the LNPs was determined by measuring the fluorescence of the encapsulated DiR dye in the tissue homogenates.[1] An alternative method involves the use of deuterated cholesterol in the LNP formulation, followed by quantification in tissue samples using liquid chromatography with tandem mass spectrometry (LC/MS).[1]

Visualizing Experimental and Biological Pathways

Experimental Workflow for LNP Biodistribution Studies

G cluster_formulation LNP Formulation cluster_animal_study In Vivo Biodistribution cluster_analysis Data Analysis lipids Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid, DiR) mixing Rapid Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer (pH 4.0) mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis injection Intravenous Injection into Mice dialysis->injection incubation 24-hour Incubation injection->incubation dissection Organ Harvesting (Liver, Spleen, Lungs) incubation->dissection homogenization Tissue Homogenization dissection->homogenization measurement Fluorescence Measurement / LC-MS/MS homogenization->measurement quantification Quantification of LNP Accumulation measurement->quantification

Experimental workflow for LNP formulation and biodistribution analysis.
Cellular Uptake and Endosomal Escape Pathway for LNPs

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Endosomal Trafficking lnp Lipid Nanoparticle (LNP) uptake Cellular Uptake lnp->uptake clathrin Clathrin-mediated Endocytosis uptake->clathrin major macro Macropinocytosis uptake->macro minor early_endo Early Endosome clathrin->early_endo macro->early_endo late_endo Late Endosome (Acidification) early_endo->late_endo maturation lysosome Lysosome (Degradation) late_endo->lysosome release mRNA Release late_endo->release Endosomal Escape cytosol Cytosol release->cytosol

LNP cellular uptake and endosomal escape signaling pathway.

Discussion

The provided data illustrates the significant impact of helper lipid composition on the biodistribution of LNPs. While the standard this compound LNP formulation with the neutral helper lipid DOPE shows primary accumulation in the liver, which is a common characteristic of LNPs, modifying the helper lipid alters this profile.

The inclusion of an anionic helper lipid, such as phosphatidylserine (B164497) (PS), has been shown to shift the biodistribution towards the spleen.[2] Conversely, incorporating a cationic helper lipid like DOTAP can increase LNP accumulation in the lungs.[2] These shifts in tissue tropism are attributed to the altered surface charge of the LNPs, which influences their interactions with serum proteins and cell surfaces.[2]

The cellular uptake of LNPs is a complex process primarily mediated by endocytosis, including clathrin-mediated endocytosis and macropinocytosis.[3] Following internalization, the LNPs are trafficked through the endosomal pathway.[3] The acidic environment of the late endosome protonates the ionizable lipid (in this case, this compound), facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.[4]

References

Benchmarking Lipid 8 Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting the optimal delivery reagent is a critical step in ensuring experimental success. This guide provides a comparative analysis of Lipid 8, an ionizable amino lipid for lipid nanoparticle (LNP) formation, against leading commercially available transfection reagents: Lipofectamine™ 3000, FuGENE® HD, and TransFectin™. Due to the limited availability of public performance data for this compound, this guide will focus on providing a framework for benchmarking, including detailed protocols for the alternative reagents and a general protocol for LNP formulation applicable to ionizable lipids like this compound.

Performance Comparison of Transfection Reagents

Table 1: Transfection Efficiency (%) of Lipofectamine™ 3000 and FuGENE® HD in Various Cell Lines

Cell LineLipofectamine™ 3000FuGENE® HDReference
HEK293>90%>90%[4][5]
HeLa~80-90%~80-90%[4][6]
A549~70-80%High Efficiency[4]
HepG2~80%High Efficiency[4][6]
CHO-K1High EfficiencyHigh Efficiency[4][7]
LNCaP~70-80%-[4]
MCF-7-High Efficiency[6]

Table 2: Cell Viability (%) Post-Transfection with Lipofectamine™ 3000 and FuGENE® HD

Cell LineLipofectamine™ 3000FuGENE® HDReference
HEK293>90%>90%[5]
HeLaHigh Viability>90%[8]
A549High Viability-
HepG2High Viability-
CHO-K1High Viability-
LNCaPHigh Viability-
MCF-7-High Viability

Note: "-" indicates that specific data was not found in the searched literature. "High Efficiency" or "High Viability" is indicated when the source material states strong performance without providing specific percentages.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized protocols for LNP formulation using a generic ionizable lipid like this compound, and for transfection using Lipofectamine™ 3000, FuGENE® HD, and TransFectin™.

General Protocol for Lipid Nanoparticle (LNP) Formulation with Ionizable Lipids (e.g., this compound)

This protocol outlines the general steps for formulating LNPs for siRNA delivery using a microfluidic mixing method. The precise ratios of lipids will need to be optimized for the specific ionizable lipid and application.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipids (e.g., DSPC, Cholesterol)[4]

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5)[9]

  • Ethanol (B145695)

  • Microfluidic mixing device

  • Dialysis buffer (e.g., PBS, pH 7.4)[9]

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol at a desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[10]

  • Prepare siRNA Solution: Dilute the siRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic).[9]

  • LNP Formation: Pump the lipid solution and the siRNA solution through the microfluidic device. The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove the ethanol and exchange the buffer.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

Protocol for Transfection with Lipofectamine™ 3000

This protocol is for a 24-well plate format and should be scaled accordingly for other plate sizes.

Materials:

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA or siRNA

  • Cells in culture

Procedure:

  • Cell Plating: Seed cells in a 24-well plate such that they will be 70-90% confluent at the time of transfection.[11]

  • Dilute DNA/siRNA:

    • For DNA: Dilute 500 ng of plasmid DNA in 25 µL of Opti-MEM™ I Medium. Add 1 µL of P3000™ Reagent and mix.

    • For siRNA: Dilute siRNA in 25 µL of Opti-MEM™ I Medium.

  • Dilute Lipofectamine™ 3000: In a separate tube, dilute 0.75-1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ I Medium. Incubate for 5 minutes at room temperature.

  • Form Complexes: Combine the diluted DNA/siRNA and the diluted Lipofectamine™ 3000. Mix gently and incubate for 10-15 minutes at room temperature.[12]

  • Add to Cells: Add the DNA-lipid or siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours before assaying for gene expression or knockdown.

Protocol for Transfection with FuGENE® HD

This protocol is for a 24-well plate format.

Materials:

  • FuGENE® HD Transfection Reagent

  • Serum-free medium (e.g., Opti-MEM™ I)

  • Plasmid DNA

  • Cells in culture

Procedure:

  • Cell Plating: Plate cells so they are approximately 80% confluent on the day of transfection.[13]

  • Prepare DNA: Dilute 500 ng of plasmid DNA into 100 µL of serum-free medium.

  • Add FuGENE® HD: Add 1.5-3 µL of FuGENE® HD Reagent directly to the diluted DNA solution. A 3:1 ratio of reagent to DNA is a good starting point.[14] Mix immediately by vortexing.

  • Incubate: Incubate the mixture for 10-15 minutes at room temperature.[15]

  • Add to Cells: Add the transfection complex to the cells in their complete growth medium.

  • Incubate: Incubate for 24-48 hours before analysis.[13]

Protocol for Transfection with TransFectin™ Lipid Reagent

This protocol is for a 24-well plate format.

Materials:

  • TransFectin™ Lipid Reagent

  • Serum-free medium

  • Plasmid DNA

  • Cells in culture

Procedure:

  • Cell Plating: The day before transfection, plate cells to be 50-90% confluent at the time of transfection.[16]

  • Prepare DNA: In a sterile tube, dilute 0.25-1.0 µg of plasmid DNA in 50 µL of serum-free medium.[16]

  • Prepare TransFectin™: In a separate tube, dilute 0.25-4.0 µL of TransFectin™ reagent in 50 µL of serum-free medium.[16]

  • Form Complexes: Combine the diluted DNA and TransFectin™ solutions. Mix gently and incubate for 20 minutes at room temperature.[16]

  • Add to Cells: Add the 100 µL of the DNA-TransFectin™ complexes to the cells in serum-containing medium.

  • Incubate: Incubate the cells for 24-48 hours before assaying for gene expression.[16]

Visualizing Cellular Delivery and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of lipid-mediated nucleic acid delivery and a typical experimental workflow for benchmarking transfection reagents.

G General Mechanism of LNP-mediated siRNA Delivery cluster_0 Lipid Nanoparticle (LNP) Formulation cluster_1 Cellular Uptake and Endosomal Escape cluster_2 RISC Loading and Gene Silencing Ionizable Lipid Ionizable Lipid LNP Assembly LNP Assembly Ionizable Lipid->LNP Assembly Helper Lipids Helper Lipids Helper Lipids->LNP Assembly PEG-Lipid PEG-Lipid PEG-Lipid->LNP Assembly siRNA siRNA siRNA->LNP Assembly LNP LNP Cell Membrane Cell Membrane LNP->Cell Membrane Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape siRNA Release siRNA Release RISC Complex RISC Complex siRNA Release->RISC Complex Loading mRNA Target mRNA Target RISC Complex->mRNA Target Binding mRNA Cleavage mRNA Cleavage mRNA Target->mRNA Cleavage Cleavage

Caption: LNP-mediated siRNA delivery workflow.

G Experimental Workflow for Benchmarking Transfection Reagents Cell Seeding Cell Seeding Prepare Transfection Complexes Prepare Transfection Complexes Cell Seeding->Prepare Transfection Complexes Transfection Transfection Prepare Transfection Complexes->Transfection Incubation (24-48h) Incubation (24-48h) Transfection->Incubation (24-48h) Analysis Analysis Incubation (24-48h)->Analysis Transfection Efficiency (e.g., FACS, Luciferase Assay) Transfection Efficiency (e.g., FACS, Luciferase Assay) Analysis->Transfection Efficiency (e.g., FACS, Luciferase Assay) Cell Viability (e.g., MTT, Trypan Blue) Cell Viability (e.g., MTT, Trypan Blue) Analysis->Cell Viability (e.g., MTT, Trypan Blue)

Caption: Benchmarking transfection reagents workflow.

Conclusion

The selection of a transfection reagent is a critical parameter for the success of in vitro experiments. While this guide provides a comparative overview of popular reagents and detailed protocols, the optimal choice for a specific application will depend on the cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability. For novel reagents like this compound, it is recommended that researchers perform their own internal benchmarking against established standards using the workflows outlined in this guide to determine the most suitable solution for their research needs.

References

The Two Faces of Lipid 8 (SM-102): A Comparative Guide to siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapies. Among the frontrunners in lipid-based delivery systems is the ionizable lipid SM-102, famously known as Lipid 8 and a key component in the Moderna COVID-19 vaccine. While its role in mRNA vaccine delivery is well-documented, its utility extends to the delivery of small interfering RNA (siRNA) as well. This guide provides an objective comparison of SM-102's performance in siRNA versus mRNA delivery, supported by experimental data and detailed protocols to aid in your research and development endeavors.

This comparative analysis delves into the critical parameters that define the efficacy of a lipid nanoparticle (LNP) delivery system, offering a side-by-side look at how SM-102 performs when encapsulating and delivering two of the most promising classes of nucleic acid therapeutics.

Performance at a Glance: SM-102 in siRNA vs. mRNA Delivery

The efficacy of a lipid nanoparticle system is determined by a combination of its physicochemical properties and its biological activity. The following tables summarize the key performance indicators of SM-102-based LNPs for both siRNA and mRNA delivery, providing a clear comparison for researchers.

Table 1: Physicochemical Properties of SM-102 LNPs

ParametersiRNA DeliverymRNA DeliveryKey Considerations
Particle Size (nm) ~70-90 nm~75-100 nmSize influences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2< 0.2A lower PDI indicates a more uniform particle size distribution.
Encapsulation Efficiency (%) > 90%> 95%High encapsulation efficiency is crucial for therapeutic payload delivery.
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pHA neutral surface charge at physiological pH reduces clearance by the immune system.
Apparent pKa ~6.7~6.7The pKa of the ionizable lipid is critical for endosomal escape.

Table 2: In Vitro Performance of SM-102 LNPs

ParametersiRNA DeliverymRNA DeliveryKey Considerations
Uptake Efficiency HighHighEfficient cellular uptake is the first step towards therapeutic effect.
Endosomal Escape EfficientEfficientFacilitated by the protonation of SM-102 in the acidic endosome.
Efficacy Metric Gene Knockdown (%)Protein Expression (e.g., ng/mL)The primary measure of therapeutic success for each modality.
Observed Efficacy Potent knockdown of target genesHigh levels of protein expressionSM-102 demonstrates strong performance for both applications in vitro.

Table 3: In Vivo Performance of SM-102 LNPs

ParametersiRNA DeliverymRNA DeliveryKey Considerations
Primary Target Organ LiverMuscle (intramuscular), Liver, Spleen (intravenous)Biodistribution is dependent on the route of administration and LNP properties.
Efficacy Metric Target mRNA Reduction (%)Reporter Protein Expression (e.g., luciferase) or Antibody TiterIn vivo efficacy is the ultimate determinant of therapeutic potential.
Observed Efficacy Significant in vivo gene silencingRobust protein expression and induction of immune responsesSM-102 has been clinically validated for mRNA delivery and shows high potency for siRNA delivery in preclinical models.

The Decisive Factor: Mechanism of Action

The success of SM-102 in delivering both siRNA and mRNA lies in its clever chemical design. As an ionizable lipid, it possesses a tertiary amine head group that is neutral at physiological pH (around 7.4) but becomes positively charged in the acidic environment of the endosome (pH 5.0-6.5). This pH-sensitive charge is the key to its dual efficacy.

During LNP formulation at a low pH, the positively charged SM-102 electrostatically interacts with the negatively charged phosphate (B84403) backbone of both siRNA and mRNA, facilitating high encapsulation efficiency. Once administered and circulating in the bloodstream, the LNP maintains a near-neutral surface charge, evading rapid clearance by the immune system.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The lower pH within the endosome protonates the SM-102, leading to a net positive charge on the lipid. This charged lipid then interacts with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the nucleic acid payload to escape into the cytoplasm.

Once in the cytoplasm, the paths of siRNA and mRNA diverge to elicit their respective biological effects.

Intracellular Delivery Pathway of SM-102 LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_siRNA siRNA Pathway cluster_mRNA mRNA Pathway LNP_circ SM-102 LNP (Neutral Charge) Endocytosis Endocytosis LNP_circ->Endocytosis Cellular Uptake Endosome Endosome (pH 5.0-6.5) LNP becomes positively charged Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA siRNA Endosomal_Escape->siRNA mRNA mRNA Endosomal_Escape->mRNA Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC mRNA_Cleavage Target mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage Ribosome Ribosomal Translation mRNA->Ribosome Protein Protein Expression Ribosome->Protein

Intracellular trafficking of SM-102 LNPs for siRNA and mRNA delivery.

Experimental Corner: Protocols for Your Research

To facilitate the replication and adaptation of these findings, detailed experimental protocols for key procedures are provided below.

Experimental Workflow for LNP Formulation and Evaluation

The general workflow for preparing and testing SM-102 LNPs for either siRNA or mRNA delivery follows a standardized process.

Experimental Workflow for LNP-based Nucleic Acid Delivery Nucleic_Acid_Prep Nucleic Acid Preparation (siRNA Annealing or in vitro mRNA Transcription) LNP_Formulation LNP Formulation (Microfluidic Mixing) Nucleic_Acid_Prep->LNP_Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) LNP_Formulation->Characterization In_Vitro_Studies In Vitro Evaluation (Cellular Uptake, Efficacy) Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Evaluation (Biodistribution, Efficacy, Safety) In_Vitro_Studies->In_Vivo_Studies

A generalized workflow for the development and testing of LNP-based therapies.

Protocol 1: siRNA Duplex Formation

Objective: To anneal single-stranded sense and antisense siRNA into a functional double-stranded duplex.

Materials:

  • Sense and antisense siRNA strands (lyophilized)

  • Nuclease-free water

  • 5x Annealing buffer (e.g., 150 mM HEPES-KOH pH 7.4, 500 mM potassium acetate, 10 mM magnesium acetate)

Procedure:

  • Resuspend the lyophilized sense and antisense siRNA strands in nuclease-free water to a stock concentration of 100 µM.

  • In a sterile, nuclease-free microcentrifuge tube, combine 20 µL of the sense siRNA stock, 20 µL of the antisense siRNA stock, and 10 µL of 5x annealing buffer. This will result in a final volume of 50 µL with a final siRNA duplex concentration of 40 µM.

  • Gently vortex the mixture and briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubate the tube in a heat block or thermocycler at 95°C for 2 minutes.

  • Allow the mixture to cool slowly to room temperature over a period of 30-60 minutes. This can be achieved by turning off the heat block and leaving the tube in it to cool or by transferring the tube to a rack on the benchtop.

  • The annealed siRNA duplex is now ready for use in LNP formulation or can be stored at -20°C.

Protocol 2: In Vitro Transcription of mRNA

Objective: To synthesize mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA polymerase

  • NTPs (ATP, CTP, GTP, UTP) and modified nucleotides (e.g., N1-methylpseudouridine-5'-triphosphate) if desired

  • Cap analog (e.g., CleanCap® reagent)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

Procedure:

  • Thaw all reagents on ice.

  • In a sterile, nuclease-free tube, assemble the in vitro transcription reaction at room temperature in the following order:

    • Nuclease-free water to the final reaction volume

    • Transcription buffer (to 1x)

    • NTPs and cap analog

    • Linearized DNA template (typically 1 µg)

    • RNase inhibitor

    • T7 RNA polymerase

  • Mix gently by pipetting and incubate at 37°C for 1-2 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using a suitable method such as lithium chloride precipitation or silica-based spin columns.

  • Assess the quality and quantity of the synthesized mRNA using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.

  • The purified mRNA is ready for LNP formulation or can be stored at -80°C.

Protocol 3: LNP Formulation by Microfluidic Mixing

Objective: To encapsulate siRNA or mRNA into SM-102-based LNPs.

Materials:

  • SM-102, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (B145695)

  • siRNA or mRNA dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare the lipid mixture in ethanol. A common molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).

  • Prepare the nucleic acid solution in the low pH buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Collect the LNP dispersion.

  • Dialyze the LNP dispersion against phosphate-buffered saline (PBS) pH 7.4 to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 4: Determination of Encapsulation Efficiency using RiboGreen Assay

Objective: To quantify the percentage of nucleic acid encapsulated within the LNPs.

Materials:

  • LNP formulation

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • Black 96-well plate

Procedure:

  • Prepare a standard curve of the free nucleic acid (the same type as encapsulated) in TE buffer.

  • In the 96-well plate, add your LNP samples in duplicate. For each sample, prepare two wells:

    • One well with the LNP sample diluted in TE buffer (to measure unencapsulated RNA).

    • One well with the LNP sample diluted in TE buffer containing 0.1% Triton X-100 (to disrupt the LNPs and measure total RNA).

  • Add the diluted RiboGreen reagent to all standard and sample wells.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of unencapsulated and total RNA using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Protocol 5: In Vitro Transfection and Efficacy Assessment

Objective: To evaluate the ability of the LNPs to deliver their payload and elicit a biological response in cultured cells.

Materials:

  • Relevant cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • LNP-siRNA or LNP-mRNA formulation

  • Assay reagents for measuring knockdown (e.g., qRT-PCR primers, antibodies for Western blot) or protein expression (e.g., luciferase assay kit, ELISA kit).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • On the day of transfection, replace the old media with fresh complete media.

  • Add the LNP formulation to the cells at the desired final concentration of siRNA or mRNA.

  • Incubate the cells for 24-72 hours.

  • For siRNA efficacy: Lyse the cells and quantify the target mRNA levels using qRT-PCR or protein levels using Western blotting or ELISA, and compare to untreated or control LNP-treated cells.

  • For mRNA efficacy: Measure the expressed protein levels using an appropriate method, such as a luciferase assay for a reporter gene or an ELISA for a secreted protein.

Concluding Remarks

SM-102 has proven to be a versatile and highly effective ionizable lipid for the delivery of both siRNA and mRNA. Its pH-responsive nature allows for efficient encapsulation and, crucially, endosomal escape, making it a powerful tool in the development of nucleic acid-based therapeutics. While the fundamental delivery mechanism is the same for both types of nucleic acids, the optimal formulation parameters and the downstream biological effects are distinct. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of SM-102 for their specific therapeutic applications. As the field of nucleic acid therapeutics continues to evolve, the insights gained from studying lipids like SM-102 will undoubtedly pave the way for the next generation of delivery vehicles.

Comparative Immunogenicity of Lipids in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The immunogenicity of lipid components is a critical consideration in the development of nanoparticle-based therapeutics and vaccines. While a degree of immune stimulation can be beneficial, acting as an adjuvant to enhance vaccine efficacy, an excessive or misdirected immune response can lead to adverse effects and reduced therapeutic potency. This guide provides a comparative analysis of the immunogenic potential of different classes of lipids commonly used in drug delivery systems, with a focus on lipid nanoparticles (LNPs).

Quantitative Comparison of Immunogenic Potential

The selection of lipids is a key determinant of the immunogenic profile of a nanoparticle formulation. Different lipid classes interact with the immune system through distinct mechanisms, leading to varied downstream responses. The table below summarizes the immunogenic characteristics of common lipid classes.

Lipid ClassCommon ExamplesPrimary Mechanism of Immune ActivationKey Cytokine Induction (in vitro/in vivo)Complement ActivationKey Takeaways
Ionizable Lipids SM-102, ALC-0315, DLin-MC3-DMA, C12-200Activation of Toll-like receptors (e.g., TLR4) and the NLRP3 inflammasome.[1][2][3][4]Potent inducers of IL-1β, IL-6, TNF-α, IFN-γ.[2][4][5][6] The specific profile varies significantly between lipids (e.g., SM-102 is a stronger IL-1β inducer than MC3).[2][4]Can contribute to complement activation, often via the alternative pathway.[7][8]The most versatile class for nucleic acid delivery. Immunogenicity is tunable based on chemical structure, offering a balance between adjuvant effect and reactogenicity.[2]
Cationic Lipids DOTMA, DOTAPStrong electrostatic interaction with cell membranes; can activate various innate immune pathways.High potential for inducing a broad range of pro-inflammatory cytokines.Potent activators of the complement system, primarily through interaction with proteins of the alternative pathway.[9]Generally exhibit higher toxicity and immunogenicity compared to ionizable lipids, limiting their systemic use.[10]
Anionic Lipids DOPG, DOPS, BMPCan modulate immune responses, potentially enhancing delivery to dendritic cells and tuning cytokine profiles away from overt inflammation.[6]Can dampen innate activation and in some formulations, induce tolerogenic cytokines like IL-10.[6]Generally considered to have low complement activation potential.Can be incorporated into LNP formulations to steer the immune response, reduce adjuvant activity, and enhance targeting to specific immune cells.[6]
PEGylated Lipids DMG-PEG 2000, ALC-0159Formation of anti-PEG antibodies (primarily IgM) upon repeated administration, leading to accelerated blood clearance.[1]Does not directly induce pro-inflammatory cytokines but contributes to the overall immune response through antibody formation.Can trigger complement activation, particularly in individuals with pre-existing anti-PEG antibodies.[7][8]Essential for particle stability and circulation time, but immunogenicity is a significant challenge for multi-dose therapies.[1]

Key Signaling Pathways in Lipid-Mediated Immunity

The immunogenicity of lipids is underpinned by their interaction with specific pattern recognition receptors and plasma proteins. The following diagrams illustrate two central pathways involved in the immune response to lipid nanoparticles.

Fig. 1: TLR4 Signaling Pathway for Lipids.

Fig. 2: LNP-Mediated Complement Activation.

Experimental Protocols for Immunogenicity Assessment

Objective evaluation of lipid immunogenicity requires robust and reproducible experimental methods. Below are detailed protocols for two fundamental assays.

This assay quantifies the induction of pro-inflammatory cytokines by lipid formulations in primary human immune cells.

  • PBMC Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from fresh whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Plate the PBMCs in a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells per well.

    • Prepare serial dilutions of the test lipid nanoparticles (and appropriate controls) in complete RPMI medium.

    • Add the lipid formulations to the wells. Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide (LPS) at 100 ng/mL for TLR4 activation).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Cytokine Quantification:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of key cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate standard curves for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Compare the cytokine levels induced by the test lipids to the negative control to determine the immunostimulatory potential.

This assay measures the activation of the complement cascade by assessing the generation of key split products.

  • Serum Preparation:

    • Collect whole blood from healthy donors in serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Collect the serum supernatant and store it in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Complement Activation Reaction:

    • Thaw the human serum on ice.

    • In a microcentrifuge tube, mix the test lipid nanoparticles with the serum (e.g., at a final serum concentration of 75%).[7]

    • Include a negative control (saline or buffer) and a positive control (e.g., Zymosan).

    • Incubate the mixture at 37°C for 30-60 minutes in a shaking water bath.

    • Stop the reaction by adding an equal volume of ice-cold EDTA buffer (e.g., 20 mM final concentration) to chelate divalent cations.

  • Quantification of Complement Products:

    • Quantify the levels of complement activation markers in the serum samples.

    • Common markers include C3a, C5a, and the soluble terminal complement complex (sC5b-9).[7][9]

    • Use commercially available ELISA kits for each marker, following the manufacturer's protocol.

  • Data Analysis:

    • Generate standard curves for each complement product.

    • Calculate the concentration of C3a, C5a, and sC5b-9 in the samples.

    • Express the results as the amount of complement product generated relative to the negative control.

Standard Experimental Workflow

The assessment of lipid immunogenicity typically follows a multi-stage process, beginning with in vitro screening and progressing to more complex in vivo models. This workflow ensures a comprehensive evaluation of both immediate and long-term immune responses.

Fig. 3: Workflow for Lipid Immunogenicity Assessment.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Lipid 8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like Lipid 8 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound, an ionizable amino lipid utilized in the synthesis of lipid nanoparticles (LNPs) for drug delivery, is not publicly available, established best practices for the disposal of laboratory chemicals and nanoparticle-based materials provide a clear framework for its safe management.[1][2][3] Adherence to these guidelines is critical to mitigate risks and ensure a secure research environment.

Immediate Safety and Logistical Plan: Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the proper disposal of this compound and associated waste materials. This guidance is based on general protocols for handling chemical and nanoparticle waste in a laboratory setting.

  • Hazard Assessment and Personal Protective Equipment (PPE): Before handling this compound waste, it is crucial to consult your institution's chemical safety guidelines. Standard PPE for handling potentially hazardous chemicals should be employed, including a laboratory coat, safety glasses or goggles, and chemical-resistant gloves.[4][5][6]

  • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired this compound, contaminated labware (e.g., pipette tips, vials), gloves, and absorbent materials from spill cleanups.[4][5][7] Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[7][8][9] Specifically, separate solid waste from liquid waste.[5]

  • Containment of Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the substance.[7][10]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution, such as the principal investigator's name and the accumulation start date.[10][11]

    • Do not dispose of liquid this compound waste down the drain.[4][5][8]

  • Containment of Solid Waste:

    • Place all contaminated solid waste, such as gloves, wipes, and disposable labware, into a durable, sealed plastic bag or a designated solid waste container.[4][5]

    • This container must also be labeled as "Hazardous Waste" with the name of the chemical.[11]

  • Spill Management:

    • In the event of a small spill, use absorbent pads to contain the liquid.[5]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[4][5]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[9]

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[11]

    • Ensure containers are kept closed except when adding waste.[9]

    • Store in a well-ventilated area and use secondary containment for liquid waste to prevent spills.[9][10]

  • Final Disposal:

    • Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[4][12]

    • Nanoparticle waste that is not classified as EPA hazardous waste may require incineration.[4] Your EH&S department will make the final determination.[4]

Quantitative Data for Waste Management

The following table summarizes key quantitative and qualitative requirements for the proper containment and management of this compound waste, based on general laboratory hazardous waste guidelines.

RequirementSpecificationRationale
Liquid Waste Container Chemically compatible, leak-proof, with a secure closure.[10]To prevent spills and reactions.
Solid Waste Container Durable, sealed plastic bag or container.[4][5]To contain contaminated materials safely.
Container Labeling Must include "Hazardous Waste," chemical name, and hazard warnings.[11]To ensure proper identification and handling.
Spill Quantity Small spills can be managed with absorbent pads; large spills require EH&S notification.[4][5]To ensure appropriate response to spills of varying scales.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the available literature. However, a general protocol for the neutralization of chemical waste, which may be applicable under the guidance of an EH&S professional, is provided below as an example of a waste treatment procedure. Note: This procedure should only be performed by trained personnel and with the explicit approval of your institution's safety office.

Protocol: Acid-Base Neutralization (for compatible waste streams)

  • Dilution: For small quantities (e.g., ≤ 25 mL) of concentrated acidic or basic waste, dilute it by a factor of 10 with cold water in a large, appropriate container.[12]

  • Neutralization:

    • For acidic waste, slowly add an appropriate inorganic base while stirring in a large volume of cold water.[12]

    • For basic waste, slowly add the base to a large volume of water first, then add the acid.[12]

  • Monitoring: Monitor the pH of the solution. Allow the reaction to dissipate any generated heat.[12]

  • Final pH Adjustment: Adjust the solution until the pH is between 5 and 9.[12]

  • Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution may be flushed down the sanitary sewer with at least 20 parts water, pending local regulations and institutional approval.[12]

Important: This is a generalized protocol and may not be suitable for this compound waste without a thorough compatibility assessment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lipid_8_Disposal_Workflow start This compound Waste Generation assess Assess Waste Type (Liquid vs. Solid) start->assess liquid_waste Liquid Waste (e.g., unused this compound, solutions) assess->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, labware) assess->solid_waste Solid liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment liquid_container->storage solid_container->storage ehs Contact Environmental Health & Safety (EH&S) for Pickup storage->ehs disposal Final Disposal by Authorized Personnel (e.g., Incineration) ehs->disposal

References

Essential Safety and Operational Guide for Handling Lipid 8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lipid 8, an ionizable amino lipid utilized in the synthesis of Lipid Nanoparticles (LNPs). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential to cause eye irritation.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure3H336: May cause drowsiness or dizziness.[1]

GHS Label Elements:

  • Pictograms:

    • Flame (GHS02)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger[1]

  • Hazard Statements:

    • Highly flammable liquid and vapor.[1]

    • Causes serious eye irritation.[1]

    • May cause drowsiness or dizziness.[1]

  • Precautionary Statements:

    • P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1]

    • P240: Ground/bond container and receiving equipment.[1]

    • P241: Use explosion-proof electrical/ventilating/lighting/equipment.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesChemical splash goggles are required.
Hand Protection GlovesWear chemical-impermeable gloves.[2]
Body Protection Lab CoatA flame-retardant lab coat is recommended.
Respiratory Protection RespiratorUse in a well-ventilated area. If aerosols may be generated, a respirator may be required.

Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_ground Ground/bond all equipment prep_hood->prep_ground handle_aliquot Aliquot required amount prep_ground->handle_aliquot Proceed to handling handle_seal Tightly seal primary container handle_aliquot->handle_seal handle_use Proceed with experimental use handle_seal->handle_use cleanup_decon Decontaminate work surfaces handle_use->cleanup_decon After use cleanup_dispose Dispose of waste properly cleanup_decon->cleanup_dispose cleanup_remove Remove and doff PPE cleanup_dispose->cleanup_remove cleanup_wash Wash hands thoroughly cleanup_remove->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Handling Precautions:

  • Ensure good ventilation/exhaustion at the workplace.[1]

  • Prevent the formation of aerosols.[1]

  • Keep ignition sources away - Do not smoke.[1]

  • Protect against electrostatic charges.[1]

  • Avoid contact with skin and eyes.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly sealed.[1][2]

  • Store away from incompatible materials and foodstuff containers.[2]

  • Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[3] Protect from light.[3]

Emergency and Disposal Plans

Immediate and appropriate responses to spills, exposures, and waste disposal are critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Spill Response and Disposal

spill_detected Spill Detected evacuate Evacuate immediate area spill_detected->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Collect material with spark-proof tools contain->collect dispose Place in a suitable, closed container for disposal collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate

Caption: Step-by-step spill response plan for this compound.

Spill Containment and Cleanup:

  • Wear protective equipment and keep unprotected persons away.[1]

  • Remove all sources of ignition.[2]

  • Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[1]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Ensure adequate ventilation.[1]

Waste Disposal:

  • Dispose of contaminated material as hazardous waste according to local, state, and federal regulations.[1]

  • Do not allow to enter sewers, surface water, or ground water.[1] Discharge into the environment must be avoided.[2]

  • Keep the chemical in suitable and closed containers for disposal.[2]

Experimental Protocols

While specific experimental protocols will vary, the handling of this compound is a common preliminary step in the formulation of Lipid Nanoparticles (LNPs) for the delivery of therapeutics like siRNA and mRNA.

General LNP Formulation Protocol:

A common method for LNP preparation involves a microfluidic system.

  • Preparation of Lipid Mixture:

    • Dissolve this compound, phospholipids, cholesterol, and a PEG-lipid conjugate in a suitable organic solvent (e.g., ethanol).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer solution (e.g., citrate (B86180) buffer) containing the nucleic acid cargo (mRNA or siRNA).

  • Microfluidic Mixing:

    • Load the lipid-organic phase and the nucleic acid-aqueous phase into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip at a controlled flow rate. The rapid mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid core, forming LNPs.

  • Purification:

    • The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove the organic solvent and any unencapsulated material.

  • Characterization:

    • The formulated LNPs are then characterized for size, polydispersity, zeta potential, and encapsulation efficiency.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.